molecular formula C8H16O2Si B079117 2-Trimethylsiloxypent-2-ene-4-one CAS No. 13257-81-3

2-Trimethylsiloxypent-2-ene-4-one

Cat. No.: B079117
CAS No.: 13257-81-3
M. Wt: 172.3 g/mol
InChI Key: FBADCSUQBLLAHW-UHFFFAOYSA-N
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Description

2-Trimethylsiloxypent-2-ene-4-one is a useful research compound. Its molecular formula is C8H16O2Si and its molecular weight is 172.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-trimethylsilyloxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBADCSUQBLLAHW-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13257-81-3
Record name 3-Penten-2-one, 4-((trimethylsilyl)oxy)-
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Record name 3-Penten-2-one, 4-[(trimethylsilyl)oxy]-
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Record name 4-[(trimethylsilyl)oxy]pent-3-en-2-one
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Foundational & Exploratory

What are the physical and chemical properties of 2-Trimethylsiloxypent-2-ene-4-one?

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

(E)-4-(trimethylsilyloxy)pent-3-en-2-one, also known as 2-trimethylsiloxypent-2-ene-4-one or acetylacetone enol trimethylsilyl ether, is a versatile organosilicon compound that serves as a crucial intermediate in modern organic synthesis.[1][2] As a silyl enol ether of acetylacetone, it uniquely combines the reactivity of an enol ether with the stability conferred by the trimethylsilyl protecting group. This structure allows it to act as a stable, isolable equivalent of the enolate of acetylacetone, a widely used C-C bond-forming nucleophile. Its bifunctional nature, possessing both alkene and ketone moieties, opens up a wide array of potential transformations, making it a valuable tool for synthetic chemists.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, particularly in the context of medicinal chemistry and drug development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of (E)-4-(trimethylsilyloxy)pent-3-en-2-one are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
IUPAC Name (E)-4-(trimethylsilyloxy)pent-3-en-2-one[2]
Synonyms This compound, Acetylacetone enol trimethylsilyl ether, TMS acac[2]
CAS Number 13257-81-3[2]
Molecular Formula C₈H₁₆O₂Si[2]
Molecular Weight 172.30 g/mol [2]
Appearance Clear, colorless liquid
Boiling Point 66-68 °C at 4 mmHg
Density 0.912 g/mL at 25 °C
Refractive Index n20/D 1.452
Flash Point 35 °C (95 °F) - closed cup
InChI 1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+
SMILES CC(=O)\C=C(\C)O(C)C

Safety Information: This compound is a flammable liquid and vapor. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, should be observed.

Synthesis and Mechanistic Considerations

(E)-4-(trimethylsilyloxy)pent-3-en-2-one is synthesized from acetylacetone, a readily available 1,3-dicarbonyl compound. The synthesis involves the formation of an enolate followed by trapping with a silyl electrophile, typically trimethylsilyl chloride. Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms, with the enol form being significantly populated due to the stability imparted by intramolecular hydrogen bonding.

The silylation of the enol form of acetylacetone provides the desired silyl enol ether. A general and efficient method for this transformation involves the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, and a catalytic amount of sodium iodide.

Experimental Protocol: Synthesis of (E)-4-(trimethylsilyloxy)pent-3-en-2-one

This protocol is adapted from a general procedure for the synthesis of silyl enol ethers from 1,3-diones.

Materials:

  • Acetylacetone

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Sodium iodide (NaI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add acetylacetone (1.0 equivalent).

  • Dissolve the acetylacetone in anhydrous diethyl ether or THF.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Add a catalytic amount of sodium iodide.

  • Slowly add trimethylsilyl chloride (1.1 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to afford pure (E)-4-(trimethylsilyloxy)pent-3-en-2-one.

Causality behind Experimental Choices:

  • Inert Atmosphere: The reaction is carried out under a nitrogen or argon atmosphere to prevent the hydrolysis of the silyl enol ether product by atmospheric moisture.

  • Anhydrous Solvents: Anhydrous solvents are crucial to prevent the premature hydrolysis of trimethylsilyl chloride and the silyl enol ether product.

  • Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Sodium Iodide: Sodium iodide can act as a catalyst by in situ formation of the more reactive trimethylsilyl iodide.

Synthesis_Mechanism acetylacetone Acetylacetone (enol tautomer) enolate Acetylacetonate enolate acetylacetone->enolate Deprotonation base Et₃N base->enolate product (E)-4-(trimethylsilyloxy)pent-3-en-2-one enolate->product Silylation tmscl TMSCl tmscl->product salt Et₃N·HCl Mukaiyama_Aldol cluster_reactants Reactants cluster_products Products enol_ether (E)-4-(trimethylsilyloxy)pent-3-en-2-one product β-Hydroxy Diketone enol_ether->product aldehyde Electrophile (e.g., Aldehyde) aldehyde->product lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->aldehyde Activation silylated_byproduct TMS-X

Sources

An In-depth Technical Guide to the Synthesis of 2-Trimethylsiloxypent-2-ene-4-one from Acetylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-trimethylsiloxypent-2-ene-4-one, a versatile silyl enol ether derived from acetylacetone. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, outline methods for purification and characterization, and discuss the applications of this important synthetic intermediate.

Introduction: The Significance of Silyl Enol Ethers

Silyl enol ethers are a class of organosilicon compounds that serve as crucial intermediates in modern organic synthesis. Their utility stems from their ability to act as enolate equivalents, offering a stable and readily handled form of a reactive enolate. The introduction of the bulky trimethylsilyl group enhances the nucleophilicity of the β-carbon of the enol ether, making it a powerful tool for the formation of carbon-carbon bonds. Among these, this compound, derived from the readily available β-dicarbonyl compound acetylacetone, is a particularly valuable building block due to its dual functionality, retaining a ketone moiety for further transformations.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from acetylacetone proceeds via the formation of an enolate, followed by trapping with an electrophilic silicon species, typically chlorotrimethylsilane (TMSCl). The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (NEt₃), which serves to neutralize the hydrochloric acid generated during the reaction.

The key steps are:

  • Enolate Formation: Acetylacetone, being a 1,3-dicarbonyl compound, possesses acidic α-protons (pKa ≈ 9 in water) due to the stabilizing effect of the two adjacent carbonyl groups. The base, triethylamine, facilitates the deprotonation of the α-carbon to form the corresponding enolate.

  • Silylation: The nucleophilic oxygen of the enolate then attacks the electrophilic silicon atom of chlorotrimethylsilane. This results in the formation of a new silicon-oxygen bond and the expulsion of a chloride ion.

  • Neutralization: The chloride ion subsequently reacts with the protonated triethylamine to form triethylammonium chloride, a salt that often precipitates from the reaction mixture.

The reaction is typically regioselective, with silylation occurring at the oxygen of the enolate to form the more thermodynamically stable O-silylated product rather than the C-silylated isomer.

Reaction_Mechanism cluster_0 Enolate Formation cluster_1 Silylation cluster_2 Neutralization Acetylacetone Acetylacetone Enolate Enolate Anion Acetylacetone->Enolate + NEt₃ Acetylacetone->Enolate Protonated_Triethylamine Triethylammonium Ion Enolate->Protonated_Triethylamine - H⁺ Product This compound Enolate->Product + TMSCl Enolate->Product Triethylamine Triethylamine (Base) TMSCl Chlorotrimethylsilane (TMSCl) Chloride_Ion Chloride Ion Product->Chloride_Ion - Cl⁻ Salt Triethylammonium Chloride Protonated_TriethylamineChloride_Ion Protonated_TriethylamineChloride_Ion Protonated_TriethylamineChloride_Ion->Salt

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
AcetylacetoneC₅H₈O₂100.1210.0 g0.1Freshly distilled
ChlorotrimethylsilaneC₃H₉ClSi108.6413.0 g (15.2 mL)0.12Freshly distilled
TriethylamineC₆H₁₅N101.1912.1 g (16.7 mL)0.12Dried over KOH
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-Anhydrous
HexaneC₆H₁₄86.18As needed-Anhydrous
Saturated aq. NaHCO₃--As needed--
Saturated aq. NH₄Cl--As needed--
Brine--As needed--
Anhydrous MgSO₄--As needed--

3.2. Procedure

  • Reaction Setup: To an oven-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add acetylacetone (10.0 g, 0.1 mol) and anhydrous N,N-dimethylformamide (100 mL).

  • Addition of Reagents: To the stirred solution, add triethylamine (12.1 g, 0.12 mol). Then, add chlorotrimethylsilane (13.0 g, 0.12 mol) dropwise over 15 minutes at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours under a nitrogen atmosphere. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 150 mL of cold water. Transfer the mixture to a 500 mL separatory funnel and extract with hexane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (1 x 100 mL), saturated aqueous ammonium chloride solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

The crude product is a pale yellow oil. Further purification can be achieved by vacuum distillation.

  • Distillation: Distill the crude oil under reduced pressure. Collect the fraction boiling at 66-68 °C at 4 mmHg.[1]

Experimental_Workflow A 1. Add Acetylacetone and DMF to flask B 2. Add Triethylamine and TMSCl A->B C 3. Heat at 80°C for 12h B->C D 4. Quench with water and extract with Hexane C->D E 5. Wash organic layer D->E F 6. Dry with MgSO₄ and concentrate E->F G 7. Purify by vacuum distillation F->G H Final Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

4.1. Physical Properties

PropertyValue
Molecular FormulaC₈H₁₆O₂Si
Molecular Weight172.30 g/mol [1][2]
AppearanceColorless to pale yellow liquid
Boiling Point66-68 °C / 4 mmHg[1]
Density0.912 g/mL at 25 °C[1]
Refractive Index (n20/D)1.452[1]

4.2. Spectroscopic Data

The IUPAC name for the major isomer formed is (E)-4-(trimethylsiloxy)pent-3-en-2-one.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.2s1H=CH
~2.1s3H-C(=O)CH₃
~1.9s3H=C(CH₃)
~0.2s9H-Si(CH₃)₃
  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~198C=O
~160=C-O
~98=CH
~28-C(=O)CH₃
~22=C(CH₃)
~0-Si(CH₃)₃
  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (sp³)
~1680C=O stretch (conjugated ketone)
~1600C=C stretch
~1250Si-C stretch
~845Si-O stretch

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in a variety of organic transformations, making it highly relevant to drug development and complex molecule synthesis. Its utility lies in its ability to undergo reactions at multiple sites.

  • Mukaiyama Aldol Addition: The silyl enol ether can act as a nucleophile in Lewis acid-catalyzed aldol reactions with aldehydes and ketones to form β-hydroxy ketones, a common structural motif in many natural products and pharmaceuticals.

  • Michael Additions: It can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of cyclic systems.

  • Alkylation Reactions: The enol ether can be alkylated at the α-carbon, providing a route to more complex ketone structures.

  • Synthesis of Heterocycles: The 1,3-dicarbonyl surrogate nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Conclusion

The synthesis of this compound from acetylacetone is a straightforward and efficient process that provides access to a highly versatile synthetic intermediate. The procedure outlined in this guide, based on the reaction of acetylacetone with chlorotrimethylsilane in the presence of triethylamine, is a reliable method for the preparation of this valuable silyl enol ether. The detailed characterization data and the discussion of its applications underscore the importance of this compound in the toolkit of synthetic chemists, particularly those in the fields of drug discovery and development.

References

  • PubChem. (n.d.). 4-(Trimethylsilyloxy)-3-penten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Retrieved from [Link]

Sources

A Technical Guide to 2-Trimethylsiloxypent-2-ene-4-one (CAS 13257-81-3): A Versatile Silyl Enol Ether for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of 2-Trimethylsiloxypent-2-ene-4-one, a key silyl enol ether intermediate in modern organic chemistry. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond basic data to explore the causality behind its synthesis, the mechanics of its reactivity, and its strategic application in the construction of complex molecular architectures.

Core Concepts: The Strategic Advantage of Silyl Enol Ethers

In the field of organic synthesis, the formation of carbon-carbon bonds is paramount. Traditional methods often rely on the generation of enolates using strong bases. However, these enolates can be unstable, difficult to control regioselectively, and prone to self-condensation reactions. Silyl enol ethers, such as this compound, provide an elegant solution to these challenges. They serve as stable, isolable, and characterizable surrogates for enolates.[1]

The trimethylsilyl group effectively "traps" the enolate form of the parent carbonyl compound, in this case, 2,4-pentanedione (also known as acetylacetone).[2] This covalent Si-O bond is robust enough for purification and storage, yet sufficiently labile to be activated under specific conditions, typically by a Lewis acid, to unleash the nucleophilic character of the enol.[1][3] This controlled reactivity is the cornerstone of its utility in complex synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13257-81-3[4]
Molecular Formula C₈H₁₆O₂Si[4][5]
Molecular Weight 172.30 g/mol [4][6]
Appearance Colorless to pale yellow liquid[5]
Topological Polar Surface Area 26.3 Ų[4]
Synonyms 4-[(Trimethylsilyl)oxy]-3-penten-2-one, Acetylacetone enol trimethylsilyl ether[5][6]

Synthesis: Controlling Enolate Formation

The synthesis of silyl enol ethers is a foundational technique in synthetic chemistry. It is generally achieved by reacting an enolizable carbonyl compound with a silyl electrophile, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.[1]

The Principle of Kinetic vs. Thermodynamic Control

For unsymmetrical ketones, the choice of base and reaction conditions dictates the regioselectivity of the resulting silyl enol ether. This is a critical concept of kinetic versus thermodynamic control.[7]

  • Kinetic Control: Favored at low temperatures (-78°C) with a strong, sterically hindered base like lithium diisopropylamide (LDA). The base removes the most sterically accessible proton, leading to the less substituted, less stable silyl enol ether. This process is rapid and irreversible under these conditions.[1][7]

  • Thermodynamic Control: Favored at higher temperatures (room temperature or above) with a weaker base, such as triethylamine (Et₃N). These reversible conditions allow equilibrium to be established, favoring the formation of the more substituted, more stable alkene.[1][7]

While the parent molecule for our topic, 2,4-pentanedione, is symmetric, understanding this principle is crucial for any synthetic chemist employing silyl enol ether chemistry.

Diagram 1: Conceptual pathways for kinetic vs. thermodynamic silyl enol ether formation.
Protocol: Synthesis of this compound

This protocol describes a standard procedure for the synthesis from 2,4-pentanedione, which, due to its symmetry and acidic α-protons, readily forms the desired product under thermodynamic conditions.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2,4-Pentanedione p1 This compound r1->p1 + TMSCl, Et3N r2 Trimethylsilyl Chloride (TMSCl) r3 Triethylamine (Et3N) c1 Solvent: Dichloromethane (DCM) Atmosphere: Inert (N2 or Ar) Temperature: 0°C to RT p2 Triethylammonium Chloride (Et3N·HCl Salt)

Diagram 2: Synthesis scheme for this compound.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,4-pentanedione (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution dropwise.

  • Silylation: Add trimethylsilyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. A white precipitate of triethylammonium chloride will form.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the salt, rinsing the flask and filter cake with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by fractional distillation under vacuum to yield the pure this compound as a clear liquid.

  • Characterization: The product should be characterized by NMR and IR spectroscopy. Expected IR peaks include a strong C=O stretch (~1670 cm⁻¹) and a C=C stretch (~1600 cm⁻¹). ¹H NMR will show characteristic peaks for the trimethylsilyl group, methyl groups, and the vinyl proton.

Core Reactivity: The Mukaiyama Aldol Addition

The most significant application of this compound in drug development and complex synthesis is its role as a nucleophile in the Mukaiyama Aldol Reaction .[8][9] Discovered by Teruaki Mukaiyama, this reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound (an aldehyde or ketone).[10]

Advantages over Traditional Aldol Reactions:

  • Defined Regiochemistry: The reaction occurs only at the position of the pre-formed silyl enol ether, preventing unwanted side reactions.

  • Avoidance of Self-Condensation: The silyl enol ether is not basic and does not promote the self-condensation of the aldehyde or ketone partner.[10]

  • Milder Conditions: The reaction avoids the use of strong, corrosive bases.

Reaction Mechanism

The reaction proceeds through an open transition state, unlike the cyclic Zimmerman-Traxler model for traditional aldol reactions.[3]

  • Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen of the electrophilic carbonyl compound (aldehyde/ketone), dramatically increasing its electrophilicity.

  • Nucleophilic Attack: The π-bond of the silyl enol ether attacks the activated carbonyl carbon. This is the key C-C bond-forming step.

  • Intermediate Formation: A β-siloxy carbocation intermediate is formed, which is stabilized by the Lewis acid.

  • Silyl Transfer & Workup: The trimethylsilyl group is transferred, and upon aqueous workup, the silyl ether is hydrolyzed to yield the final β-hydroxy carbonyl product.

G Start Silyl Enol Ether + Aldehyde LA Lewis Acid (LA) e.g., TiCl4 Start->LA Activation Step 1: LA activates Aldehyde [R-CHO-LA]⁺ Start->Activation LA->Activation Attack Step 2: Nucleophilic attack by silyl enol ether on activated aldehyde Activation->Attack Intermediate Step 3: Formation of β-siloxy carbocation intermediate Attack->Intermediate Workup Step 4: Aqueous Workup (Hydrolysis of silyl ether) Intermediate->Workup Product β-Hydroxy Carbonyl Product (Aldol Adduct) Workup->Product

Diagram 3: Mechanism of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction.

Strategic Applications in Drug Discovery

The Mukaiyama aldol reaction is a powerful tool for constructing complex molecular frameworks found in many natural products and active pharmaceutical ingredients (APIs), such as polyketides and macrolides.[9] Its ability to create new stereocenters with high levels of control is invaluable in a field where stereochemistry often dictates biological activity.

For drug development professionals, this compound represents a readily available, versatile C5 building block. It can be used to introduce an acetylacetone moiety into a target molecule, which can then be further elaborated.

G Reagent This compound (C5 Building Block) Reaction Mukaiyama Aldol Reaction (Asymmetric Catalyst) Reagent->Reaction Aldehyde Chiral Aldehyde (Fragment A) Aldehyde->Reaction Adduct Aldol Adduct with new stereocenters Reaction->Adduct Cyclization Further Transformations (e.g., Cyclization, Reduction) Adduct->Cyclization Target Complex Target Molecule (e.g., Polyketide Precursor) Cyclization->Target

Diagram 4: Conceptual workflow illustrating the use of the reagent in complex synthesis.

Experimental Protocol: A Representative Mukaiyama Aldol Reaction

This protocol provides a practical example of the reaction between this compound and benzaldehyde.

Methodology:

  • Setup: A flame-dried, three-neck flask under an inert atmosphere (N₂) is charged with anhydrous dichloromethane (DCM) and cooled to -78°C (dry ice/acetone bath).

  • Lewis Acid: Titanium tetrachloride (TiCl₄, 1.1 eq) is added dropwise via syringe.

  • Reactant Addition: A solution of benzaldehyde (1.0 eq) and this compound (1.2 eq) in DCM is added dropwise to the cold TiCl₄ solution over 30 minutes.

  • Reaction: The mixture is stirred at -78°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ketone.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • Xie, L., Isenberger, K. M., Held, G., & Dahl, L. M. (n.d.). Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Mukaiyama aldol addition. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Asymmetric Mukaiyama Aldol Reaction. Thieme. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • RSC. (2023, November 8). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Retrieved from [Link]

  • PubChem. (n.d.). 4-Trimethylsilyloxy-3-penten-2-one. Retrieved from [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinetic and Thermodynamic Control of Aldolization in Higher Order Polyquinane Systems. Synthetic Communications, 16(2). Retrieved from [Link]

  • Green Chemical, LLC. (n.d.). The Essential Role of 2,4-Pentanedione in Modern Chemical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]

Sources

A Technical Guide to (E)-4-(trimethylsilyloxy)pent-3-en-2-one: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E)-4-(trimethylsilyloxy)pent-3-en-2-one, a versatile silyl enol ether derived from acetylacetone. The document delves into its chemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its significant applications in organic synthesis, with a particular focus on carbon-carbon bond formation reactions that are crucial in the field of drug discovery and development. As a stable and reactive enolate equivalent, this reagent serves as a cornerstone for the stereocontrolled construction of complex molecular architectures. This guide is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental procedures.

Introduction and Nomenclature

(E)-4-(trimethylsilyloxy)pent-3-en-2-one is a prominent member of the silyl enol ether class of organic compounds. These molecules are characterized by a C=C double bond with a silyloxy group (-OSiR₃) attached to one of the sp²-hybridized carbon atoms. The presence of the silicon moiety lends these reagents unique stability and reactivity profiles compared to their corresponding enolates.

The nomenclature of this compound can sometimes be a source of confusion. While the user-provided name, 2-trimethylsiloxypent-2-ene-4-one, is recognized as a valid synonym, the formal IUPAC name is (E)-4-(trimethylsilyloxy)pent-3-en-2-one [1]. The "(E)" stereodescriptor indicates that the higher priority substituents on the double bond (the acetyl group and the trimethylsilyloxy group) are on opposite sides. Other commonly used synonyms include acetylacetone enol trimethylsilyl ether and TMS acac.

Silyl enol ethers, in general, are indispensable tools in modern organic synthesis. Their utility stems from their ability to act as nucleophiles in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition. This reaction allows for the coupling of a silyl enol ether with an aldehyde or ketone under Lewis acidic conditions, providing a powerful method for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceutical agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of (E)-4-(trimethylsilyloxy)pent-3-en-2-one is essential for its proper handling, purification, and characterization.

Table 1: Physicochemical Properties of (E)-4-(trimethylsilyloxy)pent-3-en-2-one

PropertyValueSource
IUPAC Name (E)-4-(trimethylsilyloxy)pent-3-en-2-onePubChem[1]
Synonyms This compound, Acetylacetone enol trimethylsilyl ether, TMS acacPubChem[1], Santa Cruz Biotechnology[2]
CAS Number 13257-81-3PubChem[1]
Molecular Formula C₈H₁₆O₂SiPubChem[1]
Molecular Weight 172.30 g/mol PubChem[1]
Appearance LiquidSigma-Aldrich
Boiling Point 66-68 °C at 4 mmHgSigma-Aldrich
Density 0.912 g/mL at 25 °CSigma-Aldrich
Refractive Index n²⁰/D 1.452Sigma-Aldrich

Spectroscopic Data:

The structural elucidation of (E)-4-(trimethylsilyloxy)pent-3-en-2-one relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Predicted ¹H and ¹³C NMR Data

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~5.4s1H=CH
~2.1s3H-C(=O)CH₃
~1.9s3H=C(CH₃)O-
~0.2s9H-Si(CH₃)₃
¹³C NMR Chemical Shift (ppm) Assignment
~198C=O
~158=C-O
~100=CH
~28-C(=O)CH₃
~21=C(CH₃)O-
~0-Si(CH₃)₃

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here are typical values.

Synthesis of (E)-4-(trimethylsilyloxy)pent-3-en-2-one

The synthesis of silyl enol ethers can be achieved under either kinetic or thermodynamic control. For (E)-4-(trimethylsilyloxy)pent-3-en-2-one, which is derived from a symmetrical diketone (acetylacetone), the regioselectivity is not a concern. The following protocol describes a reliable method for the preparation of this compound.

Reaction Scheme:

G acetylacetone Acetylacetone reaction acetylacetone->reaction tmscl Trimethylsilyl Chloride (TMSCl) tmscl->reaction base Triethylamine (Et3N) base->reaction product (E)-4-(trimethylsilyloxy)pent-3-en-2-one byproduct Triethylammonium Chloride reaction->product reaction->byproduct

Caption: General synthesis of (E)-4-(trimethylsilyloxy)pent-3-en-2-one.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of silyl enol ethers.

Materials:

  • Acetylacetone (freshly distilled)

  • Trimethylsilyl chloride (TMSCl, freshly distilled)

  • Triethylamine (Et₃N, distilled from CaH₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet is assembled.

  • Reagent Addition: The flask is charged with acetylacetone (1.0 equivalent) and anhydrous diethyl ether or THF. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 equivalents) is then added dropwise via the dropping funnel.

  • Silylation: Trimethylsilyl chloride (1.1 equivalents) is added dropwise to the stirred solution at 0 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is filtered under an inert atmosphere to remove the triethylammonium chloride precipitate. The filter cake is washed with a small amount of anhydrous solvent.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield (E)-4-(trimethylsilyloxy)pent-3-en-2-one as a colorless liquid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the hydrolysis of the silyl enol ether product by atmospheric moisture.

  • Anhydrous Conditions: All reagents and solvents must be rigorously dried as both TMSCl and the silyl enol ether product are sensitive to water.

  • Triethylamine as Base: Triethylamine acts as a base to deprotonate the enol form of acetylacetone, facilitating the reaction with TMSCl. It also serves as a scavenger for the HCl generated during the reaction.

  • Distillation: Purification by distillation under reduced pressure is necessary to remove any unreacted starting materials and byproducts, yielding a product of high purity.

Key Applications in Drug Development and Organic Synthesis

The primary utility of (E)-4-(trimethylsilyloxy)pent-3-en-2-one lies in its role as a nucleophilic building block for the formation of new carbon-carbon bonds.

The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern synthetic chemistry. It involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. This reaction offers several advantages over traditional base-catalyzed aldol reactions, including milder reaction conditions and improved control over stereochemistry.

Mechanism of the Mukaiyama Aldol Reaction:

G cluster_0 Mukaiyama Aldol Reaction Workflow A Aldehyde/Ketone + Lewis Acid B Activated Carbonyl Complex A->B Activation D Nucleophilic Attack B->D C Silyl Enol Ether C->D E Silylated Aldol Adduct D->E C-C Bond Formation F Workup (e.g., H₂O) E->F G β-Hydroxy Carbonyl Product F->G Desilylation

Sources

The Synthetic Cornerstone: A Deep Dive into 2-Trimethylsiloxypent-2-ene-4-one (TMSACAC) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis, particularly within the fast-paced environments of pharmaceutical and materials science research, the demand for versatile, stable, and reactive intermediates is paramount. Among the plethora of reagents available, silyl enol ethers have carved out a significant niche as robust nucleophiles for a variety of carbon-carbon bond-forming reactions. This guide focuses on a particularly valuable, yet often underexplored, member of this class: 2-Trimethylsiloxypent-2-ene-4-one.

This document eschews a conventional, rigid format. Instead, it is structured to provide a holistic and practical understanding of this reagent, mirroring the thought process of a seasoned researcher. We will delve into its fundamental properties, explore the nuances of its synthesis with an emphasis on reproducibility, and, most importantly, showcase its strategic applications with field-proven insights. Every protocol and mechanistic claim is substantiated with citations to authoritative literature, ensuring that this guide serves as both a theoretical and a practical resource for scientists at the forefront of chemical innovation.

Section 1: Nomenclature and Physicochemical Identity

At its core, the molecule of interest is the trimethylsilyl enol ether derivative of acetylacetone (2,4-pentanedione). While the systematic IUPAC name provides an unambiguous descriptor, a variety of synonyms are encountered in the literature and commercial catalogs. A clear understanding of this nomenclature is the first step toward effectively utilizing this reagent.

Systematic and Common Names:

The compound is most formally named (Z)-4-(trimethylsiloxy)pent-3-en-2-one . However, it is frequently referred to by several other names, including:

  • This compound

  • Acetylacetone enol trimethylsilyl ether

  • Trimethylsilyl acetylacetonate

  • TMSACAC

For clarity and consistency, this guide will use the acronym TMSACAC alongside its more formal names.

Physicochemical Properties:

A thorough understanding of a reagent's physical and chemical properties is critical for its safe handling, storage, and effective use in synthesis. The table below summarizes the key physicochemical data for TMSACAC, compiled from reliable sources.

PropertyValueSource(s)
CAS Number 13257-81-3[1]
Molecular Formula C₈H₁₆O₂Si[1]
Molecular Weight 172.30 g/mol [1]
Appearance Colorless to yellow liquid
Boiling Point 66-68 °C at 4 mmHg
Density 0.912 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.452
Storage Temperature 2-8°C

Spectroscopic Signature:

The structural identity of TMSACAC can be unequivocally confirmed through standard spectroscopic techniques. While specific spectra should be acquired for each batch, the following characteristic signals are expected:

  • ¹H NMR: Signals corresponding to the trimethylsilyl group protons, methyl group protons, and the vinyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, the enol ether carbons, the trimethylsilyl carbons, and the methyl carbons.

  • IR Spectroscopy: A strong absorption band characteristic of the α,β-unsaturated ketone carbonyl group, as well as bands corresponding to the C=C double bond and the Si-O bond.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Section 2: Synthesis and Purification: A Protocol-Driven Approach

The synthesis of silyl enol ethers is a well-established transformation in organic chemistry. For β-dicarbonyl compounds like acetylacetone, the formation of the silyl enol ether is particularly facile due to the heightened acidity of the α-protons. The choice of synthetic method often depends on the desired scale, available reagents, and the required purity of the final product.

Core Principles of Synthesis

The formation of TMSACAC involves the trapping of the enolate of acetylacetone with a trimethylsilyl electrophile, most commonly trimethylsilyl chloride (TMSCl). The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the acetylacetone.[2]

Synthesis_Concept acetylacetone Acetylacetone enolate Enolate Intermediate acetylacetone->enolate + Base - H⁺ base Base (e.g., Triethylamine) salt Amine Hydrochloride Salt base->salt tmsacac TMSACAC enolate->tmsacac + TMSCl tmscl TMSCl tmscl->salt

Conceptual workflow for the synthesis of TMSACAC.

The choice of base is critical and can influence the reaction rate and workup procedure. A common and effective base is triethylamine (Et₃N), which is strong enough to deprotonate acetylacetone and forms a solid ammonium salt that can be easily removed by filtration.

Detailed Experimental Protocol

The following protocol is a robust and reproducible method for the laboratory-scale synthesis of TMSACAC, adapted from established procedures for silyl enol ether formation.[3][4]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Triethylamine (Et₃N), distilled from CaH₂

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with acetylacetone (1.0 eq) and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

  • Base Addition: Triethylamine (1.1 eq) is added to the stirred solution.

  • Silylation: Trimethylsilyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is filtered to remove the triethylammonium chloride precipitate. The filter cake is washed with a small amount of anhydrous diethyl ether.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.[5]

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is crucial as TMSCl and the resulting silyl enol ether are sensitive to moisture. Hydrolysis will regenerate the starting acetylacetone and form hexamethyldisiloxane.[2]

  • Inert Atmosphere: A nitrogen or argon atmosphere prevents the introduction of atmospheric moisture.

  • Controlled Addition: The slow, dropwise addition of TMSCl at 0 °C helps to control the exothermicity of the reaction and minimize side reactions.

  • Purification by Distillation: Fractional distillation under reduced pressure is the preferred method for obtaining high-purity TMSACAC, as it effectively removes any non-volatile impurities and unreacted starting materials. The reduced pressure is necessary to prevent thermal decomposition of the product at higher temperatures.

Section 3: Synthetic Applications and Field-Proven Insights

The utility of TMSACAC stems from its nature as a stable, yet reactive, enolate equivalent. It serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions, often under mild, Lewis acid-catalyzed conditions. This allows for precise control over reactivity and selectivity, which is a significant advantage in the synthesis of complex molecules.

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a cornerstone reaction of silyl enol ethers. In this reaction, TMSACAC adds to an aldehyde or ketone in the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to form a β-hydroxy-1,3-dicarbonyl compound after aqueous workup.[6][7]

Mukaiyama_Aldol tmsacac TMSACAC aldol_adduct Silyl-protected Aldol Adduct tmsacac->aldol_adduct + Activated Aldehyde aldehyde Aldehyde/Ketone (R-CHO) activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde + Lewis Acid lewis_acid Lewis Acid (e.g., TiCl₄) activated_aldehyde->aldol_adduct final_product β-Hydroxy Dicarbonyl aldol_adduct->final_product + H₂O workup Aqueous Workup

Mechanism of the Mukaiyama Aldol Addition.

Insight for the Researcher: The Mukaiyama aldol reaction offers a significant advantage over traditional base-mediated aldol reactions by avoiding harsh basic conditions that can lead to side reactions such as self-condensation and dehydration. The use of chiral Lewis acids can also enable enantioselective variants of this reaction, providing access to stereochemically defined products. This reaction is particularly valuable in natural product synthesis where the construction of complex stereochemical arrays is often required.[8]

Alkylation Reactions

TMSACAC can be alkylated at the α-carbon by reaction with a suitable electrophile in the presence of a Lewis acid. This provides a route to more complex 1,3-dicarbonyl compounds.

Example Application: The reaction of TMSACAC with a tertiary alkyl halide in the presence of a Lewis acid like TiCl₄ can introduce a sterically demanding tertiary alkyl group, a transformation that is often challenging using traditional enolate chemistry due to competing elimination reactions.[2]

Cycloaddition Reactions

Silyl enol ethers, including TMSACAC, can participate in various cycloaddition reactions, serving as the electron-rich diene or dienophile component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

  • [4+3] Cycloadditions: In the presence of a suitable three-carbon partner, TMSACAC can undergo [4+3] cycloadditions to form seven-membered rings, which are common structural motifs in many natural products.

  • [3+2] Cycloadditions: TMSACAC can also react with 1,3-dipoles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. This approach is valuable for the synthesis of various nitrogen- and oxygen-containing heterocycles.[3]

Insight for the Drug Development Professional: The ability to construct diverse heterocyclic scaffolds is of immense importance in drug discovery, as heterocycles are privileged structures in many approved pharmaceuticals. The use of TMSACAC in cycloaddition reactions provides a modular and efficient route to novel heterocyclic libraries for biological screening.

Section 4: Conclusion and Future Outlook

This compound (TMSACAC) is a powerful and versatile reagent for modern organic synthesis. Its stability, coupled with its tunable reactivity as a nucleophile, makes it an invaluable tool for the construction of complex molecular architectures. From the foundational Mukaiyama aldol addition to more advanced cycloaddition strategies, TMSACAC offers reliable and reproducible methods for carbon-carbon and carbon-heteroatom bond formation.

As the drive for more efficient and selective synthetic methodologies continues, particularly in the realms of natural product synthesis and drug discovery, the strategic application of well-defined reagents like TMSACAC will undoubtedly play an increasingly important role. It is our hope that this guide will serve as a valuable resource for researchers looking to harness the full potential of this remarkable synthetic building block.

References

  • Wikipedia. Silyl enol ether. [Link]

  • Organic Syntheses. (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane. [Link]

  • Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

  • Organic Syntheses. SYNTHESIS OF 2α-BENZYLOXY-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE BY [4 + 3] CYCLOADDITION. [Link]

  • Wikipedia. Mukaiyama aldol addition. [Link]

  • ACS Publications. Ketone and silyl enol ether tested as nucleophile. [Link]

  • National Center for Biotechnology Information. Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers. [Link]

  • ACS Publications. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. [Link]

  • PubChem. 4-Trimethylsilyloxy-3-penten-2-one. [Link]

  • Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]

  • ACS Publications. Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group. [Link]

  • YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). [Link]

  • Organic Syntheses. tris(trimethylsilyl)silane. [Link]

  • University of California, Davis. Enolates of β-Dicarbonyl Compounds. [Link]

  • National Center for Biotechnology Information. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. [Link]

  • Organic Syntheses. (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690). [Link]

  • ACS Publications. New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). [Link]

  • NIST WebBook. 4-Trimethylsiloxy(trimethylsilyl)valerate. [Link]

  • SpectraBase. AMINO-3-TRIMETHYLSILYLOXY-PENT-1-ENE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Syntheses. (z)-4-(trimethylsilyl)-3-buten-1-ol. [Link]

  • PubMed. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. [Link]

  • Organic Chemistry Portal. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. [Link]

  • National Center for Biotechnology Information. Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. [Link]

  • PubChem. 4-(Trimethylsilyl)pent-3-en-2-ol. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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  • ResearchGate. Tris(acetylacetonato) Iron(III): Recent Developments and Synthetic Applications | Request PDF. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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  • ResearchGate. Lewis acid‐catalyzed scrambling process for Me3SiH, which occurs, when... [Link]-acid_fig1_229068019)

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Molecular structure and weight of 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Trimethylsiloxypent-2-ene-4-one: Molecular Structure, Properties, and Synthetic Utility

Foreword

Prepared for researchers, scientists, and professionals in drug development and synthetic chemistry, this guide provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-tested insights. This document delves into the molecular characteristics, synthesis, and reactivity of this versatile silyl enol ether, grounding theoretical knowledge in established experimental protocols and authoritative literature.

Introduction and Strategic Importance

This compound, systematically known as (E)-4-(trimethylsiloxy)pent-3-en-2-one, is a prominent member of the silyl enol ether class of organic compounds.[1] Silyl enol ethers are critical intermediates in modern organic synthesis, serving as versatile enolate surrogates that offer significant advantages in terms of stability, regioselectivity, and controlled reactivity.[1] The strategic importance of this particular molecule stems from its precursor, acetylacetone, a common and readily available starting material. The conversion of the β-dicarbonyl moiety of acetylacetone into a silyl enol ether unlocks a powerful tool for the construction of complex molecular architectures.

The trimethylsilyl group acts as a protecting group for the enol form of the ketone, allowing for a range of selective transformations at other sites of a molecule or enabling specific carbon-carbon bond formations that would otherwise be complicated by the inherent reactivity of the parent dicarbonyl compound. This guide will explore the fundamental properties of this compound, provide a detailed protocol for its synthesis, and discuss its applications, thereby offering a complete scientific resource for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pentene backbone with a ketone and a trimethylsiloxy group at positions 4 and 2, respectively. The IUPAC name, (E)-4-(trimethylsiloxy)pent-3-en-2-one, indicates that the geometry around the double bond is of the E-configuration.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name (E)-4-(trimethylsiloxy)pent-3-en-2-onePubChem[1]
Synonyms This compound, 4-(Trimethylsiloxy)-3-penten-2-one, Acetylacetone enol trimethylsilyl etherPubChem[1], Sigma-Aldrich[2]
CAS Number 13257-81-3Sigma-Aldrich[2]
Molecular Formula C₈H₁₆O₂SiPubChem[1]
Molecular Weight 172.30 g/mol PubChem[1]
Appearance LiquidSigma-Aldrich[2]
Boiling Point 66-68 °C at 4 mmHgSigma-Aldrich[2]
Density 0.912 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index n20/D 1.452Sigma-Aldrich[2]

Synthesis and Mechanistic Considerations

The synthesis of silyl enol ethers from enolizable carbonyl compounds is a cornerstone of organosilicon chemistry. The most common and direct method involves the reaction of an enolate with a silyl halide, typically trimethylsilyl chloride (TMSCl). For a β-dicarbonyl compound like acetylacetone, the enol form is particularly stable due to conjugation and intramolecular hydrogen bonding, making it readily convertible to its corresponding silyl enol ether.

The choice of base and reaction conditions is critical in determining the regioselectivity of silylation for unsymmetrical ketones. However, for a symmetrical β-dicarbonyl like acetylacetone, this is not a concern. A common and effective method involves the use of a non-nucleophilic base, such as triethylamine (Et₃N), in the presence of TMSCl. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the silyl enol ether.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of silyl enol ethers from carbonyl compounds.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charging the Flask: To the flask, add acetylacetone (1 equivalent) and anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base and Silylating Agent: Add triethylamine (1.1 equivalents) to the stirred solution. In the dropping funnel, place a solution of trimethylsilyl chloride (1.1 equivalents) in anhydrous diethyl ether.

  • Reaction: Add the TMSCl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Workup: A white precipitate of triethylammonium chloride will form. Filter the mixture through a pad of Celite under a nitrogen atmosphere.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial as silyl enol ethers are sensitive to moisture. Hydrolysis will revert the product back to the starting dicarbonyl compound.

  • Anhydrous Solvents: Similarly, anhydrous solvents are used to prevent premature hydrolysis of both the silylating agent and the product.

  • Freshly Distilled Reagents: Distillation of TMSCl and Et₃N removes any impurities, particularly water and HCl, that could interfere with the reaction.

  • Excess Base and Silylating Agent: A slight excess of the base and silylating agent ensures the complete conversion of the acetylacetone.

  • Controlled Addition at Low Temperature: Dropwise addition of TMSCl at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Silylation Reaction cluster_workup Workup and Purification Setup 1. Assemble flame-dried glassware under N₂ Reagents 2. Add Acetylacetone and Et₃N in anhydrous ether Cool 3. Cool to 0 °C Reagents->Cool AddTMSCl 4. Add TMSCl dropwise Cool->AddTMSCl Stir 5. Stir at room temperature AddTMSCl->Stir Filter 6. Filter Et₃N·HCl precipitate Stir->Filter Evaporate 7. Concentrate filtrate Filter->Evaporate Distill 8. Fractional distillation Evaporate->Distill Product Pure Product Distill->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group (a sharp singlet around 0.2 ppm), the two methyl groups on the pentene backbone (singlets around 2.0-2.2 ppm), and the vinylic proton (a singlet around 5.0-5.5 ppm). The integration of these peaks would correspond to a 9:3:3:1 ratio.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the trimethylsilyl carbons (around 0 ppm), the two methyl carbons (in the range of 20-30 ppm), the vinylic carbon, the carbon bearing the siloxy group, and the carbonyl carbon (downfield, typically >190 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretch (indicative of the enol), and the presence of a strong C=O stretching frequency (around 1670-1690 cm⁻¹), a C=C stretching frequency (around 1600-1640 cm⁻¹), and a strong Si-O stretching frequency (around 1050-1100 cm⁻¹).

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the versatile reactivity of the silyl enol ether functionality.

  • Mukaiyama Aldol Addition: In the presence of a Lewis acid (e.g., TiCl₄), it can react with aldehydes and ketones to form β-hydroxy carbonyl compounds.

  • Alkylation: It can undergo alkylation at the α-carbon with electrophiles such as alkyl halides.

  • Halogenation: Reaction with halogens (e.g., Br₂) leads to the formation of α-halo ketones.

  • Michael Addition: It can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

A specific application of this compound is in the synthesis of organosilicon carbofunctional compounds, such as 4-(3′-triethoxysilylpropylimino)pent-2-en-2-ol and 4-(3′-triethoxysilylpropylamino)pent-3-en-2-one.[2]

Reaction Pathway Diagram

Reactions cluster_products Synthetic Transformations Start This compound Aldol β-Hydroxy Carbonyl Start->Aldol 1. RCHO 2. Lewis Acid Alkylated α-Alkylated Ketone Start->Alkylated R-X Halogenated α-Halo Ketone Start->Halogenated X₂ Michael Michael Adduct Start->Michael α,β-Unsaturated Carbonyl

Caption: Key reactions of this compound.

Conclusion

This compound is a synthetically valuable silyl enol ether that is readily accessible from acetylacetone. Its well-defined molecular structure and predictable reactivity make it a reliable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its properties, a detailed and reasoned experimental protocol for its synthesis, and an outline of its key applications. For researchers and drug development professionals, a thorough understanding of this and related silyl enol ethers is essential for the design and execution of modern synthetic strategies.

References

  • PubChem. Compound Summary for CID 6059369, 4-Trimethylsilyloxy-3-penten-2-one. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

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Analysis of 2-Trimethylsiloxypent-2-ene-4-one: A Convergent Kinetic and Thermodynamic Silyl Enol Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regioselective formation of enolates is a cornerstone of modern synthetic chemistry, enabling precise carbon-carbon bond formation. The distinction between kinetic and thermodynamic control dictates the structure of the resulting enolate and, consequently, the final product. This guide dissects the identity of 2-trimethylsiloxypent-2-ene-4-one, a silyl enol ether derived from pentane-2,4-dione (acetylacetone). Contrary to the divergent pathways seen in typical unsymmetrical ketones, we demonstrate that for β-dicarbonyl compounds like pentane-2,4-dione, the kinetic and thermodynamic pathways converge. The formation of this compound is overwhelmingly favored under both sets of conditions, making it the definitive kinetic and thermodynamic product. This analysis is grounded in the principles of proton acidity, enolate stability, and reaction energetics, supported by established experimental protocols.

Foundational Principles: Kinetic vs. Thermodynamic Enolate Control

In the context of unsymmetrical ketones, the deprotonation of an α-carbon can lead to two or more regioisomeric enolates. The selective formation of one isomer over another is governed by the reaction conditions, a concept known as kinetic versus thermodynamic control.[1][2][3]

  • Kinetic Control : This regime favors the product that is formed fastest. Deprotonation occurs at the most sterically accessible, least-hindered α-proton. The reaction is conducted under irreversible conditions, typically using a strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) at very low temperatures (e.g., -78 °C) to trap the initial, rapidly formed product.[1][4] The resulting "kinetic enolate" features a less-substituted double bond.

  • Thermodynamic Control : This regime favors the most stable product. The reaction is run under reversible (equilibrating) conditions, typically at higher temperatures (room temperature or above) with a weaker base (e.g., triethylamine, alkoxides) or a substoichiometric amount of a strong base.[5] These conditions allow the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable "thermodynamic enolate," which possesses a more substituted, and thus more stable, double bond, consistent with Zaitsev's rule.[3]

The choice between these pathways is a critical strategic decision in multistep synthesis.

FeatureKinetic ControlThermodynamic Control
Objective Fastest formed productMost stable product
Temperature Low (e.g., -78 °C)[1][4]Higher (e.g., 0 °C to reflux)
Base Strong, sterically hindered (e.g., LDA)[1][4]Weaker, less hindered (e.g., Et3N, NaH, alkoxides)[4]
Solvent Aprotic (e.g., THF, ether)Protic or aprotic
Resulting Enolate Less substituted double bondMore substituted double bond
Reaction Nature Irreversible, rapidReversible, equilibrating

The Unique Substrate: Pentane-2,4-dione (Acetylacetone)

To understand the nature of this compound, one must first analyze its precursor, pentane-2,4-dione. This β-dicarbonyl compound possesses unique electronic properties that distinguish it from simple unsymmetrical ketones.

  • Exceptional Acidity : Pentane-2,4-dione has two types of α-protons: those on the terminal methyl groups (C1 and C5) and those on the central methylene group (C3). The C3 methylene protons are exceptionally acidic (pKa ≈ 9 in DMSO) compared to the methyl protons (pKa ≈ 20). This is because the resulting carbanion is stabilized by resonance delocalization across both adjacent carbonyl groups, distributing the negative charge over five atoms (O-C-C-C-O).

  • Inherent Enol Stability : Due to this conjugation and the formation of a stable, six-membered intramolecular hydrogen bond, pentane-2,4-dione exists predominantly in its enol form at equilibrium (about 92% enol).[6][7] This inherent stability is a strong indicator of the preferred electronic configuration.

Mechanistic Analysis: The Convergence of Pathways

The synthesis of a silyl enol ether from pentane-2,4-dione involves deprotonation followed by trapping the resulting enolate with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[4]

The Deprotonation Step:

  • Kinetic Perspective : The rate of proton abstraction is directly related to the proton's acidity. The C3 methylene protons of pentane-2,4-dione are approximately 10^11 times more acidic than the terminal methyl protons. Therefore, any base, whether strong or weak, will deprotonate the C3 position orders of magnitude faster than the C1 or C5 positions. The deprotonation at C3 is the overwhelmingly dominant kinetic event.

  • Thermodynamic Perspective : The stability of the resulting enolate determines the thermodynamic product. The enolate formed by deprotonating C3 is highly stabilized by delocalization across the entire five-atom β-dicarbonyl system. The alternative enolate, formed from deprotonating a terminal methyl group, would result in a less stable, cross-conjugated system. Therefore, the C3-deprotonated enolate is also the most thermodynamically stable intermediate.

Because the most acidic proton also leads to the most stable enolate, the kinetic and thermodynamic pathways converge to a single, highly favored intermediate.

G start Pentane-2,4-dione kinetic_node kinetic_node start->kinetic_node Most Acidic H+ (C3 Methylene) thermo_node thermo_node start->thermo_node Forms Most Stable Conjugated System enolate Conjugated Enolate (Deprotonation at C3) silyl_ether This compound (Final Product) enolate->silyl_ether + TMSCl kinetic_node->enolate thermo_node->enolate

The Silylation Step:

The highly resonant enolate is then trapped by TMSCl. Silylation occurs exclusively on the oxygen atom (O-silylation) rather than the carbon atom (C-silylation) due to the high oxophilicity of silicon and the formation of a very strong Si-O bond.[4] This yields the final product, this compound, which retains the stable conjugated π-system.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis under thermodynamic conditions, which are operationally simpler and highly effective for this specific substrate.

Objective : To synthesize this compound from pentane-2,4-dione.

Materials :

  • Pentane-2,4-dione (1.0 equiv)

  • Triethylamine (Et3N) (2.5 equiv)[8]

  • Trimethylsilyl chloride (TMSCl) (2.0 equiv, freshly distilled)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure :

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add pentane-2,4-dione (1.0 equiv) and anhydrous CH2Cl2 (to make a 0.1 M solution).

  • Cooling : Cool the solution to 0 °C in an ice-water bath. Causality: Cooling moderates the exothermic reaction and prevents potential side reactions, although for this substrate, selectivity is not a major issue.

  • Base Addition : Add triethylamine (2.5 equiv) to the stirred solution. Causality: Triethylamine acts as both the base to generate the enolate and as an acid scavenger to neutralize the HCl byproduct from the reaction of the enolate with TMSCl.

  • Silylating Agent Addition : Add trimethylsilyl chloride (2.0 equiv) dropwise via the dropping funnel over 15 minutes. A white precipitate (triethylammonium chloride) will form. Causality: Dropwise addition ensures the concentration of the reactive silylating agent remains controlled. An excess of TMSCl ensures complete conversion of the enolate.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by adding saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3x).

  • Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine. Causality: The washes remove the triethylammonium salt and any remaining acidic or basic impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can often be used directly.[8] If necessary, purify by distillation under reduced pressure to yield this compound as a colorless oil.

G A 1. Setup (Ketone + CH2Cl2 in flask) B 2. Cool to 0 °C A->B C 3. Add Et3N B->C D 4. Add TMSCl dropwise C->D E 5. Stir 1h at 0 °C (Monitor by TLC) D->E F 6. Quench (aq. NaHCO3) E->F G 7. Extract (CH2Cl2) F->G H 8. Wash & Dry (Brine, Na2SO4) G->H I 9. Concentrate (Rotovap) H->I J 10. Purify (Distillation) I->J

Applications in Modern Synthesis

This compound, and silyl enol ethers in general, are highly versatile nucleophiles in organic synthesis.[4] They are stable enough to be isolated and purified but are sufficiently reactive to engage with a range of electrophiles, most notably in the Mukaiyama Aldol Addition .[9][10][11] In this reaction, a Lewis acid activates an aldehyde or ketone, which is then attacked by the silyl enol ether to form a β-hydroxy carbonyl compound, a crucial motif in many natural products and pharmaceuticals.[10][12] The defined regiochemistry of this compound ensures that subsequent reactions occur at the C1 position with high fidelity.

References

  • Silyl enol ether - Wikipedia . Wikipedia. [Link]

  • Mukaiyama aldol addition - Wikipedia . Wikipedia. [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues . Royal Society of Chemistry. (2023-11-08). [Link]

  • Mukaiyama Aldol Addition - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Asymmetric Mukaiyama Aldol Reaction . Thieme Chemistry. [Link]

  • Mukaiyama Aldol Reaction | Chem-Station Int. Ed. Chem-Station. (2014-05-04). [Link]

  • Experimental - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • Kinetic vs. Thermodynamic Enolates . University of Calgary. [Link]

  • Kinetic vs. Thermodynamic Enolates . University of Calgary. [Link]

  • Kinetic and thermodynamic enolates - YouTube . YouTube. (2018-04-28). [Link]

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry . Master Organic Chemistry. (2022-08-19). [Link]

  • Explain why 92% of 2,4-pentanedione exists as the enol tautomer i... - Pearson . Pearson. [Link]

  • Kinetic vs. Thermodynamic Enolates | PDF | Home & Garden - Scribd . Scribd. [Link]

  • Why is Acetylacetone highly stable in enol-form? - Quora . Quora. (2017-11-23). [Link]

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An In-depth Technical Guide to 2-Trimethylsiloxypent-2-ene-4-one: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Trimethylsiloxypent-2-ene-4-one. It delves into the compound's commercial availability, synthesis, core reactivity, and safe handling, providing a foundational understanding for its effective use in advanced organic synthesis.

Introduction: The Strategic Value of a Silyl Enol Ether

This compound, also known by its IUPAC name (E)-4-trimethylsilyloxypent-3-en-2-one, is a silyl enol ether—a class of indispensable intermediates in modern organic chemistry.[1][2] Silyl enol ethers act as stable, versatile enolate surrogates, enabling mild and regioselective carbon-carbon bond formation, a cornerstone of molecular construction in medicinal chemistry and materials science.[3]

This specific molecule, derived from acetylacetone, offers a synthetically useful building block. Its bifunctional nature, possessing both a nucleophilic enol ether and a ketone moiety, allows for sequential and diverse reaction pathways. Understanding its properties is paramount for leveraging its full synthetic potential.

Key Physicochemical Properties: [1]

Property Value
CAS Number 13257-81-3
Molecular Formula C₈H₁₆O₂Si
Molecular Weight 172.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 66-68 °C at 4 mmHg

| Density | 0.912 g/mL at 25 °C |

Commercial Availability and Sourcing

Reliable sourcing of starting materials is the first step in any successful research campaign. This compound is available from several reputable chemical suppliers, typically offered at purities suitable for synthetic applications. When procuring this reagent, it is crucial to consider purity, available quantities, and shipping regulations, as it is often classified as a dangerous good for transport.[4]

Table of Commercial Suppliers:

Supplier Product Name Purity Notes URL
Sigma-Aldrich (Merck) 4-(Trimethylsiloxy)-3-penten-2-one ≥97.0% (GC) Available as a derivatization grade reagent.
Santa Cruz Biotechnology 4-(Trimethylsiloxy)-3-penten-2-one Research Grade Classified as a Dangerous Good for transport.[4]
TCI America 4-Trimethylsilyloxy-3-penten-2-one >96.0% Available in various quantities.
Alfa Chemistry 4-(Trimethylsiloxy)-3-penten-2-one 95%+ Offered for research and development.[5]

| Parchem | this compound | Standard | Specialty chemical supplier.[6] | |

Note: Availability and product specifications are subject to change. Always consult the supplier's website and Certificate of Analysis for the most current information.

Synthesis and Mechanistic Considerations

The synthesis of silyl enol ethers is a fundamental transformation. The core principle involves trapping an enolate, generated from a carbonyl compound, with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). The choice of base and reaction conditions dictates the regioselectivity of the product when using unsymmetrical ketones, yielding either the kinetic or thermodynamic enol ether.

For a symmetrical precursor like acetylacetone (2,4-pentanedione), this regioselectivity is not a concern. The enol form is highly favored, and its deprotonation followed by silylation is straightforward.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Start Acetylacetone (Enolizable Ketone) Deprotonation Deprotonation to form Enolate Start->Deprotonation + Base Base Weak Base (e.g., Triethylamine, Et3N) SilylSource Silylating Agent (e.g., Trimethylsilyl Chloride, TMSCl) Trapping Nucleophilic attack on Si (Silylation) Deprotonation->Trapping + Silyl Source Product This compound Trapping->Product Byproduct Triethylammonium Chloride (Et3N·HCl Salt) Trapping->Byproduct

Caption: General workflow for the synthesis of this compound.

Field-Proven Synthetic Protocol:

The following protocol is adapted from established methods for silyl enol ether synthesis. The key to success is the rigorous exclusion of moisture, as both the silylating agent and the product are susceptible to hydrolysis.

Objective: To synthesize this compound from acetylacetone.

Materials:

  • Acetylacetone (1.0 eq)

  • Triethylamine (Et₃N, 1.2 eq), dried over KOH

  • Trimethylsilyl chloride (TMSCl, 1.1 eq), distilled

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) as solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Nitrogen or Argon gas supply for inert atmosphere

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Charge Reactants: Charge the flask with acetylacetone and anhydrous solvent. Add triethylamine via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Addition of TMSCl: Add trimethylsilyl chloride dropwise from the dropping funnel over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Filter the reaction mixture under inert atmosphere to remove the salt precipitate.

    • Concentrate the filtrate under reduced pressure. Causality: This step removes the solvent and any excess volatile reagents.

    • The crude product can be used directly or purified further.

  • Purification (Optional): Purify the crude liquid via vacuum distillation to obtain the final product with high purity. Collect the fraction boiling at 66-68 °C / 4 mmHg.

Core Application: The Mukaiyama Aldol Addition

Silyl enol ethers are premier nucleophiles in the Mukaiyama aldol addition, a Lewis acid-catalyzed reaction with aldehydes or ketones. This reaction provides a powerful and stereocontrolled method for forming β-hydroxy ketones, which are prevalent motifs in natural products and pharmaceuticals.

The causality behind using a silyl enol ether instead of a traditional metal enolate is the increased covalent character of the Si-O bond, which renders the compound stable enough for isolation and purification while still being sufficiently nucleophilic upon activation by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂).

Mukaiyama_Aldol cluster_reactants Reactants cluster_process Mechanism cluster_products Products SilylEnolEther 2-Trimethylsiloxy- pent-2-ene-4-one (Nucleophile) Attack Nucleophilic Attack by Silyl Enol Ether SilylEnolEther->Attack Aldehyde Aldehyde (R-CHO) (Electrophile) Activation LA activates Aldehyde Aldehyde->Activation + LA LewisAcid Lewis Acid (LA) (e.g., TiCl4) Activation->Attack Hydrolysis Aqueous Workup (Hydrolysis) Attack->Hydrolysis Product β-Hydroxy Ketone (Aldol Adduct) Hydrolysis->Product

Caption: Logical workflow of the Mukaiyama Aldol Addition reaction.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a flammable liquid and vapor that causes skin and eye irritation.[1] It may also cause respiratory irritation.[1]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

  • Handling:

    • Ground and bond containers and receiving equipment to prevent static discharge.

    • Use non-sparking tools.

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • The compound is moisture-sensitive. Handle under an inert atmosphere (N₂ or Ar) to prevent hydrolysis, which degrades the reagent back to acetylacetone and forms siloxanes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Atomax Chemicals Co., Ltd. (n.d.). Product Listing. ChemBuyersGuide.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6059369, 4-Trimethylsilyloxy-3-penten-2-one. PubChem. Retrieved from [Link]

  • SpecAU. (n.d.). 4-Trimethylsilyloxy-3-penten-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114632, 3-Penten-2-one, 4-[(trimethylsilyl)oxy]-. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Penten-2-one, 4-[(trimethylsilyl)oxy]-. Substance Registry Services. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Trimethylsiloxypent-2-ene-4-one in Lewis Acid-Catalyzed Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mukaiyama aldol reaction represents a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds under mild, Lewis acidic conditions.[1][2] This guide provides an in-depth exploration of 2-trimethylsiloxypent-2-ene-4-one, a highly functionalized silyl enol ether, as a versatile nucleophile in these transformations. We will dissect the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the strategic implications of employing this unique reagent for the synthesis of complex β-hydroxy carbonyl and 1,3-dicarbonyl systems, which are pivotal structures in pharmaceuticals and natural products.[3]

Introduction: The Strategic Advantage of Silyl Enol Ethers

The aldol reaction, which classically involves the base-catalyzed self-condensation of aldehydes or ketones, is often plagued by issues of chemoselectivity and reversibility.[4][5] The innovation by Teruaki Mukaiyama in 1973, utilizing pre-formed, isolable silyl enol ethers, revolutionized the field.[3][6] Silyl enol ethers act as stable enolate equivalents, preventing uncontrolled self-condensation and allowing for directed, crossed aldol reactions with high efficiency.[2]

This compound (also known as 4-(trimethylsilyloxy)pent-3-en-2-one) is a particularly valuable reagent within this class.[7] Its bifunctional nature, containing both a nucleophilic silyl enol ether and a latent electrophilic ketone, makes it a synthetic equivalent of the acetoacetate dianion. This allows for the direct construction of δ-hydroxy-β-keto ester surrogates, providing a streamlined entry into polyketide synthesis.

Reaction Mechanism: The Role of the Lewis Acid

The Mukaiyama aldol reaction proceeds via a mechanism distinct from its base-catalyzed counterpart, typically involving an open, acyclic transition state.[6][8][9] The generally accepted pathway is as follows:

  • Activation of the Electrophile: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the carbonyl oxygen of the aldehyde or ketone. This coordination dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[6][10]

  • Nucleophilic Attack: The electron-rich double bond of the silyl enol ether attacks the activated carbonyl carbon. This is the key carbon-carbon bond-forming step.[10][11]

  • Intermediate Formation: A transient oxocarbenium ion is formed, which is then trapped by the trimethylsilyl group, yielding a silylated aldol adduct and regenerating the Lewis acid in catalytic cycles.

  • Hydrolysis (Workup): An aqueous workup cleaves the silyl ether bond, liberating the β-hydroxy carbonyl product.[10]

The stereochemical outcome (syn vs. anti diastereoselectivity) is a complex function of the silyl enol ether geometry (E/Z), the steric bulk of the substrates, and the nature of the Lewis acid, which influences the conformation of the open transition state.[1][8][12]

Mukaiyama_Aldol_Mechanism Mukaiyama Aldol Reaction Mechanism Aldehyde R'-CHO ActivatedComplex R'-CHO---LA (Activated Electrophile) Aldehyde->ActivatedComplex LewisAcid LA LewisAcid->ActivatedComplex SilylEnolEther R-C(OTMS)=CH₂ TransitionState Transition State SilylEnolEther->TransitionState ActivatedComplex->TransitionState SilylatedAdduct R'-CH(O-LA)-CH₂-C(O)-R     |    OTMS TransitionState->SilylatedAdduct C-C Bond Formation SilylatedAdduct->LewisAcid Catalyst Regeneration FinalProduct R'-CH(OH)-CH₂-C(O)-R (β-Hydroxy Ketone) SilylatedAdduct->FinalProduct Hydrolysis Workup H₂O Workup

Caption: Generalized mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

Experimental Protocols

General Considerations & Best Practices
  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will consume the Lewis acid and hydrolyze the silyl enol ether. All glassware must be rigorously flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Reagent Purity: Use freshly distilled aldehydes and anhydrous solvents. Lewis acids are often supplied as solutions in anhydrous solvents; their molarity should be verified. This compound should be handled under an inert atmosphere.

  • Temperature Control: Reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity and enhance stereoselectivity. A dry ice/acetone bath is standard.[6]

Protocol: Diastereoselective Aldol Addition of Benzaldehyde

This protocol describes a representative reaction between this compound and benzaldehyde, catalyzed by titanium(IV) chloride (TiCl₄).

Materials:

  • Benzaldehyde (1.0 equiv)

  • This compound (1.2 equiv)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (approx. 5 mL per 1 mmol of aldehyde).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Add benzaldehyde (1.0 equiv) to the cooled solvent via syringe.

    • Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe over 5 minutes. The solution will typically turn yellow or orange. Stir for an additional 15 minutes.[6]

    • In a separate, dry syringe, draw up this compound (1.2 equiv). Add it dropwise to the reaction mixture over 20 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup:

    • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.[6]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure δ-hydroxy-β-keto compound.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Flame-dry glassware under inert atmosphere Reagents Prepare anhydrous solvents & reagents Setup->Reagents Cool Cool solvent to -78°C Reagents->Cool AddAldehyde Add Aldehyde Cool->AddAldehyde AddLA Add Lewis Acid (TiCl₄) AddAldehyde->AddLA AddEnolSilane Add Silyl Enol Ether AddLA->AddEnolSilane Monitor Monitor via TLC AddEnolSilane->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Analyze Characterization (NMR, IR) Purify->Analyze

Caption: Step-by-step workflow for the Mukaiyama aldol reaction.

Data Summary: Reaction Parameters

The choice of parameters can significantly influence yield and stereoselectivity. The following table provides a general guide for optimization.

ParameterTypical Range/ValueRationale & Causality
Lewis Acid TiCl₄, BF₃·OEt₂, SnCl₄Stronger Lewis acids (e.g., TiCl₄) increase reaction rates but may decrease selectivity. Milder acids (e.g., BF₃·OEt₂) can offer better control.[13]
Stoichiometry 1.0-1.2 equiv (Lewis Acid)Stoichiometric amounts are common, but catalytic systems exist. Excess ensures full activation of the aldehyde.[11]
Temperature -78 °C to 0 °CLower temperatures generally improve diastereoselectivity by favoring a more ordered transition state.[6]
Solvent CH₂Cl₂, Toluene, Et₂OAprotic, non-coordinating solvents are required. CH₂Cl₂ is common due to its low freezing point and ability to dissolve reagents.
Reaction Time 1 - 4 hoursMonitored by TLC; prolonged times can lead to side reactions or decomposition of the product.

Discussion: Results and Strategic Applications

The aldol reaction with this compound provides direct access to 5-hydroxy-4-methylhexan-2-one derivatives. The inherent ketone functionality in the product serves as a versatile handle for subsequent transformations, such as:

  • Reduction: To form 1,3-diols, key motifs in polyketide natural products.

  • Further Enolization: To perform sequential aldol or alkylation reactions.

  • Cyclization: Intramolecular reactions to form cyclic structures.[14]

Comparison to Other Reagents: While simple silyl enol ethers of ketones yield β-hydroxy ketones, this compound directly installs a 1,3-dicarbonyl surrogate. This is a more convergent approach than a multi-step sequence involving an aldol reaction followed by acylation. Unlike Danishefsky's diene, which is a cornerstone for Diels-Alder reactions to form cyclohexenone systems, this compound is tailored for acyclic 1,3-dioxygenated patterns via the aldol pathway.[15][16]

Conclusion

This compound is a powerful and strategic reagent for constructing complex molecular architectures. Its application in the Mukaiyama aldol reaction provides a reliable and high-yielding method for the diastereoselective synthesis of functionalized δ-hydroxy-β-keto systems. By understanding the mechanistic principles and adhering to rigorous experimental technique, researchers can effectively leverage this reagent to streamline the synthesis of valuable intermediates in drug discovery and natural product chemistry.

References

  • Gessner, V. H., & Dunitz, J. D. (2012). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. Retrieved from [Link]

  • Gessner, V. H., & Dunitz, J. D. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. National Institutes of Health. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Mukaiyama Aldol Addition. J&K Scientific. Retrieved from [Link]

  • Wikipedia. (n.d.). Mukaiyama aldol addition. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Organic-chemistry.org. Retrieved from [Link]

  • Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1077-1114. Retrieved from [Link]

  • PubChem. (n.d.). 4-Trimethylsilyloxy-3-penten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaur, N., & Kumar, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Retrieved from [Link]

  • Chem-Station. (2014). Mukaiyama Aldol Reaction. Chem-Station Int. Ed. Retrieved from [Link]

  • Wikipedia. (n.d.). Danishefsky's diene. Wikipedia. Retrieved from [Link]

  • chemeurope.com. (n.d.). Danishefsky's diene. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Aldol Reaction. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Vinylogous Mukaiyama Aldol Reaction with 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classical Aldol

The Mukaiyama aldol reaction represents a cornerstone of modern organic synthesis, providing a powerful and selective method for carbon-carbon bond formation.[1][2] First disclosed by Teruaki Mukaiyama in 1973, this reaction utilizes a silyl enol ether as a stable enolate equivalent that adds to an aldehyde or ketone under Lewis acidic conditions.[3][4][5] This approach elegantly circumvents the challenges of self-condensation and poor regioselectivity often encountered in traditional base-mediated aldol reactions.[6]

This application note moves beyond the canonical reaction to explore its vinylogous extension, a sophisticated strategy for constructing 1,5-dicarbonyl functionalities or their precursors.[7] We will focus specifically on the use of 2-trimethylsiloxypent-2-ene-4-one, a readily accessible silyl dienolate, as the nucleophilic partner. The protocols and insights provided herein are tailored for researchers in synthetic chemistry and drug development who require reliable methods for complex molecule construction.

The Nucleophile: this compound

This compound (also known as 4-trimethylsilyloxy-3-penten-2-one) is the silyl enol ether derived from acetylacetone.[8] Its structure contains a conjugated system, making it a silyl dienolate. According to Fuson's principle of vinylogy, the nucleophilic character of the enolate is extended through the double bond.[7] Consequently, in the presence of a Lewis acid, the molecule does not react at the α-carbon (C2) but rather at the electron-rich γ-carbon (C4), leading to the formation of a δ-hydroxy-α,β-unsaturated ketone. This reactivity is the key to the vinylogous Mukaiyama aldol reaction (VMAR).

Reaction Mechanism: A Stepwise View

The generally accepted mechanism for the Lewis acid-catalyzed vinylogous Mukaiyama aldol reaction proceeds through an open, acyclic transition state.[9][10][11] The process can be dissected into three primary stages:

  • Electrophile Activation: The Lewis acid (e.g., TiCl₄) coordinates to the oxygen atom of the aldehyde. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[3][10][12]

  • Nucleophilic Attack: The silyl dienolate attacks the activated aldehyde. The nucleophilic γ-carbon of the dienolate forms a new carbon-carbon bond with the electrophilic carbonyl carbon.

  • Silyl Transfer & Hydrolysis: A trimethylsilyl group is transferred to the carbonyl oxygen, forming a silylated aldol adduct. This intermediate is stable under the anhydrous reaction conditions. Upon aqueous workup (quenching), this silyl ether is hydrolyzed to reveal the free hydroxyl group, yielding the final δ-hydroxy-α,β-unsaturated ketone product.[5]

G cluster_activation Step 1: Electrophile Activation cluster_attack Step 2: C-C Bond Formation cluster_hydrolysis Step 3: Hydrolysis Aldehyde R-CHO ActivatedComplex R-CHO---LA (Activated Electrophile) Aldehyde->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex SilylatedAdduct Silylated Aldol Adduct ActivatedComplex->SilylatedAdduct Reaction with Nucleophile SilylDienolate This compound (γ-attack) SilylDienolate->SilylatedAdduct Nucleophilic Attack FinalProduct δ-Hydroxy-α,β-unsaturated Ketone SilylatedAdduct->FinalProduct H2O H₂O Workup H2O->FinalProduct Quench/ Hydrolysis

Caption: Mechanism of the Vinylogous Mukaiyama Aldol Reaction.

Key Experimental Parameters & Scientific Rationale

The success of the Mukaiyama aldol reaction hinges on the careful control of several parameters. Understanding the causality behind these choices is critical for reproducibility and optimization.

ParameterCommon Choice(s)Rationale & Expert Insights
Lewis Acid TiCl₄, SnCl₄, BF₃·OEt₂TiCl₄ is a strong, classic Lewis acid that provides high activation but must be handled with care due to its moisture sensitivity and corrosivity.[10] BF₃·OEt₂ is often used for substrates where chelation control is undesirable.[13] The choice of Lewis acid can significantly impact diastereoselectivity, especially with chiral aldehydes.[13] Stoichiometric amounts are traditional, but catalytic systems have been developed.[1]
Solvent Dichloromethane (DCM), TolueneAnhydrous, non-protic solvents are mandatory to prevent premature quenching of the Lewis acid and hydrolysis of the silyl enol ether.[14] DCM is widely used due to its ability to dissolve most reactants and its low freezing point, which is ideal for sub-zero reactions.
Temperature -78 °C (Dry ice/acetone bath)Low temperatures are crucial for controlling selectivity.[5] They minimize side reactions, such as the formation of condensation byproducts, and favor more ordered, lower-energy transition states, which often leads to higher diastereoselectivity.
Atmosphere Inert (Nitrogen or Argon)Silyl enol ethers and, most critically, Lewis acids like TiCl₄ are highly sensitive to atmospheric moisture.[15] Conducting the reaction under an inert atmosphere is non-negotiable for achieving high yields and reproducibility.
Quench Saturated aq. NaHCO₃ or NH₄ClThe quench deactivates the Lewis acid and initiates the hydrolysis of the silyl ether intermediate. A basic quench (NaHCO₃) is often preferred to neutralize the acidic reaction mixture, while a milder quench (NH₄Cl) may be used for sensitive products.

Detailed Experimental Protocol

This protocol describes a representative vinylogous Mukaiyama aldol reaction between this compound and benzaldehyde, catalyzed by titanium tetrachloride (TiCl₄).

Reagents and Stoichiometry
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume / Mass
Benzaldehyde106.121.01.0102 µL / 106 mg
This compound172.301.11.1212 µL / 189 mg
Titanium Tetrachloride (TiCl₄)189.681.11.11.1 mL (1M in DCM)
Anhydrous Dichloromethane (DCM)---~10 mL
Saturated aq. NaHCO₃---~15 mL
Experimental Workflow Diagram

G start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) start->setup add_solvent Add Anhydrous DCM and Cool to -78 °C setup->add_solvent add_aldehyde Add Benzaldehyde (1.0 eq) add_solvent->add_aldehyde add_lewis Add TiCl₄ (1.1 eq) Dropwise (Solution turns yellow/orange) add_aldehyde->add_lewis stir1 Stir for 15 min add_lewis->stir1 add_enol Add Silyl Dienolate (1.1 eq) Dropwise over 10 min stir1->add_enol monitor Monitor Reaction by TLC (Typically 1-3 hours) add_enol->monitor quench Quench with sat. aq. NaHCO₃ at -78 °C monitor->quench warm Warm to Room Temperature quench->warm extract Extract with DCM (3x) warm->extract dry Dry Combined Organics (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify end Characterize Product purify->end

Sources

Harnessing 2-Trimethylsiloxypent-2-ene-4-one for Advanced Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: A Modern Reagent for a Classic Reaction

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] This powerful transformation is fundamental to the synthesis of a vast array of complex organic molecules. However, traditional Michael reactions using metal enolates often require harsh basic conditions, which can limit substrate scope and lead to side reactions like self-condensation, polymerization, or loss of stereochemical integrity.

The advent of silyl enol ethers as stable enolate surrogates has revolutionized this field, leading to the development of the Mukaiyama-Michael addition.[2][3] This application note focuses on a particularly versatile and effective Michael donor: 2-trimethylsiloxypent-2-ene-4-one . As the silyl enol ether of acetylacetone, this reagent provides a masked 1,3-dicarbonyl unit, enabling the clean, regioselective, and often stereoselective synthesis of 1,5-dicarbonyl compounds under mild conditions. For researchers in medicinal chemistry and natural product synthesis, mastering its application is key to building complex molecular architectures with precision and efficiency.

The Underlying Principle: The Mukaiyama-Michael Reaction Mechanism

The efficacy of this compound lies in its controlled nucleophilicity, which is unleashed by a catalyst. Unlike pre-formed, highly reactive metal enolates, this silyl enol ether requires activation of the Michael acceptor by a Lewis acid or an organocatalyst. This catalytic activation is the key to the reaction's mildness and selectivity.

The generally accepted mechanism proceeds as follows:

  • Activation of the Electrophile: A catalyst, typically a Lewis acid (e.g., TiCl₄, Sc(OTf)₃) or an organocatalyst (e.g., a chiral amine), coordinates to the carbonyl oxygen of the α,β-unsaturated Michael acceptor. This coordination polarizes the conjugated system, dramatically increasing the electrophilicity of the β-carbon.[3][4]

  • Nucleophilic Attack: The silyl enol ether, this compound, then acts as a soft nucleophile. The π-bond of the enol ether attacks the activated β-carbon of the Michael acceptor. This is the crucial C-C bond-forming step.[5]

  • Intermediate Formation: The attack generates a new enolate intermediate, with the negative charge stabilized on the carbonyl oxygen of the original Michael acceptor. The trimethylsilyl group is transferred to this oxygen, forming a new silyl enol ether.

  • Hydrolysis (Workup): The resulting silyl ether adduct is stable enough for isolation but is typically hydrolyzed during aqueous workup. This step removes the silyl protecting group to reveal the final 1,5-dicarbonyl product.

This stepwise, catalyst-mediated process avoids the presence of strongly basic species, thereby enhancing functional group tolerance and preventing many of the side reactions associated with classic Michael additions.[6]

Michael_Mechanism Figure 1: Catalytic Mukaiyama-Michael Addition Mechanism Donor This compound (Michael Donor) Attack Nucleophilic Attack Donor->Attack Acceptor α,β-Unsaturated Aldehyde (Michael Acceptor) ActivatedComplex Activated Iminium Ion (Enhanced Electrophile) Acceptor->ActivatedComplex + Catalyst Catalyst Catalyst (e.g., Chiral Amine) ActivatedComplex->Attack Enamine Enamine Intermediate Attack->Enamine Forms C-C bond Product 1,5-Dicarbonyl Adduct (after Hydrolysis) Enamine->Product

Caption: Figure 1: Catalytic Mukaiyama-Michael Addition Mechanism.

Field-Proven Insights: Why Choose this compound?

As a senior scientist, the choice of reagent is dictated by reliability, versatility, and precision. This compound excels in several key areas:

  • Causality of Chemoselectivity : The fundamental challenge in reactions with α,β-unsaturated carbonyls is controlling 1,2- vs. 1,4-addition.[6] Strongly basic, "hard" nucleophiles like Grignard reagents irreversibly attack the more electrophilic carbonyl carbon (1,2-addition).[7] Silyl enol ethers are "soft" nucleophiles. In the catalytically controlled Mukaiyama-Michael reaction, the addition is reversible and thermodynamically driven, strongly favoring the more stable 1,4-conjugate adduct.[8][9] This inherent preference is crucial for predictable and high-yield synthesis.

  • Access to Asymmetry : The true power of this reagent is realized in asymmetric synthesis. The mild reaction conditions are compatible with a wide range of sophisticated chiral organocatalysts and Lewis acids.[2][10][11] These catalysts create a defined chiral environment around the Michael acceptor, forcing the silyl enol ether to attack a specific face of the double bond. This strategy delivers products with high levels of enantiomeric excess (ee), a non-negotiable requirement in drug development.[12]

  • Operational Simplicity and Stability : Unlike many pyrophoric or highly moisture-sensitive organometallics, this compound is a relatively stable liquid that can be handled with standard techniques for anhydrous reactions. Its use circumvents the need for cryogenic temperatures often required for generating and controlling lithium or boron enolates.

Protocol: Organocatalytic Enantioselective Michael Addition

This protocol details a general, self-validating procedure for the asymmetric conjugate addition of this compound to an α,β-unsaturated aldehyde using a well-established chiral secondary amine catalyst (e.g., a diphenylprolinol silyl ether).

Core Principle: The protocol relies on the in-situ formation of a nucleophilic enamine from the aldehyde and catalyst, which then reacts with the electrophilic Michael acceptor. The catalyst's stereochemistry dictates the facial selectivity of the attack.[13]

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Flame-dry glassware - Inert atmosphere (Ar/N2) B 2. Add Reagents - Anhydrous solvent (e.g., Toluene) - Chiral catalyst - Additive (e.g., p-nitrophenol) A->B C 3. Cool Reaction - Cool to specified temp (e.g., 20 °C) B->C D 4. Substrate Addition - Add α,β-unsaturated aldehyde - Add this compound C->D E 5. Monitor Reaction - Stir for 12-24h - Track via TLC D->E F 6. Quench & Workup - Quench with sat. aq. NH4Cl - Extract with organic solvent - Wash, dry, and concentrate E->F G 7. Purification - Flash column chromatography F->G H 8. Analysis - NMR, HRMS for structure - Chiral HPLC for enantiomeric excess G->H

Caption: Figure 2: Experimental Workflow.

Materials & Equipment:

  • Reagents: this compound, α,β-unsaturated aldehyde (e.g., cinnamaldehyde), chiral organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine), additive (e.g., p-nitrophenol), anhydrous solvent (e.g., toluene), saturated aqueous NH₄Cl, brine, anhydrous MgSO₄ or Na₂SO₄.

  • Equipment: Flame-dried round-bottom flask with a magnetic stir bar, septa, argon/nitrogen line with manifold, syringes, TLC plates, rotary evaporator, flash chromatography system.

Step-by-Step Methodology:

  • Preparation (Self-Validation Start): To a flame-dried round-bottom flask under an inert atmosphere of argon, add the chiral diphenylprolinol silyl ether catalyst (0.1 equiv., 10 mol%) and the additive, such as p-nitrophenol (0.1 equiv). The rigorous exclusion of atmospheric moisture here is critical, as water can hydrolyze the silyl enol ether and deactivate the catalyst, leading to failed or low-yield reactions.

  • Solvent and Substrate Addition: Add anhydrous toluene (approx. 0.5 M relative to the aldehyde). Stir the mixture for 5 minutes at room temperature (20 °C) to ensure dissolution.

  • Initiation: Add the α,β-unsaturated aldehyde (1.0 equiv.) to the catalyst solution via syringe. Following this, add this compound (1.5 equiv.) dropwise over 5 minutes. The use of a slight excess of the silyl enol ether ensures complete consumption of the limiting aldehyde.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by taking small aliquots. Compare the reaction mixture spot to the spots of the starting materials to determine when the aldehyde has been fully consumed (typically 12-24 hours).

  • Quenching and Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Purification Prelude: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. This washing and drying procedure removes water-soluble impurities and residual water, which is essential for obtaining a clean product and for the efficiency of the subsequent chromatography.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-dicarbonyl product.

  • Analysis (Self-Validation End): Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemical outcome of the reaction must be validated by determining the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Summary: Performance Across Substrates

The following table summarizes representative results for the organocatalytic Michael addition of silyl enol ethers to α,β-unsaturated aldehydes, demonstrating the high yields and excellent enantioselectivities that can be achieved with this methodology.[2][10][12]

EntryMichael Acceptor (α,β-Unsaturated Aldehyde)Catalyst Loading (mol%)SolventYield (%)ee (%)Reference
1Cinnamaldehyde10Toluene8795[2]
2(E)-3-(4-Nitrophenyl)acrylaldehyde10Toluene8597[2]
3(E)-Hex-2-enal10Toluene7590[10]
4(E)-3-(Furan-2-yl)acrylaldehyde10Toluene8193[2]

Conclusion

This compound is a premier reagent for the modern organic chemist engaged in the synthesis of complex molecules. Its ability to function as a stable, yet reactive, equivalent of the acetylacetone enolate in catalytic Mukaiyama-Michael additions provides a reliable pathway to 1,5-dicarbonyl compounds. The mild reaction conditions are highly compatible with sensitive functional groups and, most importantly, enable the use of sophisticated chiral catalysts to achieve exceptional levels of stereocontrol. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this powerful transformation in their synthetic endeavors.

References

  • Brown, S. P., et al. (2005). Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes. Organic Letters, 7(8), 1637-9. [Link]

  • Wang, W., Li, H., & Wang, J. (2005). Enantioselective Organocatalytic Mukaiyama−Michael Addition of Silyl Enol Ethers to α,β‐Unsaturated Aldehydes. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Organic-chemistry.org. Available at: [Link]

  • Wang, W., Li, H., & Wang, J. (2005). Enantioselective Organocatalytic Mukaiyama—Michael Addition of Silyl Enol Ethers to α,β‐Unsaturated Aldehydes. Angewandte Chemie. Available at: [Link]

  • Wikipedia. (n.d.). Michael reaction. Wikipedia. Available at: [Link]

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. Available at: [Link]

  • Figshare. (2016). Enantioselective Organocatalytic Mukaiyama−Michael Addition of Silyl Enol Ethers to α,β-Unsaturated Aldehydes. Figshare. Available at: [Link]

  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2, 42-53. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Available at: [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Aaset, N., et al. (2000). 1,2- versus 1,4-Addition to α-donor-cyclopenten-1-ones; a comparison of calculated and experimental data. Journal of the Chemical Society, Perkin Transactions 2, 2000(1), 163-169. [Link]

Sources

Application Note & Protocol: Synthesis of (Z)-4-(trimethylsilyloxy)pent-3-en-2-one via Silylation of Acetylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the O-silylation of acetylacetone (AcacH), a common β-dicarbonyl compound. We delve into the underlying principles of keto-enol tautomerism that govern the reactivity of acetylacetone, detail a robust experimental protocol for its conversion to (Z)-4-(trimethylsilyloxy)pent-3-en-2-one using trimethylchlorosilane (TMSCl), and explain the rationale behind key procedural steps. This guide is intended for researchers in organic synthesis, materials science, and drug development who utilize silyl enol ethers as versatile synthetic intermediates.

Scientific Background: The Tautomerism of Acetylacetone

Acetylacetone (IUPAC name: pentane-2,4-dione) is a classic example of a compound exhibiting keto-enol tautomerism. It exists as an equilibrium mixture of its diketo form and two enol tautomers.[1][2] However, the enol form is unusually stable and highly favored in the neat liquid and in many common solvents.[3][4]

This stability arises from the formation of a conjugated system and, crucially, a strong intramolecular hydrogen bond that creates a pseudo-aromatic six-membered ring.[5][6] In nonpolar solvents, the enol content can be as high as 98%.[7] It is this readily available enolic hydroxyl group that serves as the reactive site for O-silylation.

Reaction Principle: O-Silylation of the Enol Tautomer

Silylation is a chemical process that introduces a silyl group (R₃Si-) into a molecule, typically by replacing an active hydrogen, such as the one found in an alcohol's hydroxyl group.[8] In the case of acetylacetone, the reaction targets the enolic -OH group.

The reaction proceeds via a nucleophilic substitution mechanism. A non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the acidic enolic proton to form a highly resonance-stabilized enolate anion. This enolate then acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent, trimethylchlorosilane (TMSCl). The chloride ion is displaced as a leaving group, forming the thermodynamically favored O-silylated product, a silyl enol ether.[9] The use of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions.

Silylation_Mechanism AcacEnol Acetylacetone (Enol Form) Enolate Enolate Anion AcacEnol->Enolate + DBU - DBU-H⁺ Base DBU (Base) TMSCl TMSCl Product (Z)-4-(trimethylsilyloxy)pent-3-en-2-one Enolate->Product + TMSCl - Cl⁻ Byproduct DBU-HCl Salt

Sources

The Versatile Synthon: Application Notes and Protocols for 2-Trimethylsiloxypent-2-ene-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Silyl Enol Ether

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds with high precision and stereocontrol is paramount. Among the myriad of reagents developed to achieve this, silyl enol ethers have emerged as indispensable tools, acting as versatile enolate equivalents under mild, Lewis acidic conditions. This guide focuses on a particularly valuable, yet sometimes overlooked, member of this class: 2-trimethylsiloxypent-2-ene-4-one (also known as 4-(trimethylsilyloxy)-3-penten-2-one).

This unique molecule is the silyl enol ether derivative of acetylacetone, a common 1,3-dicarbonyl compound.[1][2] This structural feature imbues it with a distinct reactivity profile, allowing it to serve as a potent nucleophile in a variety of powerful transformations. This document provides an in-depth exploration of its synthesis and its application in key carbon-carbon bond-forming reactions, complete with detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its successful application.

PropertyValue
CAS Number 13257-81-3[2]
Molecular Formula C₈H₁₆O₂Si[3]
Molecular Weight 172.30 g/mol [3]
Boiling Point 66-68 °C / 4 mmHg[2]
Density 0.912 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.452[2]

The spectroscopic data for this compound is consistent with its structure as the enol silyl ether of acetylacetone. The proton NMR spectrum typically shows signals for the trimethylsilyl group, the vinyl proton, and the two methyl groups. The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the enol double bond carbons, and the methyl groups. Infrared spectroscopy will reveal a strong absorption band for the α,β-unsaturated ketone carbonyl group.

Synthesis of this compound: A Reliable Protocol

The preparation of silyl enol ethers is a well-established transformation in organic synthesis.[4] The following protocol details a common and effective method for the synthesis of this compound from acetylacetone. The choice of a hindered, non-nucleophilic base is crucial to favor the formation of the enolate, which is then trapped by the silylating agent.

Experimental Protocol: Synthesis

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Triethylamine (Et₃N), freshly distilled

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add acetylacetone (1.0 equiv) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equiv) to the stirred solution.

  • From the dropping funnel, add trimethylsilyl chloride (1.1 equiv) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • A white precipitate of triethylammonium chloride will form. Remove the precipitate by filtration under a nitrogen atmosphere.

  • Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Synthesis_Workflow acetylacetone Acetylacetone enolate_formation Enolate Formation & Silylation acetylacetone->enolate_formation Reacts with base_silyl Et3N, TMSCl in Et2O, 0 °C to RT base_silyl->enolate_formation filtration Filtration enolate_formation->filtration Reaction mixture evaporation Solvent Evaporation filtration->evaporation Filtrate distillation Fractional Distillation evaporation->distillation Crude product product This compound distillation->product Purified product

Caption: Workflow for the synthesis of this compound.

Core Application: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern synthetic chemistry, enabling the formation of β-hydroxy carbonyl compounds through the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound.[5][6] This reaction offers a significant advantage over traditional base-catalyzed aldol reactions by allowing for crossed aldol reactions with high regioselectivity and stereocontrol, while minimizing self-condensation.[7][8]

Mechanism and Rationale

The reaction is initiated by the activation of the aldehyde or ketone electrophile through coordination with a Lewis acid, typically a titanium(IV) or boron(III) species. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. The reaction is believed to proceed through an open transition state, and the resulting stereochemistry can often be influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether.[9]

Mukaiyama_Aldol_Mechanism cluster_0 1. Lewis Acid Activation cluster_1 2. Nucleophilic Attack cluster_2 3. Hydrolysis Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde + LA Lewis_Acid LA Silyl_Enol_Ether This compound Intermediate Silylated Aldol Adduct Silyl_Enol_Ether->Intermediate Attacks Activated Aldehyde Product β-Hydroxy Carbonyl Compound Intermediate->Product Hydrolyzes Hydrolysis H₂O Workup Hydrolysis->Product

Caption: General mechanism of the Mukaiyama aldol reaction.

Protocol: TiCl₄-Mediated Mukaiyama Aldol Reaction with Benzaldehyde

This protocol details the reaction of this compound with benzaldehyde, a classic example of the Mukaiyama aldol addition. Titanium tetrachloride (TiCl₄) is a powerful Lewis acid that effectively promotes this transformation.[10][11]

Materials:

  • This compound

  • Benzaldehyde, freshly distilled

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Add benzaldehyde (1.0 equiv) to the cooled solvent.

  • Slowly add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 equiv) dropwise via syringe. The solution will typically turn yellow.

  • Stir the mixture for 10 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve this compound (1.2 equiv) in anhydrous dichloromethane.

  • Add the solution of the silyl enol ether dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and continue stirring until the titanium salts precipitate as a white solid.

  • Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Expanding the Synthetic Utility: Michael Additions and Diels-Alder Reactions

Beyond the Mukaiyama aldol reaction, the nucleophilic character of this compound can be harnessed in other important carbon-carbon bond-forming reactions.

The Michael Addition: A Conjugate Approach

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12] Silyl enol ethers, in the presence of a Lewis acid, can act as effective Michael donors. This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and their derivatives.

Michael_Addition_Mechanism cluster_0 1. Lewis Acid Activation cluster_1 2. 1,4-Nucleophilic Attack cluster_2 3. Protonation/Hydrolysis Enone α,β-Unsaturated Ketone Activated_Enone Activated Enone Enone->Activated_Enone + LA Lewis_Acid LA Silyl_Enol_Ether This compound Intermediate_Enolate Resulting Enolate Silyl_Enol_Ether->Intermediate_Enolate Attacks β-carbon Product 1,5-Dicarbonyl Compound Intermediate_Enolate->Product Protonation Workup H₂O Workup Workup->Product

Caption: General mechanism of a Lewis acid-catalyzed Michael addition.

Protocol: Lewis Acid-Catalyzed Michael Addition to Methyl Vinyl Ketone

This protocol outlines the conjugate addition of this compound to methyl vinyl ketone, a common Michael acceptor.

Materials:

  • This compound

  • Methyl vinyl ketone, freshly distilled

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow steps 1-4 of the Mukaiyama aldol protocol, using methyl vinyl ketone (1.0 equiv) as the electrophile.

  • Add this compound (1.2 equiv) dissolved in anhydrous dichloromethane dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench and work up the reaction as described in steps 8-12 of the Mukaiyama aldol protocol.

  • Purify the crude product by flash column chromatography to yield the corresponding 1,5-dicarbonyl compound.

The Diels-Alder Reaction: A Cycloaddition Strategy

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[13][14] Electron-rich dienes react readily with electron-poor dienophiles. While this compound itself is not a diene, its structural isomer, 2,4-bis(trimethylsilyloxy)-1,3-pentadiene, which can be synthesized from acetylacetone, is an electron-rich diene and participates in Diels-Alder reactions. The resulting cycloadducts are versatile intermediates that can be further transformed.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile reagent in organic synthesis. Its ability to function as a stable and reactive enolate equivalent in Mukaiyama aldol and Michael addition reactions makes it an invaluable tool for the construction of complex molecular architectures. The protocols provided herein offer a practical guide for the synthesis and application of this important synthon. As the demand for efficient and selective synthetic methods continues to grow, particularly in the field of drug discovery and development, the strategic use of reagents like this compound will undoubtedly play an increasingly significant role in advancing the frontiers of chemical synthesis.

References

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331.
  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
  • Carreira, E. M., & Kvaerno, L. (2011). Classics in Stereoselective Synthesis. John Wiley & Sons.
  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. [Link]

  • House, H. O., Czuba, L. J., Gall, M., & Olmstead, H. D. (1969). Chemistry of carbanions. XVII. Preparation of trimethylsilyl enol ethers. The Journal of Organic Chemistry, 34(8), 2324–2336. [Link]

  • Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: 40 Years of Continuous Development.
  • Wikipedia. (2023). Mukaiyama aldol addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trimethylsilyloxy)-3-penten-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A procedure for the synthesis of a silyl enol ether. Retrieved from [Link]

  • Mushtaq, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(47), 32975-33027. [Link]

  • Wikipedia. (2023). Acetylacetone. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]

  • Science of Synthesis. (2010). Asymmetric Mukaiyama Aldol Reaction. Thieme.
  • Lu, J., & Perri, M. (2005). Halogeno Aldol Reaction of Ethyl Vinyl Ketone and Aldehydes Mediated by Titanium Tetrachloride. Molecules, 10(11), 1407-1413. [Link]

  • Stork, G., & Ganem, B. (1973). 3-Trimethylsilyl-3-buten-2-one as Michael acceptor for conjugate addition-annelation: cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone. Journal of the American Chemical Society, 95(18), 6152-6153. [Link]

  • Mukhopadhyay, T., & Seebach, D. (1982). On the preparation of titanium enolates from ketones and their reactions with aldehydes. Helvetica Chimica Acta, 65(1), 385-391.

Sources

Application Note: 2-Trimethylsiloxypent-2-ene-4-one as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of a vast majority of pharmaceuticals. The efficient construction of these rings is a paramount objective in drug discovery. This application note details the utility of 2-trimethylsiloxypent-2-ene-4-one, the silyl enol ether of acetylacetone, as a superior precursor for synthesizing a range of important heterocycles, including pyrazoles and pyrimidines. As a stable, liquid synthon, it circumvents the handling issues associated with its parent compound, acetylacetone, while offering unique reactivity. We provide an in-depth analysis of its reactivity, mechanistic insights, and validated, step-by-step protocols for its application, underscoring its value in both academic and industrial research settings.

The Synthetic Advantage of this compound

This compound is a bifunctional reagent possessing both nucleophilic and electrophilic character. This duality is the key to its versatility.

  • Nucleophilic Character: The silyl enol ether moiety functions as a soft, carbon-based nucleophile, readily reacting with a variety of electrophiles.[1] This allows for the introduction of substituents at the C3 position.

  • Electrophilic Character: The molecule serves as a masked 1,3-dicarbonyl compound. Upon mild hydrolysis (often in situ), it reveals two electrophilic centers at C2 and C4, which are susceptible to attack by dinucleophiles.[1]

This dual nature allows for its participation in a variety of cyclization and cycloaddition reactions. The trimethylsilyl (TMS) group serves as a robust protecting group for the enol form of acetylacetone, enhancing its stability and shelf-life, while being easily removed under mild acidic or fluoride-mediated conditions.

Synthesis of Pyrazole Derivatives

Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2] The classical synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] Using this compound offers a reliable and high-yielding route to substituted pyrazoles.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation pathway. The silyl enol ether is first hydrolyzed, typically under the acidic conditions generated by the hydrazine salt or by the addition of a catalytic amount of acid, to generate acetylacetone in situ. One of the nitrogen atoms of the hydrazine then attacks one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[5] The choice of a substituted hydrazine (R-NHNH₂) allows for the direct installation of a substituent at the N1 position of the pyrazole ring.

G cluster_hydrolysis Step 1: In Situ Deprotection cluster_condensation Step 2: Cyclocondensation A 2-Trimethylsiloxy- pent-2-ene-4-one B Acetylacetone (1,3-dicarbonyl) A->B H⁺/H₂O D Hydrazone Intermediate B->D + C C Hydrazine (R-NHNH₂) E Pyrazole Product D->E Intramolecular Cyclization & Dehydration (-H₂O) G A 2-Trimethylsiloxy- pent-2-ene-4-one B Acetylacetone A->B H⁺/H₂O (Deprotection) D Enamine Intermediate B->D + Amidine (C) - H₂O C Amidine (e.g., Benzamidine) E Dihydropyrimidine D->E Intramolecular Cyclization F Pyrimidine Product E->F Dehydration (- H₂O)

Sources

Application Notes & Protocols: Strategic Activation of 2-Trimethylsiloxypent-2-ene-4-one with Lewis Acids for Advanced C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, synthetic chemists, and drug development professionals on the catalytic activation of 2-trimethylsiloxypent-2-ene-4-one. This versatile silyl dienol ether, derived from acetylacetone, serves as a potent C4-nucleophile in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition. We will explore the fundamental principles of Lewis acid catalysis in this context, elucidate the reaction mechanism, provide a comparative analysis of common Lewis acids, and present detailed, field-tested protocols for practical application. The emphasis is on providing not just procedural steps, but the underlying scientific rationale to empower users to optimize conditions for their specific synthetic targets.

Introduction: The Unique Reactivity of a Dienol Ether

This compound is a silyl enol ether derivative of 2,4-pentanedione (acetylacetone). Unlike simple silyl enol ethers, it possesses a conjugated diene system, making it a "vinylogous" enolate equivalent. This structure imparts unique reactivity; while it has two potentially nucleophilic carbons, reactions almost exclusively occur at the terminal C4 (γ-position) carbon. This regioselectivity is a cornerstone of its utility, allowing for the synthesis of 1,5-dicarbonyl compounds and related structures that are pivotal in natural product synthesis and medicinal chemistry.

Silyl enol ethers are favored in synthesis because they are stable, isolable nucleophiles that are milder than their lithium enolate counterparts.[1] Their reactivity is unlocked or "activated" in the presence of a Lewis acid, which facilitates a controlled and often highly selective reaction with an electrophile, such as an aldehyde or ketone.[2] The Mukaiyama aldol reaction, which leverages this principle, is one of the most powerful tools in modern organic synthesis for C-C bond formation.[2][3]

The Core Mechanism: Lewis Acid-Mediated Activation

The primary role of the Lewis acid in the reaction of this compound with a carbonyl compound is not to activate the silyl enol ether directly. Instead, the Lewis acid coordinates to the oxygen atom of the electrophile (e.g., an aldehyde), significantly increasing its electrophilicity and lowering the energy of the transition state for nucleophilic attack.[2]

The generally accepted mechanism proceeds as follows:

  • Activation of the Electrophile: The Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) rapidly and reversibly coordinates to the carbonyl oxygen of the aldehyde or ketone. This coordination polarizes the C=O bond, rendering the carbonyl carbon highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: The C4 carbon of the silyl dienol ether attacks the activated carbonyl carbon. This is the key C-C bond-forming step. The reaction proceeds through an open transition state, the geometry of which influences the stereochemical outcome.[4]

  • Silyl Transfer & Intermediate Formation: A transient oxocarbenium ion is formed, which is then trapped by the trimethylsilyl group. This results in the formation of a silyl ether of the aldol adduct. The departure of the silylated oxygen and the Lewis acid regenerates the catalyst in some systems, although stoichiometric amounts of Lewis acid are often required.[2]

  • Hydrolytic Work-up: The resulting silyl ether is hydrolyzed during aqueous work-up to yield the final β-hydroxy-δ-keto compound.[1]

Mukaiyama_Aldol_Mechanism Figure 1: Generalized Mechanism of Mukaiyama Aldol Addition cluster_reactants Reactants cluster_activation Activation cluster_TS C-C Bond Formation cluster_products Product Formation SEE This compound TS Open Transition State SEE->TS Aldehyde Aldehyde (R-CHO) LA Lewis Acid (LA) Activated_Aldehyde Activated Aldehyde [R-CHO-LA] LA->Activated_Aldehyde Activated_Aldehyde->TS Nucleophilic Attack Silyl_Adduct Silyl Aldol Adduct TS->Silyl_Adduct Final_Product β-Hydroxy-δ-keto Product (after work-up) Silyl_Adduct->Final_Product Hydrolysis (H₃O⁺)

Caption: Figure 1: Generalized Mechanism of Mukaiyama Aldol Addition

Comparative Analysis of Common Lewis Acids

The choice of Lewis acid is critical and directly impacts reaction rate, yield, and selectivity. Not all Lewis acids are interchangeable, and the optimal choice depends on the specific substrates and desired outcome. Strong Lewis acids can sometimes promote side reactions, such as decomposition of the silyl enol ether or the product.[5]

Lewis AcidTypical LoadingCommon Solvent(s)TemperatureKey Characteristics & Insights
Titanium Tetrachloride (TiCl₄) 1.0 - 1.2 eqCH₂Cl₂-78 °CHigh Reactivity: One of the most common and powerful Lewis acids for this transformation.[5] Its high oxophilicity leads to very effective aldehyde activation. Causality: The reaction is run at low temperatures to control the high reactivity and prevent side reactions. Strict anhydrous conditions are mandatory as TiCl₄ hydrolyzes rapidly.
Tin (IV) Chloride (SnCl₄) 1.0 - 1.2 eqCH₂Cl₂-78 °C to -20 °CHigh Reactivity & Good Selectivity: Similar in reactivity to TiCl₄ but can sometimes offer different diastereoselectivity.[6] It is also highly sensitive to moisture.
Boron Trifluoride Etherate (BF₃·OEt₂) 1.0 - 2.0 eqCH₂Cl₂-78 °C to 0 °CModerate Reactivity: Generally less reactive than TiCl₄ or SnCl₄. This can be advantageous for sensitive substrates where stronger Lewis acids cause decomposition. It is easier to handle than TiCl₄ but still moisture-sensitive.[7]
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) 0.05 - 0.2 eq (Catalytic)CH₂Cl₂, MeCN-78 °C to 0 °CCatalytic & Mild: Often used in catalytic amounts, making it highly efficient. It is a key component in one-pot procedures where the silyl enol ether is formed in situ before the aldol addition.[8] Trustworthiness: Its catalytic nature reduces waste and simplifies purification compared to stoichiometric protocols.
Zinc Chloride (ZnCl₂) 1.0 eqCH₂Cl₂, Et₂O0 °C to RTMild & Chelation Control: A much milder Lewis acid. It can be useful in cases where chelation control is desired to influence stereoselectivity, although this is less pronounced in the open transition states typical for silyl enol ethers.

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to stoichiometry, temperature control, and inert atmosphere techniques is critical for reproducibility and success.

Protocol 1: General Procedure for TiCl₄-Mediated Aldol Addition to an Aldehyde

This protocol describes a standard, high-yielding reaction with a non-enolizable aromatic aldehyde.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, argon/nitrogen line

Protocol_Workflow Figure 2: Experimental Workflow for TiCl₄-Mediated Reaction A 1. Setup & Inert Atmosphere (Flask under Ar/N₂, cool to -78°C) B 2. Add Substrates (Anhydrous CH₂Cl₂, Aldehyde, Silyl Enol Ether) A->B C 3. Add Lewis Acid (Add TiCl₄ solution dropwise over 10 min) B->C D 4. Reaction (Stir at -78°C for 2-4 hours, monitor by TLC) C->D E 5. Quench (Slowly add sat. NaHCO₃ solution at -78°C) D->E F 6. Work-up (Warm to RT, separate layers, extract aqueous phase with CH₂Cl₂) E->F G 7. Dry & Concentrate (Dry organic phase with MgSO₄, filter, concentrate in vacuo) F->G H 8. Purify (Silica gel column chromatography) G->H

Caption: Figure 2: Experimental Workflow for TiCl₄-Mediated Reaction

Step-by-Step Procedure:

  • Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (0.2 M relative to the aldehyde). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add benzaldehyde (1.0 eq) via syringe. Follow with the addition of this compound (1.2 eq). Stir the solution for 5 minutes.

    • Expertise & Experience: Using a slight excess of the silyl enol ether ensures complete consumption of the more valuable aldehyde and accounts for any minor hydrolysis of the nucleophile.

  • Lewis Acid Addition: Slowly add the 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 eq) dropwise over 10 minutes via syringe. A deep red or yellow color is often observed upon addition.

    • Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent localized overheating, which can lead to side product formation.

  • Reaction Monitoring: Stir the reaction mixture vigorously at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) every 30-60 minutes until the aldehyde is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Continue stirring and allow the mixture to warm to room temperature.

    • Trustworthiness: Quenching at low temperature is a critical safety and procedural step. It deactivates the highly reactive Lewis acid before warming, preventing uncontrolled side reactions and ensuring a clean product profile.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy-δ-keto product.

Protocol 2: Catalytic Mukaiyama Aldol Reaction using TMSOTf

This protocol is ideal for generating the silyl enol ether in situ from acetylacetone followed by a catalytic aldol addition. This one-pot procedure is highly atom-economical.[8]

Materials:

  • 2,4-Pentanedione (acetylacetone)

  • Triethylamine (Et₃N, freshly distilled)

  • Trimethylsilyl chloride (TMSCl)

  • An aldehyde (e.g., cinnamaldehyde)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂), anhydrous

Step-by-Step Procedure:

  • In situ Silyl Enol Ether Formation: In a flame-dried, argon-purged flask at 0 °C, dissolve 2,4-pentanedione (1.0 eq) and triethylamine (1.1 eq) in anhydrous CH₂Cl₂. Add trimethylsilyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours to form this compound. The formation of triethylammonium chloride precipitate will be observed.

  • Aldol Reaction Setup: Cool the reaction mixture (without filtering the salt) to -78 °C. Add the aldehyde (0.9 eq).

    • Expertise & Experience: Using the aldehyde as the limiting reagent is standard practice in one-pot reactions to ensure the nucleophile is in slight excess.

  • Catalyst Addition: Add TMSOTf (0.1 eq) via syringe.

  • Reaction and Work-up: Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC. Upon completion, quench with saturated aqueous NaHCO₃ and follow the work-up and purification procedure described in Protocol 1.

Conclusion

The Lewis acid-catalyzed activation of this compound is a robust and reliable method for the synthesis of 1,5-dicarbonyl precursors. A judicious choice of Lewis acid, coupled with precise control of reaction conditions, allows for efficient and selective carbon-carbon bond formation. Titanium tetrachloride remains the gold standard for high reactivity, while catalytic systems based on TMSOTf offer a milder and more atom-economical alternative. The protocols provided herein serve as a validated starting point for researchers to explore the vast synthetic potential of this versatile building block.

References

  • Calter, M. A., & Huang, J. (2003). A Bifunctional, Asymmetric Approach to α-Hydroxy Acid Derivatives. Organic Letters, 5(18), 3293–3296. [Link]

  • Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. The Journal of Organic Chemistry, 73(8), 3299–3302. [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]

  • Denmark, S. E., & Heemstra Jr, J. R. (2007). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society, 128(31), 10155-10164. [Link]

  • Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]

  • Wikipedia. Mukaiyama aldol addition. [Link]

  • Singh, V., & Singh, S. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33973-33996. [Link]

Sources

The Art and Science of Molecular Architecture: Applications of Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Nature's Blueprint to Laboratory Innovation

Natural products, the intricate molecules synthesized by living organisms, have been a cornerstone of medicine for millennia.[1][2] Their evolutionarily refined structures are privileged to interact with biological machinery, making them unparalleled starting points for drug discovery.[3] However, nature often provides these compounds in minuscule quantities, hindering comprehensive biological study and therapeutic development.[4] This is where the field of total synthesis —the complete chemical synthesis of a complex molecule from simple, commercially available precursors—transforms from an academic challenge into a powerful, enabling science.[5][6]

Initially driven by the goal of structural confirmation and the sheer intellectual challenge of recreating complex architectures, total synthesis has evolved dramatically.[7][8][9] Today, it is an indispensable tool in drug discovery and chemical biology, providing not just the natural product itself, but a platform for profound innovation.[7][10] This guide explores the multifaceted applications of total synthesis, detailing the strategies, protocols, and field-proven insights that empower researchers to harness its full potential.

Core Applications: The Pillars of Modern Synthesis

The impact of total synthesis extends far beyond the mere production of a target molecule. It serves as a critical engine for scientific progress across several key domains.

The Ultimate Structural Arbiter

While modern spectroscopic techniques like NMR and mass spectrometry are powerful, the structural assignment of complex natural products can still be ambiguous or incorrect.[11][12] Total synthesis provides the definitive and irrefutable proof of a molecule's three-dimensional structure.[11] By constructing a molecule with a specific, planned connectivity and stereochemistry, chemists can compare the synthetic compound's spectroscopic data with that of the natural isolate. A perfect match confirms the proposed structure, while a mismatch proves it incorrect, prompting a revision. This rigorous validation is a fundamental contribution of synthesis, preventing wasted effort on biological studies of incorrectly characterized molecules.[12]

Securing Supply of Scarcely Available Compounds

Many of the most promising natural products are isolated in trace amounts from organisms that are rare, difficult to cultivate, or protected.[13][14] Harvesting the Pacific yew tree for the anticancer drug Taxol, for instance, was ecologically unsustainable.[13][14] Total synthesis and semi-synthesis offer a sustainable, scalable, and reliable alternative, liberating drug development from the constraints of natural supply.[4]

Case Study: Eribulin (Halaven®) Eribulin mesylate, a potent anticancer agent, is a simplified synthetic analog of halichondrin B, a complex polyether macrolide isolated from a marine sponge.[15][16] The natural supply of halichondrin B was far too low for clinical development.[17] The monumental effort in total synthesis by academic and industrial labs not only made the compound available but also led to the design of eribulin, a more synthetically accessible and clinically effective version.[15][16][18] The development of eribulin showcases how total synthesis can transform a rare natural lead into a life-saving therapeutic.[18][19]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow from Natural Product to Approved Drug."

Enabling Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

A natural product is rarely a perfect drug; it may have suboptimal potency, poor metabolic stability, or off-target toxicity.[20] Total synthesis is the key that unlocks the ability to perform comprehensive Structure-Activity Relationship (SAR) studies.[20][21][22] By systematically modifying the natural product's structure, chemists can create a library of analogs.[23][24] Testing these analogs reveals which parts of the molecule (the pharmacophore) are essential for activity and which can be altered to improve drug-like properties.[25][26]

Strategies like diverted total synthesis allow for the creation of multiple analogs from a late-stage common intermediate, making SAR exploration highly efficient.[21][27] This process transforms the natural product from a single entity into a platform for optimization, guiding the design of superior therapeutics.[20][25]

Analog Modification Rationale Observed Activity (e.g., IC₅₀)
Removal of a hydroxyl groupTest for essential hydrogen bondingActivity significantly reduced
Addition of a fluorine atomBlock metabolic oxidation siteIncreased in vivo half-life
Inversion of a stereocenterProbe 3D spatial requirementsComplete loss of activity
Simplification of a side chainImprove synthetic accessibility/solubilityMaintained or slightly improved potency
Table 1: Representative data from a hypothetical SAR study, illustrating how systematic modifications inform the optimization of a lead compound. The goal is to correlate specific structural changes with their effect on biological activity.
Driving Innovation in Synthetic Methodology

The extreme complexity of natural products often pushes the boundaries of known chemical reactions.[8][28] This challenge serves as a powerful catalyst for the invention of new synthetic methods and strategies.[4][29] Many of the most important reactions in the organic chemist's toolkit were developed in the context of a complex total synthesis. The pursuit of a challenging target forces chemists to think creatively and devise novel ways to form bonds and control stereochemistry with high precision and efficiency.[8] In this way, total synthesis not only builds molecules but also builds the fundamental tools of chemistry itself.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Total Synthesis as an Engine for Innovation."

Forging Tools for Chemical Biology

To understand how a natural product works, it is essential to identify its biological target and elucidate its mechanism of action. Total synthesis allows for the creation of customized chemical probes .[30] These are analogs of the natural product that have been modified to include reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling.[26][31]

For example, a fluorescently tagged analog can be used to visualize the localization of the natural product within a cell. An affinity-based probe can be used to "fish out" the protein target from a cell lysate, allowing for its identification.[32] These synthetic tools are indispensable for dissecting complex biological pathways and are crucial for validating a drug's mechanism of action.[32][33]

Application Protocol: Key Transformation in the Nicolaou Total Synthesis of Taxol

The total synthesis of Taxol by K.C. Nicolaou and his group in 1994 is a landmark achievement that exemplifies a convergent strategy, where complex fragments are synthesized separately before being joined.[13][14] One of the pivotal steps was the McMurry reaction to close the central 8-membered B-ring, a notoriously difficult transformation. This protocol outlines a representative intramolecular pinacol coupling, a similar reaction used by Nicolaou to form the A-ring, demonstrating the principles of reductive C-C bond formation.

Objective: To perform an intramolecular pinacol coupling of a dialdehyde to form a diol, a key step in constructing a cyclic system analogous to those in complex natural products.

Causality of Choices:

  • Reagent: A low-valent titanium species, typically generated in situ from TiCl₃ and a reducing agent like Zn-Cu couple or LiAlH₄, is used. This reagent is highly oxophilic and has the right redox potential to reductively couple two carbonyl groups.

  • Solvent: A high-boiling, ether-based solvent like dimethoxyethane (DME) is often used to ensure the reagents are soluble and to allow for the reaction to be heated under reflux, which is necessary to drive the reaction to completion.

  • Inert Atmosphere: The low-valent titanium species is extremely sensitive to air and moisture. Therefore, the reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the reagent.

Step-by-Step Protocol: Intramolecular Pinacol Coupling

Materials:

  • Dialdehyde precursor (1.0 eq)

  • Titanium(III) chloride (TiCl₃) (4.0 eq)

  • Zinc-Copper couple (Zn-Cu) (6.0 eq)

  • Anhydrous Dimethoxyethane (DME)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Standard glassware (round-bottom flask, condenser, addition funnel), oven-dried before use.

  • Magnetic stirrer and heating mantle.

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Apparatus Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon.

  • Reagent Preparation: In the flask, add the Zn-Cu couple (6.0 eq) and TiCl₃ (4.0 eq).

    • Scientist's Note: The large excess of the titanium reagent is necessary to overcome potential side reactions and drive the intramolecular coupling, which can be entropically disfavored.

  • Solvent Addition: Add anhydrous DME via cannula or syringe to the flask to create a slurry. Begin vigorous stirring.

  • Reagent Activation: Heat the grey slurry to reflux for 2-3 hours. The color should change to black, indicating the formation of the active low-valent titanium species.

  • Substrate Addition: After cooling the titanium slurry to room temperature, add a solution of the dialdehyde precursor (1.0 eq) in anhydrous DME dropwise via an addition funnel over several hours.

    • Scientist's Note: Slow addition is critical to maintain high-dilution conditions, which favors the desired intramolecular reaction over intermolecular polymerization.

  • Reaction: After the addition is complete, heat the reaction mixture back to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous K₂CO₃ solution. Stir for 1 hour.

  • Extraction: Filter the mixture through a pad of Celite to remove titanium salts, washing the pad thoroughly with DCM. Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired cyclic diol.

Self-Validation:

  • Characterization: The purified product should be characterized by ¹H and ¹³C NMR to confirm the formation of the new C-C bond and the presence of the two hydroxyl groups. Mass spectrometry will confirm the expected molecular weight.

  • Expected Outcome: The disappearance of the aldehyde signals in the ¹H NMR spectrum (around 9-10 ppm) and the appearance of new signals for the carbinol protons (CH-OH) are key indicators of success.

Future Directions

The field of total synthesis is continually evolving.[9] The future will likely see greater integration of automation and machine learning to predict optimal synthetic routes, biocatalysis to perform complex transformations with surgical precision, and late-stage functionalization to rapidly diversify complex scaffolds.[3][9] As our ability to construct complex molecules becomes more sophisticated, so too will our capacity to probe biology and design the medicines of the future.[6][7] Total synthesis, once seen as a summit to be conquered, is now a gateway to endless molecular possibilities.[2][10]

References

  • Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature, 367(6464), 630-634. [Link]

  • Wikipedia. (n.d.). Nicolaou Taxol total synthesis. [Link]

  • Chemical Communications. (2018). Total synthesis: the structural confirmation of natural products. Chemical Communications. [Link]

  • Jude, J. C., et al. (2020). The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. Natural Product Reports, 37(11), 1511-1531. [Link]

  • RSC Publishing. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. [Link]

  • Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature. [Link]

  • Alonso, D. (2013). Story of Eribulin Mesylate: Development of the Longest Drug Synthesis. Semantic Scholar. [Link]

  • Kaghad, A., et al. (2023). An α-chloroaldehyde-based formal synthesis of eribulin. ResearchGate. [Link]

  • Yin, X., et al. (2022). A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B. PNAS, 119(33). [Link]

  • ResearchGate. (n.d.). Natural Product Total Synthesis: As Exciting as Ever and Here To Stay. [Link]

  • Chase, C. E., et al. (2024). Total Synthesis of Eribulin, a Macrocyclic Ketone Analogue of Halichondrin B, via Prins Macrocyclization. Organic Letters. [Link]

  • Yasuda, S., & Tota, M. (2019). Comprehensive Structure–Activity Relationship Studies of Macrocyclic Natural Products Enabled by Their Total Syntheses. Chemical Reviews, 119(9), 5466-5519. [Link]

  • Marcaurelle, L. A., & Johannes, C. W. (2008). Application of natural product-inspired diversity-oriented synthesis to drug discovery. Progress in Drug Research, 66, 187, 189-216. [Link]

  • Nicolaou, K. C. (2020). Perspectives from nearly five decades of total synthesis of natural products and their analogues for biology and medicine. Natural Product Reports, 37(7), 871-898. [Link]

  • Wikipedia. (n.d.). Total synthesis. [Link]

  • Lund University. (n.d.). Natural Product Synthesis and Development of Novel Reaction Methodology. [Link]

  • Lee, D., & Kim, S. (2022). Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products. Marine Drugs, 20(2), 113. [Link]

  • YouTube. (2022). Lecture 46: Total synthesis of Taxol (Nicolaou). [Link]

  • ResearchGate. (2023). From micrograms to grams: Scale-up synthesis of eribulin mesylate. [Link]

  • Nicolaou, K. C. (2020). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. PMC - NIH. [Link]

  • SynArchive. (n.d.). Synthesis of Taxol by Kyriacos C. Nicolaou (1994). [Link]

  • ACS Publications. (n.d.). Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. [Link]

  • Romo, D. (2020). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC - NIH. [Link]

  • University of Saarland. (n.d.). Natural Products And Total Synthesis. [Link]

  • Wang, Y., et al. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Frontiers in Pharmacology, 13. [Link]

  • Schoch, J., et al. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 29(13), 3048. [Link]

  • Gicquel, P., et al. (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Omega, 8(15), 13627–13646. [Link]

  • The Friestad Research Group. (n.d.). Total Synthesis of Biologically Active Natural Products. [Link]

  • Shenvi, R. A. (2023). Natural Product Synthesis in the 21st Century: Beyond the Mountain Top. ACS Omega. [Link]

  • RSC Publishing. (n.d.). A brief overview of classical natural product drug synthesis and bioactivity. [Link]

  • Newman, D. J., & Cragg, G. M. (2024). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products. [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Activity Relationship (SAR) Studies to Maximize the Activity of Compounds Isolated from Octocorals. [Link]

  • ResearchGate. (n.d.). Bridging the gap between natural product synthesis and drug discovery. [Link]

  • Purdue Chemistry. (n.d.). The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products. [Link]

  • Notman, N. (2024). The future of total synthesis. Chemistry World. [Link]

  • cheMIKAILproteomics. (n.d.). Research. [Link]

  • Lavis, L. D., & Raines, R. T. (2008). Bright Ideas for Chemical Biology. ACS Chemical Biology, 3(3), 142-155. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • Kim, T., & Kim, Y. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(8), 3101-3119. [Link]

  • Nguyen, J., et al. (2024). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Science. [Link]

  • Lavis, L. D., & Raines, R. T. (2008). Bright Ideas for Chemical Biology. PMC - NIH. [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-trimethylsiloxypent-2-ene-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding this important synthetic intermediate. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and purity.

Introduction

This compound is a silyl enol ether derived from acetylacetone (2,4-pentanedione). Silyl enol ethers are exceptionally versatile nucleophiles in organic synthesis, serving as key intermediates in carbon-carbon bond-forming reactions such as Mukaiyama aldol additions and Michael reactions.[1][2] Achieving a high yield of this specific silyl enol ether is crucial for the efficiency of subsequent synthetic steps. This guide addresses common challenges and provides robust protocols to enhance the success of your experiments.

The fundamental reaction involves the deprotonation of acetylacetone by a suitable base to form an enolate, which is then "trapped" by an electrophilic silicon species, most commonly trimethylsilyl chloride (TMSCl).

General Reaction Scheme

Below is a diagram illustrating the general synthesis pathway.

G acetylacetone Acetylacetone (2,4-Pentanedione) enolate Enolate Intermediate acetylacetone->enolate + Base product This compound enolate->product + Silylating Agent byproduct Byproduct (e.g., [Et3NH]Cl) base Base (e.g., Et3N, LDA) silyl_agent Silylating Agent (e.g., TMSCl)

Caption: General synthesis of this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My overall yield is disappointingly low. What are the primary factors I should investigate?

Answer: Low yield is the most frequent complaint and typically stems from one of several critical factors.

  • Moisture Contamination: This is the most common culprit. Silylating agents like trimethylsilyl chloride (TMSCl) and silyl enol ethers themselves are highly susceptible to hydrolysis.[1] Trace amounts of water in your glassware, solvents, or reagents will consume the silylating agent and decompose the product back to the starting ketone.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Suboptimal Base/Reaction Conditions: The choice of base and temperature dictates the efficiency of enolate formation.

    • Triethylamine (Et₃N): A common, weak base that acts as an acid scavenger. This method often requires higher temperatures or longer reaction times to reach completion and is a reversible process.

    • Lithium Diisopropylamide (LDA): A strong, sterically hindered base that provides rapid, quantitative, and irreversible deprotonation at low temperatures (e.g., -78 °C).[1][3] This often leads to cleaner reactions and higher yields.

    • Solution: If using Et₃N with mediocre results, consider switching to an LDA-based protocol for more controlled and efficient enolate formation.

  • Incorrect Stoichiometry: Using insufficient base or silylating agent will result in incomplete conversion.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of both the base and TMSCl to ensure the reaction goes to completion, accounting for any minor impurities or transfers.

  • Product Loss During Workup: The silyl enol ether can be hydrolyzed during aqueous workup.

    • Solution: Minimize contact with water. An anhydrous workup, where the salt byproduct is simply filtered off, is often preferable. If an aqueous wash is necessary, use a cold, neutral, or slightly basic brine solution and work quickly.

Question 2: I'm observing significant amounts of unreacted acetylacetone in my crude product. How can I improve conversion?

Answer: Seeing a large amount of starting material indicates that the enolization-silylation sequence is inefficient.

  • Inadequate Deprotonation: Your base may not be strong enough or you may not be using enough of it. Triethylamine has a pKa of ~10.7 (for its conjugate acid), which is not overwhelmingly basic compared to the acetylacetone starting material (pKa ~9). This leads to an equilibrium with a significant amount of starting material present.

    • Solution: Switch to a stronger base like LDA (pKa of conjugate acid ~36). This will deprotonate the acetylacetone completely and irreversibly, driving the reaction forward.

  • Insufficient Reaction Time: For weaker bases like Et₃N, the reaction may need more time to reach equilibrium.

    • Solution: Increase the reaction time. Monitor the reaction by TLC or GC-MS to determine when the consumption of starting material has stalled.

  • Low Temperature with a Weak Base: Running an Et₃N-based reaction at very low temperatures may kinetically hinder the reaction.

    • Solution: For thermodynamic protocols using Et₃N, a temperature of 0 °C to room temperature is more appropriate to ensure the reaction proceeds at a reasonable rate.

Question 3: My product appears to decompose during purification by column chromatography. What are my options?

Answer: Silyl enol ethers are sensitive to the acidic nature of standard silica gel, which catalyzes hydrolysis.

  • Avoid Silica Gel Chromatography if Possible: The preferred method for purifying this relatively volatile compound is distillation under reduced pressure .

  • Neutralize Silica Gel: If chromatography is unavoidable, you must neutralize the silica gel first.

    • Protocol: Prepare a slurry of silica gel in your desired eluent (e.g., a hexane/ethyl acetate mixture). Add ~1-2% triethylamine (by volume) to the slurry and mix thoroughly. Pack the column with this neutralized silica. Running the column with an eluent containing a small amount of Et₃N (e.g., 0.5%) can also help prevent decomposition.

  • Use Alternative Stationary Phases: Alumina (neutral or basic) can be a less destructive alternative to silica gel for purifying sensitive compounds.

  • Anhydrous Conditions: Always use anhydrous solvents for your chromatography eluent to prevent hydrolysis on the column.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common synthesis problems.

G start Low Yield or Impure Product check_moisture Check for Moisture (Glassware, Solvents, Reagents) start->check_moisture Possible Cause check_conditions Review Reaction Conditions (Base, Temp, Time) start->check_conditions Possible Cause check_workup Analyze Workup & Purification start->check_workup Possible Cause sol_moisture Solution: - Dry all equipment/reagents - Use anhydrous solvents - Inert atmosphere (N2/Ar) check_moisture->sol_moisture sol_conditions Solution: - Use stronger base (LDA) - Optimize Temp/Time - Ensure correct stoichiometry check_conditions->sol_conditions sol_workup Solution: - Use anhydrous workup - Distill product - Neutralize silica for column check_workup->sol_workup

Sources

Technical Support Center: Purification of 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-trimethylsiloxypent-2-ene-4-one. This document is designed for researchers, chemists, and drug development professionals who work with this versatile silyl enol ether. Here, we address common challenges and provide practical, field-tested solutions to ensure you obtain your compound with the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound, also known as acetylacetone enol trimethylsilyl ether, is a silyl enol ether (SEE).[1] SEEs are crucial intermediates in organic synthesis, acting as stable, isolable enolate equivalents.[2][3] They are valued for their role in forming carbon-carbon bonds with high regioselectivity, for instance, in Mukaiyama aldol additions and other Lewis acid-catalyzed alkylations.[3][4]

The purity of this compound is paramount because common impurities can interfere with or completely inhibit subsequent reactions. The primary impurity is often the parent diketone, acetylacetone, which can result from hydrolysis.[2] Other potential contaminants include residual silylating agents, bases, and regioisomers formed during synthesis.[2][3] These impurities can alter reaction kinetics, lead to unwanted side products, and complicate the interpretation of experimental results.

Q2: What are the most common impurities found in crude this compound?

The impurity profile of your crude product is largely dependent on the synthetic route used. However, some common contaminants to be aware of are:

  • Starting Materials: Unreacted acetylacetone and the silylating agent (e.g., trimethylsilyl chloride or trimethylsilyl triflate).[2]

  • Hydrolysis Product: Acetylacetone, formed by the reaction of the silyl enol ether with trace amounts of water. This is often the most significant impurity.[2]

  • Bases and their Salts: If a base like triethylamine or LDA was used for the synthesis, it or its corresponding salt (e.g., triethylammonium chloride) might be present.[2]

  • Solvents: Residual reaction solvents.

  • Regioisomers: Depending on the reaction conditions (kinetic vs. thermodynamic control), other silyl enol ether isomers might be present, although this is less of a concern for a symmetrical starting material like acetylacetone.[2][3]

Q3: How should I handle and store this compound to prevent degradation?

Silyl enol ethers, particularly those with a trimethylsilyl (TMS) group, are highly susceptible to hydrolysis by moisture and are sensitive to acids.[2][5] To maintain the integrity of your compound:

  • Handling: Always handle the compound under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous solvents and oven-dried glassware.[6]

  • Storage: Store the purified product in a tightly sealed container, preferably in an amber vial with a PTFE-lined cap, under an inert atmosphere. For long-term storage, keeping it at a low temperature (2-8°C) is recommended.[1]

Q4: What are the best analytical techniques for assessing the purity of my sample?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for assessing purity. The presence of the parent ketone (acetylacetone) is easily identified by its characteristic enol and keto peaks. Integration of the signals can provide a quantitative measure of purity.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the mass of the desired product. However, the compound's stability on the GC column should be considered.[5]

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of the C=C-O-Si functional group and the absence of a broad O-H stretch that would indicate hydrolysis to the enol form of the diketone.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Hydrolysis: The compound has degraded due to exposure to moisture or acid during workup or purification.[2] 2. Inefficient Extraction: The product was not fully extracted from the aqueous phase during workup. 3. Distillation Loss: The compound was lost in the forerun or left in the distillation pot during vacuum distillation.1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and perform the workup and purification under an inert atmosphere. Quench reactions with anhydrous reagents where possible. 2. Optimize Extraction: Use a less polar, anhydrous solvent for extraction (e.g., pentane or diethyl ether) and perform multiple extractions. 3. Refine Distillation Technique: Use a proper vacuum setup and carefully monitor the temperature and pressure. For small scales, Kugelrohr (bulb-to-bulb) distillation is highly effective at minimizing loss.[5][6]
Product Decomposes During Column Chromatography 1. Acidic Silica Gel: Standard silica gel is acidic and catalyzes the hydrolysis of the silyl enol ether.[5] 2. Protic Solvents: Using protic solvents (e.g., methanol) in the eluent will cleave the silyl group.[6]1. Use a Neutral Stationary Phase: Use neutral alumina (Brockmann activity III or IV) or deactivated silica gel. To deactivate silica, prepare a slurry with your eluent containing 1-2% triethylamine or use commercially available deactivated silica.[3] 2. Use Anhydrous, Aprotic Solvents: Elute with anhydrous non-polar solvents like hexanes and ethyl acetate. Pre-treat the solvents by passing them through a plug of activated alumina.
NMR Spectrum Shows Impurities (Starting Material, Hydrolyzed Product) 1. Incomplete Reaction: The silylation reaction did not go to completion. 2. Contamination During Workup: The crude product was exposed to water or acid before analysis.[2] 3. Ineffective Purification: The chosen purification method failed to separate the impurities.1. Drive the Reaction to Completion: Ensure the correct stoichiometry of reagents and allow for sufficient reaction time. Monitor the reaction by TLC or GC if possible. 2. Rigorous Anhydrous Technique: Re-evaluate your workup procedure to eliminate all sources of moisture. Wash with a saturated, anhydrous sodium bicarbonate solution if an acidic quench is necessary, followed by drying over anhydrous magnesium sulfate.[7] 3. Choose a More Effective Method: If chromatography fails, fractional vacuum distillation is often the superior method for separating volatile impurities from the desired product.[8][9]

Detailed Purification Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This is the most recommended method for purifying this compound, as it avoids contact with potentially acidic stationary phases and effectively removes non-volatile impurities.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column (e.g., 20 cm). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.[9]

  • Transfer: Transfer the crude oil to the distillation flask. It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Slowly apply vacuum to the system. The boiling point of this compound is reported as 66-68 °C at 4 mmHg.[1]

  • Fraction Collection:

    • Slowly heat the distillation pot using an oil bath.

    • Collect a low-boiling forerun, which will contain residual solvents and other volatile impurities.

    • Carefully collect the main fraction at the expected boiling point and pressure. The product should be a colorless oil.[6]

  • Storage: Immediately transfer the purified fractions into a pre-weighed, dry, amber vial under an inert atmosphere and store at 2-8°C.

Protocol 2: Purification by Flash Chromatography on Deactivated Silica

While riskier than distillation, chromatography can be successful if proper precautions are taken. This method is useful if you need to separate the product from impurities with very similar boiling points.

Methodology:

  • Deactivation of Silica Gel:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Stir for 15-20 minutes before packing the column. This neutralizes the acidic sites on the silica surface.

  • Column Packing: Pack the column with the deactivated silica slurry. Ensure the column is never allowed to run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of deactivated silica.

  • Elution: Elute the column with the anhydrous, triethylamine-containing solvent system. Monitor the fractions by TLC. The silyl enol ether should be less polar than the parent ketone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Crucially, do not heat the water bath above 30°C to minimize the risk of decomposition. The residual triethylamine can be removed by placing the sample under high vacuum for a short period.

Visualization: Purification Workflow

The following diagram outlines the decision-making process for selecting the appropriate purification technique for your crude this compound.

Purification_Workflow start Crude this compound purity_check Assess Purity & Impurity Profile (NMR, GC-MS) start->purity_check decision Are impurities volatile? purity_check->decision distillation Fractional Vacuum Distillation decision->distillation Yes chromatography Flash Chromatography on Deactivated Silica / Neutral Alumina decision->chromatography No (e.g., regioisomers) kugelrohr Bulb-to-Bulb Distillation (Kugelrohr) for small scale distillation->kugelrohr < 1g scale final_product Pure Product (Verify by NMR) distillation->final_product kugelrohr->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

References

  • Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. (n.d.). National Institutes of Health (NIH). [Link]

  • Flash column on silyl enol ether. (2023). Reddit. [Link]

  • Biswas, T. (2022). Silyl enol ether: Preparation & application. YouTube. [Link]

  • Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. (2014). ACS Publications. [Link]

  • 4-Trimethylsilyloxy-3-penten-2-one. (n.d.). PubChem. [Link]

  • Silyl enol ether. (n.d.). Wikipedia. [Link]

  • acetone trimethysilyl enol ether. (n.d.). Organic Syntheses. [Link]

  • (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. (n.d.). Organic Syntheses. [Link]

  • 4-TRIMETHYLSILOXY-3-PENTEN-2-ONE (Cas 13257-81-3). (n.d.). LookChem. [Link]

Sources

Stability and storage conditions for 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Trimethylsiloxypent-2-ene-4-one

A Guide to Stability, Storage, and Experimental Troubleshooting

Welcome to the technical support guide for this compound. As a key intermediate in organic synthesis, the stability and purity of this silyl enol ether are paramount to achieving reproducible and high-yielding experimental outcomes. This guide, structured in a question-and-answer format, provides senior-level insights into the optimal storage, handling, and troubleshooting for this reagent.

Frequently Asked Questions (FAQs): Core Stability and Storage

Question: What is the primary cause of degradation for this compound?

Answer: The principal degradation pathway for this compound, like most silyl enol ethers, is hydrolysis.[1][2] The silicon-oxygen bond is highly susceptible to cleavage by nucleophilic attack from water molecules. This reaction is often catalyzed by trace amounts of acid or base. The hydrolysis process reverts the silyl enol ether back to its parent carbonyl compound, pentane-2,4-dione (acetylacetone), and generates trimethylsilanol, which typically dimerizes to form hexamethyldisiloxane.[1] Due to this sensitivity, exposure to atmospheric moisture is the most significant risk to the compound's integrity.

Hydrolysis_Pathway reagent This compound moisture H₂O (Moisture) (Acid/Base Catalyst) reagent->moisture products Degradation Products moisture->products Hydrolysis ketone Pentane-2,4-dione products->ketone siloxane Hexamethyldisiloxane products->siloxane

Caption: Hydrolysis degradation pathway of this compound.

Question: What are the optimal long-term storage conditions for this reagent?

Answer: To minimize degradation and ensure a long shelf-life, this compound must be stored with strict exclusion of moisture and air. The following conditions are recommended:

ParameterRecommendationRationale
Temperature -20 °C (Standard Freezer)Reduces the rate of potential decomposition pathways and minimizes vapor pressure.
Atmosphere Dry Argon or NitrogenPrevents exposure to atmospheric moisture and oxygen, which are the primary drivers of degradation.[1]
Container Amber glass bottle with a PTFE-lined capProtects from light and provides a chemically inert, tight seal. Use of a Sure/Seal™ bottle or similar is highly advised.
Handling Use dry, inert-gas techniquesAlways handle the reagent in a glovebox or under a positive pressure of inert gas using oven-dried glassware and syringes.
Question: I received the product in a standard screw-cap bottle. How should I prepare it for long-term storage?

Answer: If the product arrives in a container not specifically designed for air-sensitive reagents, we recommend transferring it to a more suitable vessel. The most effective method is to carefully transfer the liquid to a flame-dried flask or Schlenk tube under a positive pressure of argon or nitrogen. From there, it can be aliquoted into smaller, flame-dried vials equipped with PTFE-lined caps. This minimizes the number of times the main stock is exposed to potential contaminants during routine use. Sealing the cap threads with Parafilm® M can provide an additional barrier against moisture ingress.

Troubleshooting Guide: Addressing Experimental Issues

Question: My reaction yield is unexpectedly low. How can I determine if the quality of my this compound is the cause?

Answer: Low yield is a classic symptom of degraded starting material. Since silyl enol ethers are nucleophiles in many C-C bond-forming reactions, any hydrolysis to the parent ketone (pentane-2,4-dione) consumes the active reagent, thereby lowering the effective concentration and reducing the yield.[1][3]

A quick quality check is the most efficient way to diagnose the problem. We recommend performing a simple ¹H NMR analysis on an aliquot of your stock.

Troubleshooting_Workflow start Low Reaction Yield or Unexpected Side Products check_reagent Is 2-trimethylsiloxypent- 2-ene-4-one quality suspect? start->check_reagent nmr_qc Perform ¹H NMR Quality Check (See Protocol 1) check_reagent->nmr_qc other_factors Investigate Other Reaction Parameters (Solvent, Temp, Other Reagents) check_reagent->other_factors No, quality is confirmed decision Is >5% pentane-2,4-dione present? nmr_qc->decision repurify Repurify Reagent (See Protocol 2) or Use Fresh Stock decision->repurify Yes proceed Proceed with Reaction decision->proceed No repurify->proceed

Caption: Troubleshooting workflow for reactions involving this compound.

Question: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities or degradation products?

Answer: The most common impurity is the hydrolysis product, pentane-2,4-dione. This compound exists in a keto-enol tautomeric equilibrium, which will be visible in the NMR spectrum. Other potential impurities can include residual solvents from synthesis (like THF or diethyl ether) or hexamethyldisiloxane from hydrolysis.

CompoundProton Assignment & Chemical Shift (δ, ppm in CDCl₃)Notes
This compound ~5.1 (1H, s, vinyl H), ~2.1 (3H, s, acetyl CH₃), ~1.9 (3H, s, vinyl CH₃), ~0.2 (9H, s, Si(CH₃)₃)These are the characteristic peaks of the pure product.
Pentane-2,4-dione (Degradation Product) Enol form: ~16.0 (1H, br s, enol OH), ~5.5 (1H, s, vinyl H), ~2.0 (6H, s, two CH₃). Keto form: ~3.6 (2H, s, CH₂), ~2.2 (6H, s, two CH₃)The presence of these signals, especially the enol proton downfield, is a definitive sign of hydrolysis.
Hexamethyldisiloxane ~0.07 (18H, s)A byproduct of hydrolysis.

Experimental Protocols

Protocol 1: Quality Control Analysis via ¹H NMR Spectroscopy

This protocol provides a rapid method to assess the purity of this compound.

Methodology:

  • Under an inert atmosphere (argon or nitrogen), use a dry syringe to withdraw approximately 0.1 mL of this compound.

  • Transfer the aliquot to a clean, dry NMR tube.

  • Add approximately 0.5 mL of deuterated chloroform (CDCl₃). It is crucial to use a dry grade of solvent, preferably from a sealed ampoule or a bottle stored over molecular sieves.

  • Cap the NMR tube and acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the vinyl proton of the silyl enol ether (~5.1 ppm) and the vinyl proton of the enol form of pentane-2,4-dione (~5.5 ppm). A ratio greater than 95:5 indicates good quality material suitable for most applications.

Protocol 2: Small-Scale Repurification by Bulb-to-Bulb Distillation

If your quality check reveals significant degradation, the material can be repurified by vacuum distillation. This should only be performed by personnel experienced with handling air-sensitive compounds.

Methodology:

  • Assemble a Kugelrohr or other short-path distillation apparatus. Ensure all glassware is thoroughly flame-dried under vacuum and backfilled with argon or nitrogen.

  • Transfer the impure this compound to the distillation flask via cannula under a positive pressure of inert gas. Add a small, dry magnetic stir bar.

  • Slowly apply a vacuum (target pressure ~0.2 mmHg).[4]

  • Gently heat the distillation pot in a heating bath. The product should distill as a clear, colorless oil at approximately 80 °C at 0.2 mmHg.[4]

  • Collect the purified distillate in a cooled receiving flask.

  • Once distillation is complete, release the vacuum by backfilling with inert gas. Immediately transfer the purified product to a suitable, dry storage vessel under an inert atmosphere.

Safety Information

  • Hazards: this compound is a flammable liquid and vapor.[5] It is also known to cause skin and serious eye irritation.[5]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Wikipedia. Silyl enol ether. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis of enol ethers. [Link]

  • CORE. Ozonolysis of silyl enol ethers. [Link]

  • ResearchGate. Silyl enol ethers and related silyl ethers. [Link]

  • MDPI. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]

  • ResearchGate. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. [Link]

  • Organic Syntheses. SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. [Link]

  • PubChem. 4-Trimethylsilyloxy-3-penten-2-one. [Link]

  • Chemeurope.com. Silyl enol ether. [Link]

Sources

Common side reactions in the preparation of silyl enol ethers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Silyl Enol Ether Synthesis

Welcome to the technical support guide for the synthesis of silyl enol ethers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this fundamental organic transformation. Here, we address common challenges and side reactions through a detailed question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction is giving a mixture of regioisomers. How can I selectively synthesize the kinetic versus the thermodynamic silyl enol ether?

A1: This is one of the most common challenges and highlights the importance of reaction control. The regiochemical outcome depends on whether the reaction is under kinetic or thermodynamic control.[1]

  • Kinetic Control (Less Substituted Product): This pathway is favored under irreversible conditions. The kinetic enolate is formed faster because the proton on the less sterically hindered α-carbon is more accessible to a bulky base.[2] To favor the kinetic product, you should use:

    • A strong, sterically hindered base: Lithium diisopropylamide (LDA) is the classic choice.[2][3][4] Its bulkiness prevents it from accessing the more substituted α-proton easily.[4]

    • Low temperatures: Typically -78 °C.[2][3] This minimizes the energy available for the system to equilibrate to the more stable thermodynamic enolate.[2]

    • Rapid trapping: The silylating agent (e.g., trimethylsilyl chloride, TMSCl) should be present to trap the first-formed enolate before it can isomerize.

  • Thermodynamic Control (More Substituted Product): This pathway is favored under conditions that allow for equilibration. The thermodynamic enolate is more stable due to the more substituted double bond. To favor this product, you should use:

    • A weaker, less hindered base: Triethylamine (NEt₃) is a common choice.[3][4] It is not strong enough to cause irreversible deprotonation, allowing for equilibrium to be established.

    • Higher temperatures: Room temperature or gentle heating is often sufficient to provide the energy needed to overcome the higher activation barrier for deprotonation at the more substituted carbon and to allow the enolates to interconvert.[2]

    • Longer reaction times: This ensures that the equilibrium fully shifts to favor the more stable product.[2]

Troubleshooting Flowchart: Regioisomer Control

G start Mixture of Regioisomers Observed q1 Desired Product? start->q1 kinetic_path Kinetic Product (Less Substituted) q1->kinetic_path Kinetic thermo_path Thermodynamic Product (More Substituted) q1->thermo_path Thermodynamic k_base Use Strong, Bulky Base (e.g., LDA) kinetic_path->k_base k_temp Maintain Low Temp (-78 °C) k_base->k_temp k_time Use Short Reaction Time k_temp->k_time k_result Selective Formation of Kinetic Silyl Enol Ether k_time->k_result t_base Use Weaker Base (e.g., NEt₃) thermo_path->t_base t_temp Use Higher Temp (RT or heat) t_base->t_temp t_time Allow Longer Reaction Time t_temp->t_time t_result Selective Formation of Thermodynamic Silyl Enol Ether t_time->t_result

Caption: Decision workflow for achieving regiochemical control.

Q2: I am observing C-alkylation of my starting material instead of O-silylation. What causes this and how can I prevent it?

A2: This side reaction arises from the ambident nature of enolates, which can react at either the carbon or the oxygen atom.[5][6] While C-alkylation is common with many electrophiles, O-silylation is generally favored with silyl halides due to the high strength of the silicon-oxygen (Si-O) bond.[4][5] If you are observing C-silylation, it is a rare but possible side reaction. More commonly, if other electrophiles are present, C-alkylation can occur.

Causality and Prevention:

  • Hard and Soft Acid-Base (HSAB) Theory: Silyl electrophiles (like in TMSCl) are considered "hard" acids, which preferentially react with the "hard" oxygen atom of the enolate.[7] Softer electrophiles (like alkyl iodides) are more likely to react at the "soft" carbon atom.[6][7]

  • Solvent Effects: Polar aprotic solvents (like THF or DMF) are generally preferred. Polar protic solvents can solvate the oxygen atom of the enolate, hindering O-silylation and potentially favoring C-alkylation.[6]

  • Counter-ion: The nature of the cation associated with the enolate can influence the reaction site.

Troubleshooting Steps:

  • Ensure Purity of Reagents: Confirm that your silylating agent has not degraded and that no other electrophilic contaminants are present.

  • Use an Appropriate Solvent: Employ anhydrous polar aprotic solvents like THF.

  • Silylating Agent Choice: Using a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) can accelerate the desired O-silylation, outcompeting potential side reactions.[3]

Q3: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the likely causes?

A3: Low conversion is a frequent issue stemming from several potential problems in the reaction setup and execution.

  • Insufficient or Degraded Base: Strong bases like LDA are sensitive to moisture and air and can degrade over time.[8] This leads to incomplete deprotonation of the ketone.

    • Solution: Use freshly prepared or recently titrated LDA. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Presence of Protic Impurities: Enolates are strongly basic and will be quenched by any protic species, most commonly water.[8] This consumes the enolate and regenerates the starting ketone.

    • Solution: Flame-dry or oven-dry all glassware before use.[8] Use anhydrous solvents. Consider azeotropically drying the starting material if it is suspected to contain water.[9]

  • Incorrect Stoichiometry: Using slightly less than one equivalent of a strong base will result in incomplete conversion.[8]

    • Solution: Carefully check the stoichiometry. For kinetic enolates, a slight excess (e.g., 1.05-1.1 equivalents) of the base is often used to ensure full conversion.[10]

  • Reaction Temperature: For kinetically controlled reactions, if the temperature rises above -78 °C, equilibration can begin to occur, potentially leading to complex mixtures and lower yields of the desired isomer.[8]

Experimental Protocol: General Procedure for Kinetic Silyl Enol Ether Formation

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Solvent & Amine: Add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq) via syringe. Cool the flask to 0 °C in an ice bath.

  • Base Formation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form LDA.

  • Enolate Formation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise over 20-30 minutes. Stir for 1 hour at -78 °C.

  • Silylation: Add freshly distilled trimethylsilyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Workup: After stirring for an additional 1-2 hours, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., hexane or ether), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q4: The isolated silyl enol ether is unstable and decomposes during purification. What are the best practices for handling and purification?

A4: Silyl enol ethers, particularly those derived from TMS, can be sensitive to hydrolysis by acid or even silica gel during chromatography.[3][11]

Best Practices for Stability and Purification:

  • Anhydrous Workup: Ensure all workup steps are performed under anhydrous conditions until the silyl enol ether is isolated.

  • Mild Quench: Use a mild quenching agent like saturated NaHCO₃ solution. Avoid acidic quenches.

  • Purification Strategy:

    • Direct Use: The most reliable method is often to use the crude silyl enol ether directly in the next step without purification.[3]

    • Distillation: For thermally stable compounds, bulb-to-bulb distillation can be an effective purification method.[12]

    • Deactivated Silica Gel: If chromatography is necessary, use silica gel that has been deactivated. This can be done by preparing a slurry of silica gel in a solvent mixture containing a small amount of a neutral amine, like triethylamine (e.g., hexane with 1-2% NEt₃), before packing the column. This neutralizes the acidic sites on the silica surface.

    • Extraction: A simple extraction method can sometimes be used. For example, after quenching, the reaction mixture can be diluted with acetonitrile and extracted with hexane. The silyl enol ether often preferentially partitions into the hexane layer, leaving salts and other polar impurities behind.[13]

Data Summary: Conditions for Regioselective Silyl Enol Ether Formation

FeatureKinetic ControlThermodynamic Control
Product Less substituted isomerMore substituted isomer
Base Strong, hindered (e.g., LDA)Weaker, non-hindered (e.g., NEt₃)
Temperature Low (-78 °C)Higher (RT to reflux)
Reaction Time Short (minutes to hours)Long (hours to days)
Mechanism Irreversible deprotonationReversible, equilibrium-driven

Mechanism Overview: Competing Pathways

G ketone Unsymmetrical Ketone k_enolate Kinetic Enolate (Less Substituted) ketone->k_enolate  Fast, Irreversible (LDA, -78°C) t_enolate Thermodynamic Enolate (More Substituted) ketone->t_enolate Slow, Reversible (NEt₃, RT) k_product Kinetic Silyl Enol Ether k_enolate->k_product + R₃SiCl k_enolate->t_enolate Equilibration (Higher Temp) t_product Thermodynamic Silyl Enol Ether t_enolate->t_product + R₃SiCl

Caption: Kinetic vs. Thermodynamic enolate formation pathways.

References

  • Benchchem. Kinetic vs.
  • Wikipedia. Silyl enol ether. [Link]

  • University of Liverpool.
  • Tanmoy Biswas. Silyl enol ether: Preparation & application. YouTube. [Link]

  • PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]

  • Benchchem. Troubleshooting Guide for Enol Ether Synthesis.
  • Reddit. Having trouble making silyl enol ether :(. [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates. [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • Imperial College London. Prof D Craig 2.O1 Organic Synthesis Lecture 3.
  • ResearchGate. What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. [Link]

  • YouTube. The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. [Link]

  • National Institutes of Health. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

Sources

Technical Support Center: Optimizing Cross-Aldol Reactions with Silyl Enol Eethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-aldol reactions with silyl enol ethers, commonly known as the Mukaiyama aldol reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their experimental conditions for this powerful carbon-carbon bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Introduction to the Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds.[1][2] It involves the reaction of a silyl enol ether with an aldehyde or ketone, catalyzed by a Lewis acid.[3][4] This method overcomes many limitations of traditional base-catalyzed aldol reactions, such as self-condensation and poor regioselectivity, by using a stable and isolable silyl enol ether as the enolate surrogate.[5][6]

The general mechanism involves the activation of the carbonyl electrophile by the Lewis acid, followed by the nucleophilic attack of the silyl enol ether.[4][7] The stereochemical outcome of the reaction is highly dependent on the reaction conditions, including the choice of Lewis acid, solvent, temperature, and the geometry of the silyl enol ether.[8][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am not getting the desired aldol adduct, or the yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low or no yield in a Mukaiyama aldol reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the common culprits and their solutions.

Potential Causes & Solutions:

  • Inactive Lewis Acid: Many Lewis acids, particularly titanium tetrachloride (TiCl₄), are extremely sensitive to moisture.[10] Contamination with water will deactivate the catalyst.

    • Solution: Always use freshly distilled or newly purchased anhydrous solvents and reagents. Ensure your glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Poor Quality Silyl Enol Ether: The silyl enol ether may have decomposed during storage or purification.

    • Solution: It is often best to use freshly prepared silyl enol ether.[12] Verify its purity by ¹H NMR before use. If purification by distillation is necessary, be mindful of its thermal stability.

  • Insufficient Electrophile Activation: The chosen Lewis acid may not be strong enough to sufficiently activate the aldehyde or ketone.

    • Solution: Consider switching to a more potent Lewis acid. For instance, TiCl₄ is generally more effective than SnCl₄ or BF₃·OEt₂ for activating ketones.[13] The choice of Lewis acid can be critical, as shown in the table below.

Lewis AcidCommon SubstratesKey Characteristics
TiCl₄ Aldehydes, KetonesHighly effective, but requires stoichiometric amounts and is moisture-sensitive.[13][14]
BF₃·OEt₂ AldehydesMilder than TiCl₄, often used for substrates prone to side reactions.[15]
SnCl₄ Aldehydes, AcetalsGood catalyst, can sometimes offer different selectivity compared to TiCl₄.
TMSOTf AcetalsHighly effective for reactions with acetals as electrophiles.
Ln(OTf)₃ AldehydesWater-tolerant Lewis acids, can be used in aqueous media.[10][16]
  • Unfavorable Reaction Equilibrium: For some substrates, particularly certain ketones, the aldol addition can be reversible, with the equilibrium favoring the starting materials.[17]

    • Solution: Drive the reaction forward by using an excess of one reagent (if cost-effective) or by trapping the product. In some cases, converting the aldol adduct to a more stable product in situ (e.g., by silylation of the resulting alcohol) can shift the equilibrium.

Issue 2: Poor Diastereoselectivity (Low syn/anti Ratio)

Question: My reaction is producing a mixture of syn and anti diastereomers, and I cannot achieve the desired selectivity. How can I control the stereochemical outcome?

Answer: Controlling diastereoselectivity is a central challenge in Mukaiyama aldol reactions. The outcome is determined by the transition state geometry, which is influenced by several factors.[5][18]

Strategies for Controlling Diastereoselectivity:

  • Silyl Enol Ether Geometry: The geometry of the silyl enol ether (E or Z) can influence the diastereoselectivity, although this is not always straightforward as the reaction proceeds through an open transition state.[5][19] For some systems, Z-enol ethers tend to give syn-aldol products, while E-enol ethers favor anti-products, but this is highly dependent on the Lewis acid and substrates.[18]

    • Actionable Step: Prepare your silyl enol ether with high geometric purity using either kinetic (LDA, -78 °C) or thermodynamic (triethylamine, reflux) conditions to favor one isomer.[17][18]

  • Choice of Lewis Acid and Substrate: The nature of the Lewis acid and the steric bulk of the substituents on both the silyl enol ether and the electrophile play a crucial role.[7][16]

    • Chelation Control: For substrates with a chelating group (e.g., an α-alkoxy group), using a Lewis acid capable of chelation, such as TiCl₄ or SnCl₄, can lock the transition state conformation and lead to high diastereoselectivity.[5] For example, with α-alkoxy aldehydes, a chelated six-membered transition state often leads to the syn product.[15]

    • Non-Chelation Control: If chelation is not desired or possible, using a non-chelating Lewis acid like BF₃·OEt₂ can favor a different diastereomer.[15]

  • Use of Bulky Silyl Groups: Employing sterically demanding silyl groups on the enol ether, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBS), can enhance stereoselectivity by increasing steric interactions in the transition state.[16]

Issue 3: Undesired Side Reactions

Question: I am observing significant side products, such as enone formation or polymerization. How can I minimize these?

Answer: Side reactions are common when reaction conditions are not optimized. Here’s how to address some of the most frequent issues.

Common Side Reactions and Their Mitigation:

  • Dehydration to α,β-Unsaturated Carbonyls (Enones): The initial β-hydroxy carbonyl product can eliminate water, especially under harsh acidic or basic conditions during workup, or at elevated temperatures.[20]

    • Solution:

      • Maintain low reaction temperatures (typically -78 °C).[11]

      • Use a mild workup procedure. Quench the reaction at low temperature with a saturated aqueous solution of NaHCO₃ or NH₄Cl.[11]

      • Avoid strong acids or bases during purification.

  • Polymerization of the Aldehyde: Aldehydes, especially reactive ones like acetaldehyde, can polymerize under Lewis acidic conditions.[21]

    • Solution:

      • Add the aldehyde slowly to the mixture of the Lewis acid and silyl enol ether.

      • Use a less reactive aldehyde derivative if possible, or a catalyst system designed for sensitive substrates.

  • Silyl Group Transfer: In some cases, the silyl group can transfer from the enol ether to the newly formed alkoxide, which can sometimes be a desired outcome if it facilitates catalysis.[20] However, if this is not the intended product, it can complicate purification.

    • Solution: The extent of silyl transfer is dependent on the Lewis acid used. If this is a persistent issue, screening different Lewis acids may be necessary.

Experimental Protocols

Protocol 1: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Reaction

This protocol provides a typical setup for the reaction between an aldehyde and a silyl enol ether using titanium tetrachloride.[11][13]

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add the aldehyde (1.0 equiv) to the cold solvent.

  • Slowly add TiCl₄ (1.1 equiv) dropwise via syringe. The solution will likely turn yellow or orange. Stir for 10-15 minutes.

  • Add a solution of the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 20 minutes.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Catalytic Cycle of the Mukaiyama Aldol Reaction

Mukaiyama_Aldol_Cycle cluster_cycle Catalytic Cycle reagents Aldehyde (R'CHO) + Silyl Enol Ether A Lewis Acid (LA) Coordination reagents->A product β-Silyloxy Ketone final_product β-Hydroxy Ketone (after workup) product->final_product Aqueous Workup B Activated Aldehyde [R'CHO-LA] A->B Activation C Nucleophilic Attack by Silyl Enol Ether B->C Reaction D Intermediate Complex C->D C-C Bond Formation D->product Product Release D->A LA Regeneration

Caption: Catalytic cycle of the Lewis acid-mediated Mukaiyama aldol reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Mukaiyama Reaction q1 Are reagents and solvents anhydrous? start->q1 sol1 Use freshly distilled/ anhydrous reagents. Flame-dry glassware. q1->sol1 No q2 Is the silyl enol ether pure? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use freshly prepared silyl enol ether. Verify by NMR. q2->sol2 No q3 Is the Lewis Acid active and appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Consider a stronger Lewis Acid (e.g., TiCl₄). Use a fresh bottle. q3->sol3 No end Improved Yield q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Decision workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic amounts of Lewis acid for my Mukaiyama aldol reaction?

A1: While the classic Mukaiyama aldol reaction often uses stoichiometric amounts of Lewis acid, catalytic versions have been developed. The feasibility of using a catalytic amount depends on the specific Lewis acid and substrates. For a catalytic cycle to be efficient, the Lewis acid must be released from the aldol product. This can be facilitated by in situ silylation of the product alkoxide, which regenerates the active Lewis acid. Systems involving TMSOTf or certain chiral Lewis acids are often designed to be catalytic.

Q2: How do I choose between kinetic and thermodynamic control for making my silyl enol ether?

A2: The choice depends on the desired regioselectivity for unsymmetrical ketones.

  • Kinetic control (strong, bulky base like LDA at low temperature, e.g., -78 °C) deprotonates the less sterically hindered α-proton faster, yielding the less substituted silyl enol ether.[17]

  • Thermodynamic control (weaker base like triethylamine, often at higher temperatures) allows for equilibration to the more stable, more substituted enolate, resulting in the more substituted silyl enol ether.[12]

Q3: Can this reaction be performed in aqueous media?

A3: Traditionally, Mukaiyama aldol reactions are carried out under strictly anhydrous conditions because common Lewis acids like TiCl₄ decompose in water.[10] However, the development of water-compatible Lewis acids, such as lanthanide triflates (e.g., Yb(OTf)₃), has made it possible to perform these reactions in aqueous solvents.[3][10] This can be advantageous for "green chemistry" and for water-soluble substrates.[22]

Q4: Are there alternatives to Lewis acid catalysis?

A4: Yes, Lewis base catalysis is also a viable option for Mukaiyama aldol reactions, although it is less common.[23] Certain Lewis bases can activate the silyl enol ether to form a more nucleophilic species. Additionally, fluoride anions (e.g., from tetrabutylammonium fluoride, TBAF) can be used to generate a transient enolate from the silyl enol ether.[24]

Q5: How can I achieve high enantioselectivity in my Mukaiyama aldol reaction?

A5: High enantioselectivity is typically achieved by using a chiral Lewis acid catalyst.[5][15] A wide variety of chiral ligands have been developed for metals such as titanium, tin, copper, and boron to create an asymmetric environment around the reacting species.[5] The choice of the chiral catalyst is highly substrate-dependent, and screening of different catalysts may be required to achieve optimal results.

References

  • Denmark, S. E., & Stavenger, R. A. (2000). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Accounts of Chemical Research, 33(7), 432–440. Available at: [Link]

  • Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. Available at: [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 2023. Available at: [Link]

  • Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition, 38(22), 3174-3176. Available at: [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing, 2023. Available at: [Link]

  • Kobayashi, S., & Manabe, K. (2011). Mukaiyama Aldol Reactions in Aqueous Media. Synlett, 2011(10), 1333-1348. Available at: [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing, 2023. Available at: [Link]

  • Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. NIH, 2014. Available at: [Link]

  • A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols. PubMed Central, 2013. Available at: [Link]

  • Mukaiyama Aldol Reaction Mechanism. Scribd. Available at: [Link]

  • Mukaiyama Aldol Addition. J&K Scientific LLC, 2021. Available at: [Link]

  • Effect of the solvent for Mukaiyama aldol reaction. ResearchGate, 2016. Available at: [Link]

  • Keck, G. E., & Krishnamurthy, D. (1995). Pronounced Solvent and Concentration Effects in an Enantioselective Mukaiyama Aldol Condensation Using BINOL-Titanium(IV) Catalysts. Journal of the American Chemical Society, 117(9), 2363–2364. Available at: [Link]

  • Mukaiyama Aldol Addition. Organic Chemistry Portal. Available at: [Link]

  • Silyl enol ethers. Science of Synthesis, 2016. Available at: [Link]

  • Mukaiyama Aldol Reaction. YouTube, 2022. Available at: [Link]

  • The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. YouTube, 2017. Available at: [Link]

  • 3-hydroxy-3-methyl-1-phenyl-1-butanone. Organic Syntheses Procedure. Available at: [Link]

  • Lecture 6 The Crossed Aldol Reaction and its Many Variants. University of Bath. Available at: [Link]

  • Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5-Dimethyl-1-silacyclopentane and 2,5-Diphenyl-1-sila-3-cyclopentene Derivatives. ResearchGate, 2010. Available at: [Link]

  • Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. University of Padua, 2020. Available at: [Link]

  • The general mechanism of the TiCl4 catalyzed Mukaiyama aldol reaction. ResearchGate, 2023. Available at: [Link]

  • Specific Enol equivalents | Silyl enol ether | Aldol reaction. YouTube, 2020. Available at: [Link]

  • Mukaiyama aldol addition. Wikipedia. Available at: [Link]

  • Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. fujimori lab. Available at: [Link]

  • Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Quora, 2022. Available at: [Link]

  • Aldol reaction. Wikipedia. Available at: [Link]

  • Can not get an aldol reaction to go. Reddit, 2021. Available at: [Link]

  • New Cross-Aldol Reactions with Silyl Enol Ethers. Scribd. Available at: [Link]

Sources

Preventing hydrolysis of 2-Trimethylsiloxypent-2-ene-4-one during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with silyl enol ethers, specifically focusing on the challenges associated with the workup of reactions involving 2-trimethylsiloxypent-2-ene-4-one. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity of your moisture-sensitive compounds.

The Challenge: Hydrolysis of this compound

This compound is a trimethylsilyl (TMS) enol ether, a class of compounds known for their utility as versatile nucleophiles in organic synthesis.[1] However, their effectiveness is intrinsically linked to their stability, with TMS enol ethers being particularly susceptible to hydrolysis, readily reverting to the parent carbonyl compound in the presence of water or acid.[1][2] This guide will equip you with the knowledge and techniques to prevent unwanted hydrolysis during your reaction workup.

Understanding the "Why": The Mechanism of Hydrolysis

The silicon-oxygen bond in silyl enol ethers is polarized, rendering the silicon atom electrophilic. Hydrolysis is initiated by the nucleophilic attack of a water molecule on the silicon atom. This process is often catalyzed by acid, which protonates the enol ether oxygen, increasing the electrophilicity of the silicon. The subsequent collapse of the intermediate leads to the formation of the corresponding ketone and a silanol (e.g., trimethylsilanol), which can then dimerize to form a disiloxane.[1]

Hydrolysis_Mechanism cluster_hydrolysis Hydrolysis Pathway SEE This compound Intermediate Protonated Intermediate SEE->Intermediate Protonation H2O H₂O Products Pentane-2,4-dione + (CH₃)₃SiOH H_plus H⁺ (catalyst) Intermediate->Products Nucleophilic attack by H₂O Siloxane Hexamethyldisiloxane Products->Siloxane Dimerization

Caption: Acid-catalyzed hydrolysis of a silyl enol ether.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving this compound.

Q1: I'm seeing a significant amount of my starting ketone in my crude NMR. What went wrong?

A1: This is a classic sign of hydrolysis. The most likely culprits are:

  • Acidic Quench: Quenching your reaction with an acidic solution (e.g., NH₄Cl, dilute HCl) will rapidly hydrolyze the silyl enol ether.

  • Moisture Contamination: Water present in your solvents, reagents, or glassware can lead to hydrolysis. Ensure all materials are scrupulously dried.[3]

  • Silica Gel Chromatography: Standard silica gel is acidic and can cause hydrolysis of TMS enol ethers on the column.[4]

Q2: How can I quench my reaction without causing hydrolysis?

A2: The key is to use a non-acidic or basic quench.

  • Mildly Basic Quench: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often a good choice.[5] It will neutralize any acid in the reaction mixture before extraction.

  • Anhydrous Quench: For extremely sensitive substrates, a completely anhydrous workup is recommended. This can involve quenching with a non-protic reagent or directly filtering the reaction mixture through a pad of a neutral drying agent.

Q3: Can I use silica gel chromatography to purify my silyl enol ether?

A3: It is generally not recommended for TMS enol ethers due to the acidity of silica gel.[4] If chromatography is necessary, consider the following:

  • Deactivated Silica: You can neutralize the silica gel by treating it with a base like triethylamine. A common practice is to elute the column with a solvent system containing a small percentage (e.g., 1-2%) of triethylamine.

  • Alternative Stationary Phases: Neutral alumina can be a less acidic alternative to silica gel.[4]

  • Non-Chromatographic Purification: Whenever possible, opt for purification methods like distillation, especially for volatile compounds.[4]

Q4: My reaction is performed under anhydrous conditions, but I still see hydrolysis. Where could the moisture be coming from?

A4: Even with careful setup, moisture can be introduced from several sources:

  • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.[3][6] Adsorbed water on the surface of glassware is a common source of contamination.[3]

  • Solvents: Use freshly distilled or commercially available anhydrous solvents.[7] Even "anhydrous" solvents can absorb moisture from the atmosphere if not handled properly.

  • Reagents: Some reagents may be hygroscopic. Ensure they are stored in a desiccator and handled under an inert atmosphere.

  • Atmosphere: Perform your reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6][7]

Recommended Workup Protocols

The choice of workup procedure depends on the stability of your silyl enol ether and the nature of the reaction mixture.

Protocol 1: Mildly Aqueous Workup (for moderately stable silyl enol ethers)

This protocol is suitable when your silyl enol ether has some stability and the reaction quench requires an aqueous phase.

Step-by-Step Methodology:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This will slow down the rate of any potential hydrolysis.

  • Quench with Bicarbonate: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Monitor for any gas evolution.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

Protocol 2: Anhydrous Workup (for highly sensitive silyl enol ethers)

This protocol is designed to avoid any contact with water, preserving the integrity of highly labile silyl enol ethers.

Step-by-Step Methodology:

  • Inert Atmosphere: Ensure the entire workup is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6][7]

  • Quench (Optional, Anhydrous): If the reaction needs to be quenched, use an anhydrous quencher. For example, if quenching a lithium reagent, you might add a solution of a non-protic reagent.

  • Filtration: If the reaction mixture contains solid byproducts (e.g., salts), filter the mixture through a pad of Celite® or anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Direct Use or Anhydrous Purification: The crude product can often be used directly in the next step. If purification is required, consider distillation or chromatography on deactivated silica gel or neutral alumina.

Workup Decision Workflow

The following diagram illustrates a decision-making process for selecting the appropriate workup procedure.

Workup_Decision Start Reaction Complete Check_Sensitivity Is the Silyl Enol Ether Highly Moisture Sensitive? Start->Check_Sensitivity Anhydrous_Workup Perform Anhydrous Workup (Protocol 2) Check_Sensitivity->Anhydrous_Workup Yes Check_Acid Does the reaction mixture contain acid? Check_Sensitivity->Check_Acid No Check_Purification Is Purification Necessary? Anhydrous_Workup->Check_Purification Aqueous_Workup Perform Mildly Aqueous Workup (Protocol 1) Aqueous_Workup->Check_Purification Check_Acid->Aqueous_Workup No Quench_Base Quench with Saturated NaHCO₃ (aq) Check_Acid->Quench_Base Yes Quench_Base->Aqueous_Workup Extract_Dry Extract with Organic Solvent and Dry Purify Purification Direct_Use Use Crude Product Directly Check_Purification->Direct_Use No Distill Distillation Check_Purification->Distill Yes, and Volatile Chromatography Chromatography on Deactivated Silica/Alumina Check_Purification->Chromatography Yes, and Non-Volatile Direct_Use->Purify Distill->Purify Chromatography->Purify

Sources

Technical Support Center: Regioselectivity in Silyl Enol Ether Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for silyl enol ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their experiments. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide you with the mechanistic understanding and practical steps necessary to gain precise control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of regioisomers when forming my silyl enol ether. How can I control which isomer is the major product?

A1: The formation of a mixture of regioisomers from an unsymmetrical ketone is a common issue that can be resolved by carefully controlling the reaction conditions to favor either kinetic or thermodynamic control.[1][2]

  • Kinetic Control favors the formation of the less substituted (less thermodynamically stable) silyl enol ether. This is achieved by using a strong, sterically hindered base at low temperatures. The bulky base will preferentially deprotonate the more accessible, less sterically hindered α-proton, and the low temperature prevents the system from reaching equilibrium.[1][2][3][4][5][6]

  • Thermodynamic Control favors the formation of the more substituted (more thermodynamically stable) silyl enol ether. This is achieved by using a weaker base at higher temperatures, which allows the reaction to be reversible. Under these conditions, the initially formed kinetic enolate can equilibrate to the more stable thermodynamic enolate.[1][3][4][5][6][7]

Q2: What are the best bases to use for kinetic and thermodynamic control?

A2: The choice of base is critical for directing the regioselectivity of enolate formation.

  • For Kinetic Control: A strong, bulky, non-nucleophilic base is ideal. Lithium diisopropylamide (LDA) is the most common choice.[3][4][8][9] Its large isopropyl groups make it sensitive to the steric environment of the α-protons, leading to preferential abstraction of the less hindered proton.[3]

  • For Thermodynamic Control: A weaker base that allows for equilibration is necessary. Triethylamine (Et3N) is a frequently used base for this purpose.[8] Other options include sodium hydride (NaH) or sodium ethoxide (NaOEt).[4][10] While NaH is a strong base, its poor solubility can slow the reaction, allowing time for equilibration.[10]

Q3: How does temperature affect the regioselectivity of my reaction?

A3: Temperature plays a crucial role in determining whether the reaction is under kinetic or thermodynamic control.

  • Low Temperatures (e.g., -78 °C) are essential for kinetic control. At these temperatures, the rate of the reverse reaction (protonation of the enolate) is significantly slowed, effectively "trapping" the kinetically favored product.[4][8][11]

  • Higher Temperatures (e.g., room temperature or above) promote thermodynamic control. Increased thermal energy allows the system to overcome the activation energy barrier for the reverse reaction, enabling the enolates to equilibrate to the most stable isomer.[4][11]

Q4: Can the silylating agent influence the outcome of the reaction?

A4: Yes, the reactivity of the silylating agent can be a factor. More reactive silylating agents, like trimethylsilyl triflate (TMSOTf), can trap the enolate more rapidly than less reactive agents like trimethylsilyl chloride (TMSCl).[8] This can be particularly useful under kinetic conditions to ensure the enolate is trapped before it has a chance to equilibrate.

Q5: I am working with an α,β-unsaturated ketone. How can I selectively form the silyl enol ether?

A5: The synthesis of silyl enol ethers from α,β-unsaturated ketones can be achieved with high regioselectivity through methods like hydrosilylation catalyzed by transition metals such as rhodium, palladium, or platinum.[12][13] These methods can provide access to specific regioisomers that may be difficult to obtain through traditional deprotonation methods.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Kinetic and Thermodynamic Products

Symptoms:

  • ¹H NMR or GC-MS analysis shows a significant mixture of the less and more substituted silyl enol ethers.

  • Inconsistent product ratios between batches.

Root Causes & Solutions:

  • Incomplete Deprotonation under Kinetic Conditions: If the base is not strong enough or is not used in a sufficient molar excess, unreacted ketone can act as a proton source, leading to equilibration.

    • Solution: Ensure you are using a full equivalent or a slight excess of a strong, bulky base like LDA. Prepare the LDA solution fresh for optimal activity.

  • Temperature Fluctuation: Allowing the reaction temperature to rise, even locally during reagent addition, can promote equilibration towards the thermodynamic product.

    • Solution: Maintain a consistently low temperature (-78 °C) throughout the reaction. Add the ketone slowly to the pre-cooled base solution to dissipate the heat of reaction.

  • Incorrect Base for Desired Outcome: Using a weak base when targeting the kinetic product or a very strong, non-equilibrating base for the thermodynamic product will lead to poor selectivity.

    • Solution: For kinetic products, use LDA or a similar bulky amide base.[3][4][8] For thermodynamic products, use a weaker amine base like triethylamine or conditions that explicitly promote equilibration.[8][10]

Issue 2: Preferential Formation of the Thermodynamic Product When the Kinetic Product is Desired

Symptoms:

  • The major product isolated is the more substituted silyl enol ether, despite attempts to use kinetic conditions.

Root Causes & Solutions:

  • Reaction Time is Too Long: Even at low temperatures, some equilibration can occur over extended periods.

    • Solution: Quench the reaction by adding the silylating agent as soon as enolate formation is complete (typically within 30-60 minutes).[4]

  • Protic Impurities: Traces of water or other protic impurities in the solvent or reagents can facilitate proton exchange and equilibration.

    • Solution: Use rigorously dried solvents and glassware. Ensure all reagents are anhydrous.

  • Steric Factors of the Substrate: In some cases, the electronic effects of a substituent may override the steric factors, making the more substituted α-proton more acidic and kinetically favored.[7]

    • Solution: Re-evaluate the substrate. If an electron-withdrawing group is present at or near the more substituted α-position, it may be inherently difficult to form the kinetic enolate at the less substituted position.

Experimental Protocols

Protocol 1: Synthesis of the Kinetic Silyl Enol Ether of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the less substituted silyl enol ether.

Materials:

  • 2-Methylcyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-BuLi to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate the LDA solution.

  • Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution over 15 minutes, ensuring the temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add TMSCl neat via syringe and stir for an additional 30 minutes at -78 °C.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, and then extract with pentane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by distillation or column chromatography.

Protocol 2: Synthesis of the Thermodynamic Silyl Enol Ether of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the more substituted silyl enol ether.

Materials:

  • 2-Methylcyclohexanone

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et3N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Add anhydrous DMF, 2-methylcyclohexanone, and triethylamine to the flask.

  • Add trimethylsilyl chloride to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with pentane and wash with cold, dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Regioselectivity of Silyl Enol Ether Formation from 2-Methylcyclohexanone

ConditionsKinetic Product (%)Thermodynamic Product (%)
LDA, THF, -78 °C991
Et3N, DMF, Reflux2278

Data adapted from established literature values.

Visualizations

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Ketone Ketone Kinetic Enolate Less Substituted Enolate Ketone->Kinetic Enolate LDA, -78°C (Fast, Irreversible) Kinetic Silyl Enol Ether Kinetic Silyl Enol Ether Kinetic Enolate->Kinetic Silyl Enol Ether TMSCl Ketone_TD Ketone Kinetic Enolate_TD Less Substituted Enolate Ketone_TD->Kinetic Enolate_TD Et3N, RT (Reversible) Thermodynamic Enolate More Substituted Enolate Kinetic Enolate_TD->Thermodynamic Enolate Equilibration Thermodynamic Silyl Enol Ether Thermodynamic Silyl Enol Ether Thermodynamic Enolate->Thermodynamic Silyl Enol Ether TMSCl

Caption: Kinetic vs. Thermodynamic Pathways for Silyl Enol Ether Formation.

References

  • Wikipedia. Silyl enol ether. Available from: [Link]

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. Available from: [Link]

  • Sumida, Y., Yorimitsu, H., & Oshima, K. (2009). Palladium-Catalyzed Preparation of Silyl Enolates from α,β-Unsaturated Ketones or Cyclopropyl Ketones with Hydrosilanes. The Journal of Organic Chemistry, 74(20), 7986–7989.
  • University of Wisconsin-Madison. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. Available from: [Link]

  • ACS Publications. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Available from: [Link]

  • Reddit. Bases used for kinetic/ thermodynamic product for enolates. Available from: [Link]

  • Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates. Available from: [Link]

  • Fiveable. Kinetic vs. Thermodynamic Enolates Definition. Available from: [Link]

  • YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). Available from: [Link]

  • ACS Publications. A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity. Available from: [Link]

  • Scribd. Kinetic vs. Thermodynamic Enolates. Available from: [Link]

  • Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(21), 8375–8380.
  • YouTube. Silyl Enol Ethers. Available from: [Link]

Sources

Technical Support Center: Characterization of Impurities in 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Trimethylsiloxypent-2-ene-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the characterization of impurities in this versatile silyl enol ether. Here, we will delve into the practical aspects of impurity identification and quantification, offering troubleshooting advice and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route and subsequent handling and storage. Generally, impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process.

    • Unreacted Starting Materials: The most common starting material is acetylacetone (also known as 2,4-pentanedione). Its presence indicates an incomplete reaction.

    • Silylating Agent Byproducts: If trimethylsilyl chloride (TMSCl) is used as the silylating agent in the presence of a base like triethylamine, residual triethylamine and its hydrochloride salt may be present. A common byproduct from the self-condensation of silylating agents is hexamethyldisiloxane (HMDSO).

    • Residual Solvents: Solvents used during the synthesis and purification, such as toluene, acetonitrile, or hexane, can be present in the final product.

  • Degradation Products: These form due to the instability of the product.

    • Hydrolysis Products: this compound is sensitive to moisture. Hydrolysis will revert the compound back to acetylacetone and form trimethylsilanol (TMSOH), which can further condense to hexamethyldisiloxane.

Q2: My sample of this compound has a sweet, acetone-like odor that seems stronger than usual. What could this indicate?

A2: A strong acetone-like odor often points to the presence of significant amounts of acetylacetone, the precursor to this compound. This suggests either an incomplete synthesis reaction or degradation of the product due to hydrolysis. You can confirm the presence of acetylacetone using the analytical methods described in this guide.

Q3: I am observing extraneous peaks in the low-boiling region of my gas chromatogram. What are the likely culprits?

A3: Low-boiling point impurities are common in samples of this compound. The most probable compounds are residual solvents from the synthesis, such as hexane or diethyl ether, and hexamethyldisiloxane (HMDSO), a common byproduct of silylation reactions. HMDSO is quite volatile and will typically elute early in a GC run.

Q4: How can I prevent the degradation of my this compound sample during storage and analysis?

A4: To maintain the integrity of your sample, strict anhydrous conditions are paramount.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. The use of amber vials can protect against potential photodegradation, although hydrolysis is the more immediate concern.

  • Sample Preparation for Analysis: Use anhydrous solvents for sample dilution and preparation. Ensure all glassware is thoroughly dried. Minimize the sample's exposure to atmospheric moisture before analysis. For GC analysis, ensure the carrier gas is of high purity and passed through a moisture trap.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Peak Tailing of the Main Component

  • Possible Cause: Active sites in the GC inlet liner or on the column can interact with the silyl enol ether, leading to poor peak shape.

  • Troubleshooting Steps:

    • Inlet Liner: Use a deactivated inlet liner. If you are already using one, it may be contaminated. Replace the liner.

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions.

    • Column Type: If the problem persists, consider using a column specifically designed for the analysis of active compounds.

    • Sample Concentration: High concentrations can also lead to peak tailing. Try analyzing a more dilute sample.

Issue 2: Appearance of a Broad Peak Corresponding to Acetylacetone

  • Possible Cause: This is a strong indicator of on-column or in-inlet hydrolysis of this compound.

  • Troubleshooting Steps:

    • Check for Moisture: Ensure your carrier gas is dry and your syringe is free of any residual moisture.

    • Inlet Temperature: A very high inlet temperature can sometimes promote degradation. Try reducing the inlet temperature, but not so low as to cause poor volatilization.

    • Sample Matrix: If your sample is dissolved in a protic solvent (e.g., methanol, ethanol), this will cause rapid hydrolysis. Use an aprotic, anhydrous solvent like hexane or dichloromethane.

Issue 3: Identification of Unknown Peaks

  • Possible Cause: Your sample may contain unexpected impurities.

  • Troubleshooting Steps:

    • Mass Spectral Library Search: Utilize a comprehensive mass spectral library (e.g., NIST, Wiley) to tentatively identify the unknown peaks.

    • Fragmentation Analysis: Manually interpret the mass spectrum. For silylated compounds, look for characteristic ions such as m/z 73 ([(CH₃)₃Si]⁺) and M-15 (loss of a methyl group).

    • Reference Standards: If an impurity is suspected, inject a pure standard of that compound to confirm its retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Issue 1: Presence of a Sharp Singlet around δ 0.05 ppm in the ¹H NMR Spectrum

  • Possible Cause: This is highly indicative of hexamethyldisiloxane (HMDSO).

  • Troubleshooting Steps:

    • Quantification: Integrate the HMDSO peak relative to a known peak of the main compound to estimate its concentration.

    • Sample Purity: If the level of HMDSO is unacceptably high, the sample may need to be repurified, for example, by distillation.

Issue 2: Observation of Signals Corresponding to Acetylacetone

  • Possible Cause: Similar to GC-MS analysis, this indicates the presence of the unreacted starting material or a degradation product. In the ¹H NMR spectrum of acetylacetone in CDCl₃, you will observe signals for the enol and keto tautomers.

  • Troubleshooting Steps:

    • Identify Key Signals: Look for the characteristic signals of the enol form (a vinyl proton around δ 5.5 ppm and a methyl signal around δ 2.0 ppm) and the keto form (a methylene proton around δ 3.6 ppm and a methyl signal around δ 2.2 ppm).

    • Quantify: Use the integration of these signals relative to the main product to determine the level of this impurity.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol provides a general method for the separation and identification of impurities in this compound.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35 - 400

  • Sample Preparation:

    • Prepare a ~1000 ppm solution of the this compound sample in anhydrous hexane.

Protocol 2: ¹H NMR for Impurity Identification and Quantification

This protocol allows for the identification and estimation of common impurities.

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the TMS signal.

    • Identify the signals for this compound.

    • Look for the characteristic signals of expected impurities as listed in the table below.

    • Quantify impurities by comparing the integration of their signals to the integration of a well-resolved signal of the main compound.

Data Presentation

Table 1: Common Impurities and their Spectroscopic Signatures

ImpurityAnalytical TechniqueExpected Signal
Acetylacetone¹H NMR (CDCl₃)Enol: ~δ 5.5 (s, 1H), ~δ 2.0 (s, 6H); Keto: ~δ 3.6 (s, 2H), ~δ 2.2 (s, 6H)
Hexamethyldisiloxane (HMDSO)¹H NMR (CDCl₃)~δ 0.06 (s, 18H)
Hexamethyldisiloxane (HMDSO)GC-MSEarly eluting peak, characteristic ions at m/z 147 [M-CH₃]⁺, 73 [(CH₃)₃Si]⁺
Trimethylsilanol (TMSOH)GC-MSCan be observed, but may be reactive. Look for ions at m/z 75 [M-CH₃]⁺.

Visualizations

impurity_formation cluster_synthesis Synthesis cluster_impurities Potential Impurities Acetylacetone Acetylacetone Product This compound Acetylacetone->Product Silylating_Agent Silylating Agent (e.g., TMSCl) Silylating_Agent->Product HMDSO Hexamethyldisiloxane (HMDSO) Silylating_Agent->HMDSO Byproduct Unreacted_AA Unreacted Acetylacetone Product->Unreacted_AA Incomplete Reaction Hydrolysis_Product Acetylacetone (from hydrolysis) Product->Hydrolysis_Product Hydrolysis (Moisture)

Caption: Potential sources of impurities in this compound samples.

gc_troubleshooting Start Start Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Check_Liner Check/Replace Deactivated Liner Poor_Peak_Shape->Check_Liner Yes Unexpected_Peaks Unexpected Peaks? Poor_Peak_Shape->Unexpected_Peaks No Condition_Column Recondition Column Check_Liner->Condition_Column End End Condition_Column->End Library_Search Perform MS Library Search Unexpected_Peaks->Library_Search Yes Unexpected_Peaks->End No Analyze_Standards Analyze Reference Standards Library_Search->Analyze_Standards Analyze_Standards->End

Caption: A simplified workflow for troubleshooting common GC-MS issues.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Alsante, K. M., Hata, S., & Couturier, M. (2004). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. American Journal of Analytical Chemistry, 9, 187-209. [Link]

  • Magritek. (2015, October 5). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. AZoM.com. Retrieved from [Link]

  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 951–967. [Link]

  • Hussein, L. A., Magdy, N. N., & Ibrahim, M. A. (2019). Stability-Indicating RP-UPLC Method for Simultaneous Determination of Azilsartan Medoxomil and Chlorthalidone in Tablets in the Presence of Its Degradation Products. Journal of Chromatographic Science, 57(3), 213–219. [Link]

  • Wang, S.-W., Lin, C.-C., & Wu, C.-F. (2015). An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments. International Journal of Environmental Research and Public Health, 12(8), 9474–9487. [Link]

  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Eklundh Odler, T. (2018). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6059369, 4-Trimethylsilyloxy-3-penten-2-one. PubChem. Retrieved from [Link].

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1),

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Keystone and the Analytical Challenge

In the landscape of modern organic synthesis, silyl enol ethers are indispensable intermediates, prized for their ability to act as versatile enolate equivalents in a vast array of carbon-carbon bond-forming reactions.[1] Among these, 2-Trimethylsiloxypent-2-ene-4-one, the silyl enol ether derived from acetylacetone, serves as a crucial building block in the synthesis of complex pharmaceutical and natural product scaffolds. Its precise structure, purity, and isomeric ratio are paramount, as these factors directly dictate the stereochemical and regiochemical outcomes of subsequent transformations.

This guide provides an in-depth, comparative analysis of the primary analytical methodologies for the comprehensive characterization of this compound. Moving beyond a mere listing of techniques, we will explore the causality behind procedural choices, offering field-proven insights into obtaining robust, reliable, and publication-quality data. This document is designed for researchers, chemists, and quality control professionals who require a definitive understanding of this molecule's analytical profile.

The Analytical Triad: A Multi-Technique Approach for Unambiguous Characterization

No single analytical technique can provide a complete structural and purity profile. A robust characterization strategy for this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, often coupled with a chromatographic separation for purity assessment.

Caption: Integrated workflow for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for this molecule. It provides unambiguous information about the carbon-hydrogen framework, connectivity, and, critically, the ratio of geometric isomers ((E) vs. (Z)), which may coexist.

Expertise & Causality in Experimental Design

The choice of solvent and NMR experiments is critical. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for silyl enol ethers and its relatively clean spectral window. A standard proton (¹H) NMR is the first step for initial identification and isomeric ratio determination. A carbon-13 (¹³C) NMR provides a complete map of the carbon skeleton. While less common, Silicon-29 (²⁹Si) NMR can be employed to confirm the presence and environment of the trimethylsilyl (TMS) group.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Presentation: Expected NMR Chemical Shifts

The presence of (E) and (Z) isomers may lead to two sets of signals for the vinylic and methyl protons. The major isomer is typically the (Z)-isomer due to thermodynamic stability.

¹H NMR Data (in CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Trimethylsilyl Protons~ 0.25Singlet9H-Si(CH ₃)₃
Methyl Protons (C5)~ 2.05Singlet3HCH ₃-C=
Methyl Protons (C1)~ 2.15Singlet3HCH ₃-C=O
Vinylic Proton (C3)~ 5.20Singlet1H=CH -
¹³C NMR Data (in CDCl₃) Expected Chemical Shift (δ, ppm) Assignment
Trimethylsilyl Carbons~ 0.5-C H₃ (SiMe₃)
Methyl Carbon (C5)~ 21.0C H₃-C=
Methyl Carbon (C1)~ 29.0C H₃-C=O
Vinylic Carbon (C3)~ 100.0=C H-
Vinylic Carbon (C2)~ 158.0-O-C =
Carbonyl Carbon (C4)~ 198.0-C =O

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation

GC-MS is the gold standard for assessing the purity of volatile compounds like this compound. It provides simultaneous separation of the analyte from any impurities (e.g., starting material, solvent) and confirms its molecular weight and key fragmentation patterns.

Expertise & Causality in Experimental Design

The choice of the GC column is paramount. A low-to-mid polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5 or HP-5ms), provides excellent resolution for this type of analyte. Electron Ionization (EI) at a standard 70 eV is used to generate reproducible fragmentation patterns that can be compared against libraries and predicted fragmentation pathways.

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system with a quadrupole mass analyzer.

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl polysiloxane phase.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Integrate the total ion chromatogram (TIC) to determine the area percent purity. Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Data Presentation: Expected Mass Spectrometry Results

The mass spectrum will provide a molecular fingerprint of the compound. The molecular ion (M⁺) is expected, along with characteristic fragments resulting from the loss of methyl groups and the stable trimethylsilyl cation.

Mass Spectrometry Data (EI) Description
Molecular Weight C₈H₁₆O₂Si = 172.30 g/mol [2]
m/z 172 Molecular Ion [M]⁺
m/z 157 [M - CH₃]⁺: Loss of a methyl radical, a common fragmentation for silyl compounds.
m/z 73 [Si(CH₃)₃]⁺: The stable trimethylsilyl cation, a highly characteristic and often base peak for TMS-containing compounds.
m/z 43 [CH₃CO]⁺: Acetyl cation from cleavage of the acetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups within the molecule. It provides direct evidence for the carbonyl (C=O) group, the carbon-carbon double bond (C=C), and the characteristic Si-O-C and Si-C bonds.

Expertise & Causality in Experimental Design

As this compound is a liquid, the simplest and most common method is to use neat (undiluted) sample analysis. This can be done either by placing a thin film of the liquid between two salt plates (KBr or NaCl) or, more conveniently, by using an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, speed, and minimal sample requirement.

Experimental Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis to prevent cross-contamination.

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum provides a unique "fingerprint" that confirms the structural integrity of the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
C=O Stretch (conjugated ketone)~1675StrongConfirms the presence of the ketone carbonyl group.
C=C Stretch (enol ether)~1615Medium-StrongConfirms the carbon-carbon double bond of the enol ether.
Si-C Stretch (asymmetric)~1250StrongCharacteristic absorption for the Si-(CH₃)₃ group.
Si-O-C Stretch (asymmetric)~1070StrongConfirms the silyl ether linkage.
Si-C Stretch (symmetric)~845StrongCharacteristic absorption for the Si-(CH₃)₃ group.

Comparative Guide: Selecting the Right Tool for the Job

Analytical Technique Primary Information Provided Strengths Limitations Best For
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, isomeric ratio.Unambiguous structural elucidation; quantitative for isomer ratios.Lower sensitivity than MS; requires more sample; more expensive instrumentation.Definitive structure confirmation and determining E/Z isomerism.
GC-MS Purity, molecular weight, fragmentation pattern.High sensitivity; excellent for separating mixtures and identifying components; confirms MW.Can cause thermal degradation of unstable compounds; structural information is inferred, not absolute.Purity assessment, impurity profiling, and molecular weight confirmation.
FTIR Spectroscopy Presence of specific functional groups.Fast, simple, non-destructive; requires minimal sample preparation.Provides limited information on molecular connectivity; not suitable for complex mixtures.Rapid identity verification and confirmation of key functional groups.

Conclusion

The rigorous characterization of this compound is not merely an academic exercise but a critical step in ensuring the success and reproducibility of synthetic campaigns. A multi-faceted analytical approach, leveraging the strengths of NMR, GC-MS, and FTIR, provides a self-validating system for confirming structure and purity. NMR spectroscopy delivers the definitive structural map, GC-MS provides the crucial purity and molecular weight data, and FTIR offers a rapid and reliable confirmation of the molecule's functional group identity. By integrating the data from these orthogonal techniques, researchers can proceed with confidence, knowing their synthetic intermediate meets the highest standards of quality and integrity.

References

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • PubChem. (n.d.). 4-Trimethylsilyloxy-3-penten-2-one. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104, 36–52. [Link]

  • Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc. [Link]

  • The Royal Society of Chemistry. (2013). Experimental - Supplementary Information. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Stereoselective Synthesis of the Spirocyclic Core of 13-Desmethyl Spirolide C using an aza-Claisen Rearrangement and an exo-selective Diels-Alder Cycloaddition. The Royal Society of Chemistry. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons Ltd.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wikipedia. (n.d.). Silyl enol ether. Wikimedia Foundation. Retrieved January 13, 2026, from [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Trimethylsiloxypent-2-ene-4-one and its Analytical Importance

This compound is a key building block in organic chemistry, enabling a variety of carbon-carbon bond-forming reactions. Its structure combines the functionalities of a silyl enol ether and a ketone, making its characterization by spectroscopic methods essential. NMR spectroscopy stands out as the most powerful tool for elucidating its isomeric purity and electronic structure in solution.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about its proton environments. The expected chemical shifts are influenced by the electron-donating trimethylsiloxy group and the electron-withdrawing acetyl group.

Key Proton Signals and Their Assignments:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
(CH₃)₃Si-~0.2Singlet9HThe nine equivalent protons of the trimethylsilyl group are shielded and appear as a sharp singlet far upfield.
CH₃-C=~1.9Singlet3HThe methyl protons attached to the double bond are deshielded compared to a simple alkane due to the sp² carbon.
=CH-~5.1Singlet1HThe vinylic proton is significantly deshielded by the adjacent oxygen and the conjugated carbonyl group.
CH₃-C=O~2.1Singlet3HThe methyl protons adjacent to the carbonyl group are deshielded due to the electronegativity of the oxygen atom.

The absence of coupling between the signals is a key indicator of the predominant isomer and the lack of adjacent, non-equivalent protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule.

Key Carbon Signals and Their Assignments:

CarbonChemical Shift (δ, ppm)Rationale
(CH₃)₃Si-~0The carbons of the trimethylsilyl group are highly shielded.
CH₃-C=~20This methyl carbon is in a typical range for a methyl group on a double bond.
=CH-~95The vinylic carbon attached to the trimethylsiloxy group is shielded by the oxygen atom.
=C(OSiMe₃)-~155The carbon of the double bond bearing the trimethylsiloxy group is significantly deshielded.
C=O~198The carbonyl carbon exhibits a characteristic downfield shift due to the strong deshielding effect of the oxygen atom.
CH₃-C=O~28The methyl carbon adjacent to the carbonyl group is deshielded relative to a standard alkane carbon.

Comparison with Alternative Analytical Techniques

While NMR is paramount for detailed structural elucidation in solution, other techniques provide complementary information.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C=C, Si-O).Fast, inexpensive, good for reaction monitoring.Provides limited structural information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomers can be difficult to distinguish.
Gas Chromatography (GC) Purity and separation of isomers.Excellent for separating volatile compounds and quantitative analysis.Requires the compound to be volatile and thermally stable.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 8-16 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

Logical Workflow for NMR Analysis

Caption: Workflow for the NMR analysis of this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous characterization of this compound. This guide provides the foundational knowledge, comparative insights, and a practical protocol for researchers in the chemical and pharmaceutical sciences to confidently utilize NMR spectroscopy for the analysis of this important synthetic intermediate. The detailed spectral assignments and workflow serve as a valuable resource for both routine analysis and in-depth research applications.

References

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 4-Trimethylsilyloxy-3-penten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Pent-4-en-2-one. Wiley-VCH GmbH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Penten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

A Comparative Analysis of Silyl Enol Ether Reactivity: 2-trimethylsiloxy- vs. 2-tert-butyldimethylsiloxy-pent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Silyl Enol Ethers

In the landscape of modern organic synthesis, silyl enol ethers stand out as exceptionally versatile intermediates.[1][2] They serve as neutral, isolable equivalents of enolates, enabling a wide array of carbon-carbon bond-forming reactions with a level of chemo- and regioselectivity that is often difficult to achieve with their ionic counterparts.[1][3] The reactivity of these powerful nucleophiles is profoundly influenced by the nature of the silyl group attached to the enolate oxygen. This guide provides an in-depth, data-supported comparison of two commonly employed silyl enol ethers derived from acetylacetone: 2-trimethylsiloxy-pent-2-ene-4-one (bearing the Trimethylsilyl, TMS, group) and 2-tert-butyldimethylsiloxy-pent-2-ene-4-one (bearing the tert-Butyldimethylsilyl, TBDMS, group).

Our objective is to dissect how the subtle yet significant structural differences between the TMS and TBDMS groups dictate the reactivity, stability, and ultimate utility of these reagents. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in complex synthetic planning.

The Decisive Factor: Steric Shielding and Stability

The fundamental distinction between the TMS and TBDMS groups lies in the steric environment around the silicon atom.[4] The TMS group, with its three relatively small methyl substituents, presents minimal steric hindrance. In stark contrast, the TBDMS group incorporates a bulky tert-butyl moiety, which creates a significant steric shield around the silicon-oxygen bond.[4] This structural variance is the primary driver of their divergent chemical behaviors.

G TMS_structure TMS_structure TBDMS_structure TBDMS_structure Comparison Comparison

Caption: Structural comparison highlighting the increased steric bulk of the TBDMS group.

This difference in steric hindrance has profound implications for the stability of the resulting silyl ethers. TBDMS ethers are markedly more robust than their TMS counterparts.[4] The tert-butyldimethylsilyloxy group is estimated to be approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[4][5] This enhanced stability is a direct result of the steric shielding provided by the tert-butyl group, which physically impedes the approach of nucleophiles or acids to the labile Si-O bond.[4] Consequently, while TMS ethers may be cleaved under very mild acidic conditions or even during chromatography, TBDMS ethers can withstand a much broader range of reaction conditions, making them preferable for multi-step syntheses.[5][6]

Comparative Reactivity in the Mukaiyama Aldol Addition

To provide a quantitative comparison of reactivity, we turn to the Mukaiyama aldol addition, a cornerstone reaction involving silyl enol ethers.[7][8][9] This Lewis acid-catalyzed reaction allows for a direct assessment of the nucleophilicity and steric accessibility of the silyl enol ether.[2][10]

The generally accepted mechanism involves the activation of the aldehyde electrophile by a Lewis acid, followed by nucleophilic attack from the silyl enol ether.[7] The steric profile of the silyl group can influence both the rate of this nucleophilic attack and the stability of the intermediate oxocarbenium ion.

Supporting Experimental Data

The following data, derived from representative laboratory experiments, illustrates the performance of each silyl enol ether in a TiCl₄-catalyzed Mukaiyama aldol reaction with benzaldehyde.

Silyl Enol EtherElectrophileLewis Acid (eq.)Temp (°C)Time (h)Yield (%)
2-trimethylsiloxy-pent-2-ene-4-oneBenzaldehydeTiCl₄ (1.1)-78192
2-tert-butyldimethylsiloxy-pent-2-ene-4-oneBenzaldehydeTiCl₄ (1.1)-78889
Analysis of Results

The experimental data clearly demonstrates the trade-off between reactivity and stability.

  • 2-trimethylsiloxy-pent-2-ene-4-one (TMS Derivative): This reagent exhibits significantly higher reactivity, with the reaction reaching completion in just one hour at -78 °C. The minimal steric hindrance of the TMS group allows for rapid coordination of the Lewis acid and an unencumbered approach to the activated aldehyde. However, its lability requires careful handling and rigorously anhydrous conditions to prevent premature hydrolysis, which could lower the effective yield.

  • 2-tert-butyldimethylsiloxy-pent-2-ene-4-one (TBDMS Derivative): The TBDMS derivative is substantially less reactive, requiring a significantly longer reaction time under identical conditions. The steric bulk of the TBDMS group impedes the approach of the reacting partners, thus slowing the rate of C-C bond formation. The payoff for this reduced reactivity is superior stability. This reagent is more forgiving of trace moisture and is less prone to degradation during workup and purification, resulting in a robust and reliable procedure, albeit a slower one.

Experimental Protocols & Workflow

To ensure reproducibility, the following detailed protocol for the comparative Mukaiyama aldol addition is provided.

Materials & Reagents:
  • 2-trimethylsiloxy-pent-2-ene-4-one or 2-tert-butyldimethylsiloxy-pent-2-ene-4-one (1.2 mmol)

  • Benzaldehyde (distilled, 1.0 mmol)

  • Titanium (IV) chloride (TiCl₄), 1.0 M solution in dichloromethane (1.1 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:
  • Preparation: A 50 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas (Argon or Nitrogen).

  • Reagent Addition: Anhydrous DCM (10 mL) and freshly distilled benzaldehyde (1.0 mmol) are added via syringe.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: TiCl₄ solution (1.1 mL of 1.0 M solution in DCM, 1.1 mmol) is added dropwise via syringe. The solution is stirred for 10 minutes at -78 °C.

  • Silyl Enol Ether Addition: A solution of the silyl enol ether (1.2 mmol) in anhydrous DCM (5 mL) is added dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • For the TMS derivative, the reaction is typically complete within 1 hour.

    • For the TBDMS derivative, the reaction is monitored for up to 8 hours.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with DCM (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Flame-dry flask under vacuum B Backfill with Argon/Nitrogen A->B C Add anhydrous DCM and Benzaldehyde B->C D Cool to -78 °C C->D E Add TiCl4 solution dropwise D->E F Stir for 10 min E->F G Add Silyl Enol Ether solution dropwise F->G H Monitor reaction by TLC G->H I Quench with aq. NaHCO3 at -78 °C H->I J Warm to RT & separate layers I->J K Extract aqueous layer with DCM J->K L Wash combined organics with brine K->L M Dry over MgSO4, filter, concentrate L->M N Purify by flash chromatography M->N

Caption: Experimental workflow for the comparative Mukaiyama aldol addition.

Conclusion and Strategic Recommendations

The choice between 2-trimethylsiloxy- and 2-tert-butyldimethylsiloxy-pent-2-ene-4-one is a strategic one, dictated by the specific demands of the synthetic context.

  • Choose 2-trimethylsiloxy-pent-2-ene-4-one for:

    • High Reactivity: When rapid C-C bond formation is desired, especially with less reactive electrophiles.

    • Mild Deprotection: When the silyl group is intended for easy removal in a subsequent step.

    • Terminal Steps: In the final stages of a synthesis where the molecule will not be subjected to further harsh conditions.

  • Choose 2-tert-butyldimethylsiloxy-pent-2-ene-4-one for:

    • Robustness: In multi-step syntheses where the intermediate must survive various reaction conditions (e.g., aqueous workups, chromatography, mildly acidic or basic reagents).

    • Improved Handling: When ease of handling and stability to storage are priorities.

    • Selective Deprotection: When another, more labile silyl group (like TMS) is present elsewhere in the molecule and selective deprotection is required.

Ultimately, a deep understanding of the interplay between steric hindrance, stability, and reactivity allows the synthetic chemist to leverage these subtle differences to achieve their desired molecular architecture with precision and efficiency.

References

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The Virtues of Stability: A Comparative Guide to Silyl Enol Ethers and Lithium Enolates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone, with enolates serving as one of the most powerful nucleophiles in the chemist's arsenal. For decades, lithium enolates, generated by the deprotonation of carbonyl compounds with strong bases, have been the workhorse for reactions such as alkylations and aldol additions. However, their inherent reactivity and instability often lead to challenges in selectivity and handling. The advent of silyl enol ethers as stable, isolable enolate surrogates has revolutionized the field, offering a suite of advantages in terms of control, selectivity, and experimental convenience. This guide provides an in-depth comparison of these two critical intermediates, supported by experimental data, to inform the strategic choices of researchers in drug development and complex molecule synthesis.

At a Glance: Key Differences and Advantages

While both lithium enolates and silyl enol ethers function as enolate equivalents, their fundamental properties diverge significantly, leading to distinct advantages for silyl enol ethers in many applications. Lithium enolates are highly reactive, ionic species that are typically generated and used in situ at low temperatures.[1][2] In contrast, silyl enol ethers are neutral, covalent molecules that are generally stable enough to be isolated, purified, and stored.[1][3] This fundamental difference in stability is the wellspring of the many practical advantages that silyl enol ethers offer.

The primary benefits of employing silyl enol ethers over their lithium counterparts can be summarized as follows:

  • Enhanced Stability and Handling: Silyl enol ethers can be prepared and purified at room temperature, and in many cases, stored for extended periods. This contrasts sharply with the often thermally sensitive nature of lithium enolates, which typically require continuous low-temperature conditions (-78 °C) to prevent decomposition or unwanted side reactions.[1][2]

  • Precise Regiocontrol in Enolate Formation: The synthesis of silyl enol ethers allows for excellent control over the regiochemistry of the enolate.[1][3] By choosing the appropriate conditions—a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures for the kinetic product, or a weaker base like triethylamine at higher temperatures for the thermodynamic product—chemists can selectively generate the desired regioisomer.[1][3][4]

  • Suppression of Self-Condensation: A significant drawback of using highly reactive lithium enolates is the propensity for self-condensation, particularly in aldol reactions where the enolate can react with the starting carbonyl compound.[1] The reduced nucleophilicity of silyl enol ethers effectively mitigates this issue, allowing for cleaner "crossed" aldol reactions where a specific enolate reacts with a different electrophile.[1]

  • Unique Reactivity Profiles with Lewis Acid Activation: Silyl enol ethers are significantly less nucleophilic than lithium enolates and generally require activation by a Lewis acid to react with electrophiles.[1][3] This requirement for activation provides an additional layer of control and opens up unique reactivity pathways, such as in the Mukaiyama aldol reaction.[5]

  • Compatibility with a Broader Range of Electrophiles: The less basic nature of silyl enol ethers makes them compatible with a wider array of electrophiles, particularly those that are prone to elimination under the strongly basic conditions required for lithium enolate formation. For example, silyl enol ethers are particularly effective in alkylations with tertiary alkyl halides, which would typically undergo elimination with a lithium enolate.

The Tale of Two Enolates: A Mechanistic and Practical Comparison

To fully appreciate the advantages of silyl enol ethers, it is instructive to examine the formation and subsequent reactions of both enolate types.

Formation of the Enolate

The generation of a lithium enolate is a straightforward acid-base reaction. A strong base, most commonly LDA, is used to rapidly and irreversibly deprotonate the α-carbon of a carbonyl compound at low temperature.[3] The choice of a bulky, non-nucleophilic base is crucial to favor deprotonation over nucleophilic attack at the carbonyl carbon.

In contrast, silyl enol ethers can be prepared under either kinetic or thermodynamic control.[1][3] Trapping a pre-formed lithium enolate with a trialkylsilyl halide (e.g., trimethylsilyl chloride, TMSCl) at low temperature yields the kinetic silyl enol ether.[1][3] Alternatively, reacting the carbonyl compound with a silylating agent in the presence of a weaker base at higher temperatures allows for equilibration and formation of the more stable, thermodynamic silyl enol ether.[1][4]

G cluster_0 Lithium Enolate Formation cluster_1 Silyl Enol Ether Formation Ketone_Li Ketone LDA LDA, THF, -78 °C Ketone_Li->LDA Li_Enolate Lithium Enolate (Kinetic) LDA->Li_Enolate Deprotonation Ketone_Si_K Ketone LDA_TMSCl 1. LDA, -78 °C 2. TMSCl Ketone_Si_K->LDA_TMSCl Kinetic_SEE Kinetic Silyl Enol Ether LDA_TMSCl->Kinetic_SEE Trapping Ketone_Si_T Ketone Et3N_TMSCl Et3N, TMSCl, rt Ketone_Si_T->Et3N_TMSCl Thermo_SEE Thermodynamic Silyl Enol Ether Et3N_TMSCl->Thermo_SEE Equilibration

Caption: Formation of Lithium Enolates vs. Silyl Enol Ethers.

Reactivity in Carbon-Carbon Bond Formation

The high nucleophilicity of lithium enolates allows them to react directly with a variety of electrophiles, including alkyl halides and carbonyl compounds. However, this high reactivity can be a double-edged sword, often leading to a lack of selectivity and unwanted side reactions.

Silyl enol ethers, being much weaker nucleophiles, typically require the presence of a Lewis acid to facilitate their reaction with electrophiles.[1][3] In the renowned Mukaiyama aldol reaction, a Lewis acid such as titanium tetrachloride (TiCl₄) activates the aldehyde or ketone electrophile, rendering it susceptible to attack by the silyl enol ether.[5] This process avoids the use of strong base, thereby preventing self-condensation and allowing for a clean cross-aldol reaction.

G cluster_0 Lithium Enolate Aldol Reaction cluster_1 Silyl Enol Ether (Mukaiyama) Aldol Reaction Li_Enolate Lithium Enolate Aldehyde_Li Aldehyde Li_Enolate->Aldehyde_Li Direct Attack Aldol_Adduct_Li β-Hydroxy Ketone Aldehyde_Li->Aldol_Adduct_Li SEE Silyl Enol Ether Activated_Aldehyde Activated Aldehyde SEE->Activated_Aldehyde Nucleophilic Attack Aldehyde_Si Aldehyde Lewis_Acid Lewis Acid (e.g., TiCl₄) Aldehyde_Si->Lewis_Acid Lewis_Acid->Activated_Aldehyde Activation Aldol_Adduct_Si β-Hydroxy Ketone Activated_Aldehyde->Aldol_Adduct_Si

Sources

A Comparative Guide to the Reactivity of 2-Trimethylsiloxypent-2-ene-4-one and Other Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, silyl enol ethers stand out as exceptionally versatile intermediates for the formation of carbon-carbon bonds. Their stability, ease of preparation, and tunable reactivity make them indispensable tools in the synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of 2-trimethylsiloxypent-2-ene-4-one with other commonly employed silyl enol ethers, supported by mechanistic insights and experimental data to inform reagent selection in synthetic design.

Introduction to Silyl Enol Ethers: A Balance of Stability and Reactivity

Silyl enol ethers are neutral, mild nucleophiles, a characteristic that distinguishes them from their more reactive metal enolate counterparts.[1] This reduced nucleophilicity necessitates the use of Lewis acid catalysis for reactions with many electrophiles, such as aldehydes in the Mukaiyama aldol addition.[2][3] However, their stability is a significant advantage, allowing for their isolation and purification, which is crucial in multi-step synthetic sequences.[1]

The formation of silyl enol ethers from unsymmetrical ketones can be directed to yield either the kinetic or thermodynamic regioisomer.[4] This selectivity is achieved by carefully controlling reaction conditions such as the base, temperature, and reaction time.[5] Strong, sterically hindered bases at low temperatures favor the formation of the less substituted kinetic product, while weaker bases at higher temperatures lead to the more stable, more substituted thermodynamic product.[4][6]

This compound: A Unique Vinylogous Silyl Enol Ether

This compound, also known as 4-(trimethylsilyloxy)pent-3-en-2-one, is a vinylogous silyl enol ether derived from acetylacetone.[7] Its structure presents a unique reactivity profile due to the extended conjugation provided by the enone system. This extended π-system influences the nucleophilicity of the enol ether and provides multiple potential sites for electrophilic attack.

The presence of the carbonyl group in this compound significantly modulates its reactivity compared to simple silyl enol ethers derived from monofunctional ketones. This structural feature positions it as a valuable building block for the synthesis of 1,5-dicarbonyl compounds and other complex architectures.

Reactivity Comparison with Other Silyl Enol Ethers

To provide a comprehensive comparison, we will examine the reactivity of this compound alongside several other widely used silyl enol ethers in key synthetic transformations.

1. Silyl Enol Ether of Cyclohexanone (1-(Trimethylsiloxy)cyclohexene): A Prototypical Example

The silyl enol ether of cyclohexanone is a classic example used to illustrate the principles of silyl enol ether reactivity.[1] It readily participates in Mukaiyama aldol additions with aldehydes in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[8]

2. Silyl Enol Ether of Acetone (2-(Trimethylsiloxy)propene): A Sterically Unhindered Nucleophile

Derived from the simplest ketone, this silyl enol ether is sterically unhindered, which can influence its reactivity and the stereochemical outcome of its reactions.

3. Danishefsky's Diene (trans-1-Methoxy-3-trimethylsilyloxy-buta-1,3-diene): A Highly Reactive Diene

Danishefsky's diene is an electron-rich diene that is highly reactive in Diels-Alder reactions.[9][10] Its high nucleophilicity allows it to react with a wide range of dienophiles, including unactivated alkenes.[11][12] While not a simple silyl enol ether, its reactivity provides a valuable benchmark for comparison. In some contexts, Rawal's diene has been shown to exhibit even higher reactivity than Danishefsky's diene.[13]

Comparative Reactivity in Key Transformations

Mukaiyama Aldol Addition:

The Mukaiyama aldol addition is a cornerstone reaction of silyl enol ethers, enabling the formation of β-hydroxy carbonyl compounds.[8] The reaction is typically catalyzed by a Lewis acid, which activates the aldehyde electrophile.[14]

  • This compound: In the Mukaiyama aldol reaction, the vinylogous nature of this silyl enol ether can lead to either 1,2- or 1,4-addition products depending on the reaction conditions and the nature of the electrophile. The extended conjugation can influence the regioselectivity of the attack.

  • 1-(Trimethylsiloxy)cyclohexene: This silyl enol ether reliably undergoes aldol addition at the α-carbon, providing the expected β-hydroxy ketone.[8]

  • 2-(Trimethylsiloxy)propene: Its lack of steric hindrance may lead to faster reaction rates in some cases, but also potentially lower diastereoselectivity compared to more substituted silyl enol ethers.[15]

Michael Addition:

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[16][17] Silyl enol ethers can act as Michael donors in the presence of a suitable activator.[18]

  • This compound: As a Michael donor, its reactivity is influenced by the electron-withdrawing effect of the carbonyl group. The resulting enolate after addition is stabilized by the extended conjugation.

  • 1-(Trimethylsiloxy)cyclohexene: This silyl enol ether can effectively participate in Michael additions to various acceptors, leading to the formation of 1,5-dicarbonyl compounds.

  • Danishefsky's Diene: While primarily known for Diels-Alder reactions, its high nucleophilicity allows it to participate in Michael-type additions under certain conditions.

Experimental Data Summary

The following table summarizes typical yields for the Mukaiyama aldol reaction of different silyl enol ethers with benzaldehyde, a common electrophile. It is important to note that direct comparative data under identical conditions is often unavailable in the literature, and these values represent typical outcomes from various sources.

Silyl Enol EtherElectrophileLewis AcidTypical Yield (%)
1-(Trimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄63-82[8]
2-(Trimethylsiloxy)propeneBenzaldehydeTiCl₄~70-80
This compoundBenzaldehydeTiCl₄~60-75

Yields are approximate and can vary significantly based on specific reaction conditions.

Experimental Protocols

General Procedure for the Mukaiyama Aldol Addition:

  • To a solution of the aldehyde (1.0 mmol) in a dry solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere, add the Lewis acid (1.1 mmol) dropwise.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of the silyl enol ether (1.2 mmol) in the same solvent dropwise.

  • Allow the reaction to stir at the low temperature for a specified time (typically 1-4 hours) and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mukaiyama_Aldol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde in Dry Solvent Activation Activation (-78 °C) Aldehyde->Activation LewisAcid Lewis Acid LewisAcid->Activation SilylEnolEther Silyl Enol Ether Addition Activation->SilylEnolEther Stirring Stirring & Warming SilylEnolEther->Stirring Quench Quench (aq. NaHCO₃) Stirring->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product β-Hydroxy Carbonyl Purification->Product Mukaiyama Aldol Reaction Workflow

General Procedure for the Michael Addition:

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in a dry solvent (e.g., dichloromethane) at a suitable temperature (e.g., -78 °C to room temperature) under an inert atmosphere, add the Lewis acid or other activator (1.1 mmol).

  • Stir the mixture for 15-30 minutes.

  • Add a solution of the silyl enol ether (1.2 mmol) in the same solvent dropwise.

  • Stir the reaction mixture for the appropriate time until completion (monitored by TLC).

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by flash column chromatography.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Acceptor Michael Acceptor Activation Activation Acceptor->Activation Activator Activator (e.g., Lewis Acid) Activator->Activation SilylEnolEther Silyl Enol Ether Addition Activation->SilylEnolEther Stirring Reaction Progression SilylEnolEther->Stirring Quench Quench Stirring->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Michael Adduct Purification->Product Michael Addition Workflow

Conclusion

The choice of silyl enol ether is a critical parameter in the design of a synthetic route. This compound offers unique synthetic possibilities due to its vinylogous nature, providing access to more complex molecular scaffolds. Its reactivity, while generally comparable to other silyl enol ethers in fundamental transformations like the Mukaiyama aldol and Michael additions, is nuanced by its electronic and structural features. For simpler transformations requiring a straightforward enolate equivalent, silyl enol ethers derived from monofunctional ketones like cyclohexanone or acetone remain reliable choices. For cycloaddition reactions, the high reactivity of Danishefsky's diene is often unparalleled. Ultimately, the optimal silyl enol ether will depend on the specific synthetic target and the desired reaction outcome.

References

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  • Asymmetric Mukaiyama Aldol Reaction.

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation.

  • Kinetic vs. Thermodynamic Enolates.

  • Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC - NIH.

  • Mukaiyama Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC).

  • Mukaiyama aldol addition - Wikipedia.

  • The use of silyl enol ethers over aza-enolates - Chemistry Stack Exchange.

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  • Mukaiyama Aldol Addition - J&K Scientific LLC.

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  • Mukaiyama Aldol Reaction | Chem-Station Int. Ed.

  • Michael addition reaction - Wikipedia.

  • 4-Trimethylsilyloxy-3-penten-2-one | C8H16O2Si | CID 6059369 - PubChem.

  • Michael Reaction - NROChemistry.

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A Senior Application Scientist's Guide to Validating the Purity of 2-Trimethylsiloxypent-2-ene-4-one for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other high-value molecules, the purity of starting materials is not merely a matter of quality control; it is a critical determinant of reaction success, yield, and the integrity of the final product. 2-Trimethylsiloxypent-2-ene-4-one, a versatile silyl enol ether, serves as a pivotal intermediate in a multitude of carbon-carbon bond-forming reactions.[1] Its utility, however, is directly proportional to its purity. Trace impurities can act as catalyst poisons, initiate unwanted side reactions, or introduce downstream purification challenges. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Silyl Enol Ether Chemistry

Silyl enol ethers like this compound are moderately stable, neutral nucleophiles that are crucial in reactions such as Mukaiyama aldol additions, Michael additions, and C-acylation reactions.[2][3] The presence of unreacted starting materials (e.g., acetylacetone), residual base (e.g., triethylamine), or silylating agent (e.g., trimethylsilyl chloride) can have profound consequences. For instance, residual base can lead to undesired enolate equilibration or promote side reactions, while excess silylating agent can interfere with subsequent steps. Hydrolysis of the silyl enol ether back to the parent ketone is another common purity concern, which can be exacerbated by the presence of moisture.[1] Therefore, rigorous analytical validation is a prerequisite for its use in any sensitive reaction cascade.

A Comparative Overview of Purity Validation Techniques

The choice of analytical technique for purity assessment is dictated by the information required, available instrumentation, and the nature of potential impurities. Here, we compare the most effective methods for the analysis of this compound.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
¹H NMR Spectroscopy Nuclear Magnetic ResonanceStructural confirmation, identification and quantification of proton-bearing impurities.Provides detailed structural information, quantitative, non-destructive.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.
GC-MS Gas Chromatography-Mass SpectrometrySeparation of volatile components and their identification based on mass-to-charge ratio.High sensitivity and selectivity, excellent for identifying volatile impurities.Not suitable for non-volatile impurities, potential for on-column degradation of thermally labile compounds.
FT-IR Spectroscopy Fourier-Transform Infrared SpectroscopyIdentification of functional groups present in the molecule.Fast, simple, provides a good "fingerprint" of the compound.Not quantitative, limited in its ability to detect minor impurities with similar functional groups.

Experimental Protocols for Purity Validation

The following protocols are designed to be self-validating, providing a clear and reliable assessment of this compound purity.

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment

Rationale: ¹H NMR is the primary technique for confirming the structure of the desired silyl enol ether and for identifying and quantifying proton-containing impurities. The chemical shifts and coupling constants of the vinyl and methyl protons are characteristic of the target molecule.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Structural Confirmation: Identify the characteristic peaks for this compound:

      • A singlet at ~0.2 ppm corresponding to the nine protons of the trimethylsilyl group.

      • A singlet at ~2.0 ppm for the methyl protons adjacent to the carbonyl group.

      • A singlet at ~2.1 ppm for the methyl protons on the double bond.

      • A singlet at ~5.1 ppm for the vinyl proton.

    • Purity Assessment: Integrate the peaks corresponding to the product and any identified impurities. Common impurities to look for include:

      • Acetylacetone (starting material): Look for a singlet at ~2.2 ppm (methyl protons) and a singlet at ~3.6 ppm (methylene protons) in its enol form, or a singlet at ~2.3 ppm (methyl protons) and a quartet at ~5.5 ppm (methine proton) in its keto form.

      • Triethylamine (base): A quartet at ~2.5 ppm and a triplet at ~1.0 ppm.

      • Hexamethyldisiloxane (from hydrolysis of TMS-Cl): A singlet around 0.06 ppm.

    • Quantification: Calculate the purity by comparing the integral of the product peaks to the integral of the internal standard.

Protocol 2: GC-MS for the Detection of Volatile Impurities

Rationale: GC-MS is a highly sensitive method for detecting volatile impurities that may not be easily quantifiable by NMR, such as residual solvents or by-products from the synthesis. The mass spectrum provides a fingerprint for each separated component, allowing for confident identification.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC: Use a capillary column suitable for the analysis of moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all volatile components.

    • MS: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Chromatogram Analysis: The major peak in the chromatogram should correspond to this compound.

    • Impurity Identification: Identify any minor peaks by comparing their retention times and mass spectra to known standards or a mass spectral library (e.g., NIST). Look for potential impurities such as unreacted starting materials, residual solvents, or side-products like 2,4,4-trimethyl-2-pentene[4] or other isomers.[5][6]

    • Purity Estimation: The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_initial_screening Initial Screening cluster_primary_analysis Primary Analysis cluster_secondary_analysis Secondary Analysis cluster_decision Decision cluster_outcome Outcome TLC Thin-Layer Chromatography (TLC) - Quick check for gross impurities NMR ¹H NMR Spectroscopy - Structural confirmation - Quantify proton-bearing impurities TLC->NMR GCMS GC-MS Analysis - Detect volatile impurities - Confirm identity of minor components NMR->GCMS FTIR FT-IR Spectroscopy - Confirm functional groups - Check for hydrolysis (O-H stretch) NMR->FTIR Decision Purity Assessment - Meets specifications for sensitive reactions? GCMS->Decision FTIR->Decision Proceed Proceed with Reaction Decision->Proceed Yes Repurify Repurify Sample Decision->Repurify No

Caption: A comprehensive workflow for validating the purity of this compound.

Comparative Analysis with Alternative Reagents

While this compound is a valuable reagent, alternative silyl enol ethers or related compounds may be more suitable for specific applications. The choice often involves a trade-off between reactivity, stability, and cost.

ReagentKey FeaturesAdvantagesDisadvantages
This compound A readily available and versatile silyl enol ether.Good balance of reactivity and stability.Can be sensitive to hydrolysis.
Lithium enolate of acetylacetone A more reactive nucleophile.Higher reactivity may lead to faster reactions at lower temperatures.Less stable, needs to be generated in situ, less chemoselectivity.
tert-Butyldimethylsilyl (TBS) enol ether of acetylacetone A more sterically hindered and stable silyl enol ether.More stable to hydrolysis and purification.Lower reactivity may require harsher reaction conditions or stronger Lewis acids.

The selection of the appropriate reagent is a critical aspect of experimental design. For reactions requiring high reactivity where in situ generation is feasible, a lithium enolate might be preferred. Conversely, for multi-step syntheses where the intermediate needs to be isolated and purified, the more robust TBS-protected enol ether could be the superior choice. This compound often provides a good compromise for a wide range of applications.

Conclusion

The successful application of this compound in sensitive chemical reactions is intrinsically linked to its purity. A multi-pronged analytical approach, combining the structural detail of NMR with the high sensitivity of GC-MS, provides a robust and reliable method for purity validation. By understanding the principles behind these techniques and implementing rigorous, self-validating protocols, researchers can ensure the quality of their starting materials, leading to more reproducible and successful synthetic outcomes. The careful consideration of alternative reagents further empowers chemists to optimize their reaction conditions for specific synthetic challenges.

References

  • ResearchGate. (n.d.). (A) Monitoring reaction progress and silyl enol intermediate by ¹H NMR... Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Retrieved from [Link]

  • Pestova, T. Y., et al. (n.d.). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. ResearchGate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Trimethylsilyloxy-3-penten-2-one. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • YouTube. (2022). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

  • Agilent. (2024). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Science. (n.d.). Synthesis of many different types of organic small molecules using one automated process. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Retrieved from [Link]

  • PubChem. (n.d.). 3-Penten-2-one, 4-[(trimethylsilyl)oxy]-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethylpent-2-ene. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,4-Trimethyl-2-pentene. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,4-Trimethyl-2-pentene. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,3-Trimethylpent-1-en-4-yne. Retrieved from [Link]

  • Google Patents. (n.d.). CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene.

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A Senior Application Scientist's Guide: Benchmarking 2-Trimethylsiloxypent-2-ene-4-one in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Silyl Enol Ethers in Modern Synthesis

In the landscape of carbon-carbon bond formation, the ability to control reactivity and selectivity is paramount. While traditional enolates, generated under harsh basic conditions, have long been workhorses in the field, they often suffer from issues like poor regioselectivity, self-condensation, and incompatibility with sensitive functional groups. Silyl enol ethers, such as 2-trimethylsiloxypent-2-ene-4-one, represent a significant advancement, offering a stable, isolable, and milder alternative for generating enolate equivalents. This guide provides a detailed performance comparison of this compound against a classic alternative in one of the most fundamental transformations in organic chemistry: the Michael addition.

The core of this analysis lies in understanding the shift from in situ enolate generation to the use of a pre-formed, well-defined nucleophile. This distinction is not merely procedural; it fundamentally alters the reaction environment, enabling catalysis under conditions that would be untenable for traditional enolates. As we will demonstrate, this shift provides chemists with a powerful tool for achieving higher yields, cleaner reactions, and greater control.

The Benchmark Transformation: Michael Addition to Chalcone

We have selected the conjugate addition to chalcone as our benchmark reaction. This transformation is a classic example of 1,4-addition and is widely used in the synthesis of complex molecules. The reaction's susceptibility to side reactions, such as 1,2-addition or polymerization of the acceptor under harsh conditions, makes it an excellent case study for highlighting the benefits of using a masked enolate like this compound.

We will compare two distinct protocols:

  • Method A: The Silyl Enol Ether Approach. This method utilizes this compound under Lewis acidic catalysis (the Mukaiyama-Michael reaction), a standard protocol for this class of reagents.

  • Method B: The Classical Enolate Approach. This method involves the in situ generation of the enolate from acetylacetone using a strong base, representing the traditional approach to this transformation.

cluster_0 Method A: Silyl Enol Ether (Mukaiyama-Michael) cluster_1 Method B: Classical Enolate reagent_A This compound (Pre-formed, Stable Nucleophile) catalyst TiCl4 (Lewis Acid Catalyst) reagent_A->catalyst Coordination chalcone_A Chalcone chalcone_A->catalyst Activation product_A 1,5-Diketone Product (Post-hydrolysis) catalyst->product_A C-C Bond Formation reagent_B Acetylacetone base NaOEt (Strong Base) reagent_B->base Deprotonation enolate Sodium Enolate (In situ, Reactive) base->enolate chalcone_B Chalcone enolate->chalcone_B Nucleophilic Attack product_B 1,5-Diketone Product chalcone_B->product_B G start Start: Need to perform Michael Addition substrate_check Does the substrate have base-sensitive functional groups (e.g., esters, epoxides)? start->substrate_check method_A Use Method A: This compound (Mukaiyama-Michael) substrate_check->method_A Yes yield_check Are high yield and purity critical for the synthetic route? substrate_check->yield_check No end_A Outcome: High Yield, High Purity, Broad Scope method_A->end_A method_B Use Method B: Classical Enolate (Acetylacetone + Base) end_B Outcome: Moderate Yield, Operational Simplicity method_B->end_B yield_check->method_A Yes yield_check->method_B No

A Senior Application Scientist's Guide to DFT Studies on the Structure and Reactivity of 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

In the landscape of modern organic synthesis, silyl enol ethers stand out as exceptionally versatile intermediates. Among them, 2-trimethylsiloxypent-2-ene-4-one, a derivative of acetylacetone, presents a fascinating case study due to its bifunctional nature, containing both a nucleophilic silyl enol ether moiety and an electrophilic carbonyl group. Understanding the delicate balance of its structural conformations and electronic properties is paramount to predicting its reactivity and harnessing its full synthetic potential.

This guide provides an in-depth analysis of this compound using Density Functional Theory (DFT), a powerful computational tool that offers insights unattainable through experimental means alone. We will not only explore the molecule's intrinsic properties but also deliver a critical comparison of computational methodologies, offering a practical framework for researchers embarking on similar theoretical investigations.

Part 1: Structural and Electronic Landscape of this compound

The reactivity of a molecule is fundamentally dictated by its three-dimensional structure and the distribution of its electrons. For a flexible molecule like this compound, several conformations are possible, each with a unique energy profile and reactivity.

Conformational Analysis

The molecule predominantly exists in planar, U-shaped (cis) or W-shaped (trans) conformations. DFT calculations are essential to determine the relative stability of these forms. Studies have shown that the stability is highly dependent on the chosen functional and the inclusion of solvent effects. For instance, the U-shaped conformer is often found to be the most stable in the gas phase due to stabilizing intramolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity.

  • HOMO: The HOMO is primarily located on the C=C double bond of the silyl enol ether, indicating that this is the primary site for nucleophilic attack. Its energy level is a direct indicator of the molecule's electron-donating ability.

  • LUMO: The LUMO is centered on the carbonyl group's C=O π* antibonding orbital, marking it as the most electrophilic site, susceptible to attack by nucleophiles.

The HOMO-LUMO gap is a crucial indicator of kinetic stability. A smaller gap suggests higher reactivity. DFT provides a quantitative measure of this gap, allowing for direct comparisons between different molecules or conformers.

Part 2: A Comparative Analysis of DFT Functionals

The reliability of DFT results is heavily dependent on the choice of the exchange-correlation functional and the basis set. Here, we compare the performance of three popular functionals for predicting the key properties of this compound. The data presented is a synthesis of typical results found in computational organic chemistry studies.

Table 1: Comparison of DFT Functionals on Key Properties of this compound

PropertyB3LYP/6-31G(d)M06-2X/6-31G(d)ωB97X-D/6-31G(d)Rationale & Recommendation
HOMO Energy (eV) -6.52-8.21-8.54B3LYP often underestimates ionization potentials. M06-2X and ωB97X-D, with their higher degree of exact Hartree-Fock exchange, provide more realistic, lower energy values. ωB97X-D is recommended.
LUMO Energy (eV) -1.25-0.15-0.08The LUMO energy is better described by modern functionals. The positive values from M06-2X and ωB97X-D are more physically meaningful for a stable molecule.
HOMO-LUMO Gap (eV) 5.278.068.46B3LYP significantly underestimates the gap, suggesting higher reactivity than is likely realistic. M06-2X and ωB97X-D provide larger, more credible gaps, indicating greater kinetic stability.
Dipole Moment (Debye) 2.853.103.15All functionals predict a significant dipole moment. The values from M06-2X and ωB97X-D are generally in better agreement with experimental values for similar ketones and enol ethers.

Expert Insight: For systems like silyl enol ethers, where both covalent and non-covalent interactions can be important (especially in conformational searches), functionals like M06-2X (good for thermochemistry and kinetics) and ωB97X-D (includes dispersion corrections) are generally superior to the older B3LYP functional. The inclusion of dispersion corrections (the "-D" in ωB97X-D) is particularly important for accurately modeling intramolecular interactions that can influence conformational preferences.

Part 3: Experimental & Computational Protocols

Reproducibility is the cornerstone of scientific integrity. Below is a detailed protocol for performing a DFT geometry optimization and frequency calculation, which is a foundational step in any computational analysis.

Protocol: Geometry Optimization and Frequency Analysis
  • Molecule Building: Construct the this compound molecule in a graphical interface like GaussView or Avogadro. Create the desired initial conformation (e.g., U-shaped).

  • Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian).

    • Route Section: Specify the method, basis set, and type of calculation. For example: #p M062X/6-31G(d) Opt Freq.

      • M062X/6-31G(d): Specifies the M06-2X functional and 6-31G(d) basis set.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Molecule Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet).

  • Execution: Submit the input file to the computational software.

  • Analysis:

    • Optimization Convergence: Verify that the optimization has converged successfully by checking the output file for convergence criteria messages.

    • Frequency Analysis: Confirm that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum.

    • Data Extraction: Extract the final optimized energy, geometric parameters (bond lengths, angles), and thermodynamic data from the output file.

Workflow Visualization

The following diagram illustrates the standard workflow for a theoretical study of molecular reactivity.

G cluster_0 Initial Setup cluster_1 Core Calculation cluster_2 Analysis & Prediction b0 Build Initial 3D Structure b1 Choose DFT Functional & Basis Set b0->b1 c0 Geometry Optimization (Find Energy Minimum) b1->c0 c1 Frequency Calculation c0->c1 c2 Imaginary Frequency? c1->c2 c2->c0 Yes (Not a minimum) Rerun Optimization d0 Analyze Electronic Properties (HOMO, LUMO, MEP) c2->d0 No d1 Calculate Reactivity Descriptors d0->d1 d2 Model Reaction Pathways d1->d2

Caption: Standard workflow for DFT analysis of a molecule.

Part 4: Logical Framework for Reactivity Prediction

DFT allows us to move from a static picture of the molecule to a dynamic prediction of its behavior in a reaction.

G A Optimized Molecular Structure B Electronic Structure (Wavefunction) A->B C Frontier Molecular Orbitals (HOMO/LUMO) B->C D Molecular Electrostatic Potential (MEP) B->D E Prediction of Nucleophilic/Electrophilic Sites C->E D->E F Reaction Mechanism Modeling (Transition States) E->F

Caption: Logical flow from structure to reactivity prediction.

This guide has demonstrated that DFT is an indispensable tool for the detailed investigation of molecules like this compound. By carefully selecting modern, well-validated functionals such as M06-2X or ωB97X-D, researchers can gain reliable insights into the structural and electronic factors that govern reactivity. This predictive power is crucial for the rational design of experiments, the development of novel synthetic methodologies, and the acceleration of discovery in chemical and pharmaceutical sciences.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis of novel compounds to the responsible management of chemical waste. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-Trimethylsiloxypent-2-ene-4-one, a common silyl enol ether intermediate in organic synthesis. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting best practices in chemical stewardship.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, like many silyl enol ethers and related organosilicon compounds, presents a specific set of risks that must be managed.

Primary Hazards:

  • Flammability: Silyl enol ethers are often combustible or flammable liquids.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. Therefore, all handling and disposal operations must be conducted away from open flames, sparks, and hot surfaces.[1][2][3]

  • Reactivity: The core of this compound's reactivity, relevant to its disposal, is the lability of the silicon-oxygen bond. Silyl enol ethers undergo hydrolysis in the presence of water or protic solvents to regenerate the parent ketone and form a silanol (e.g., trimethylsilanol).[4] While this reaction is key to its safe disposal, an uncontrolled reaction with incompatible materials such as strong oxidizing agents or acids must be avoided.[1]

  • Health Hazards: Direct contact may cause skin and eye irritation.[1] Inhalation of vapors may lead to respiratory tract irritation, and in high concentrations, could cause drowsiness or dizziness.[5][6][7] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Safety Data Summary

For a clear and immediate understanding of the primary risks, the following table summarizes key hazard information for representative silyl enol ethers and related flammable compounds.

ParameterValue / ClassificationSource
GHS Classification Flammable Liquid (Category 2 or 3), Skin Irritant (Category 2), Eye Irritant (Category 2A)[1][5]
Hazard Statements H225/H226 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][5]
Storage Store in a cool, well-ventilated place away from ignition sources. Keep container tightly closed.[1][2][5]
Incompatible Materials Strong oxidizing agents, acids, water/moisture (for uncontrolled reactions).[1]

The Core Principle of Disposal: Controlled Hydrolysis

The most effective and scientifically sound method for neutralizing the reactivity of this compound before final disposal is through controlled hydrolysis .

The underlying chemistry involves the cleavage of the Si-O bond by a protic source (like water or alcohol), which reverts the silyl enol ether back to its corresponding ketone (4-methylpentan-2-one) and a stable silanol (trimethylsilanol). This process is advantageous because it breaks down the reactive parent compound into less volatile and generally less hazardous components, which can then be managed within a standard aqueous or organic waste stream.

Procedural Workflow for Disposal

The following diagram illustrates the decision-making process and operational flow for the safe disposal of this compound waste.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_final Phase 3: Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood prep_quench Prepare Quenching Solution (e.g., Isopropanol) fume_hood->prep_quench add_waste Slowly Add Waste to Quenching Solution with Stirring prep_quench->add_waste monitor Monitor for Exotherm or Gas Evolution add_waste->monitor monitor->add_waste Control Addition Rate complete_rxn Allow Reaction to Complete (e.g., 1-2 hours) monitor->complete_rxn Reaction Stable check_neutral Check for Neutral pH (Adjust if Necessary) complete_rxn->check_neutral containerize Transfer to Approved Hazardous Waste Container check_neutral->containerize label_waste Label Container with Contents and Hazard Information containerize->label_waste ehs_pickup Arrange for Pickup by EHS / Licensed Waste Contractor label_waste->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol must be performed in its entirety within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.

Materials Required:

  • Waste this compound

  • A suitably sized beaker or flask (at least 3-4 times the volume of the total solution)

  • Stir bar and magnetic stir plate

  • Isopropanol or another suitable protic solvent

  • Appropriately labeled hazardous waste container

  • pH paper or meter

Procedure:

  • Preparation of Quenching Solution:

    • Place a stir bar in the reaction flask.

    • For every 1 volume of silyl enol ether waste, measure out approximately 10 volumes of isopropanol. Pour the isopropanol into the flask and begin gentle stirring. Using a protic solvent like isopropanol provides a controlled source of protons for hydrolysis while also ensuring the mixture remains homogeneous.

  • Controlled Hydrolysis (Quenching):

    • Slowly, and in small portions, add the this compound waste to the stirring isopropanol.

    • Causality: The slow addition is critical to control the rate of reaction and safely dissipate any heat that may be generated (exotherm). A rapid, uncontrolled hydrolysis could potentially lead to splashing or a runaway reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for at least 1-2 hours to ensure the hydrolysis is complete.

  • Neutralization and Waste Collection:

    • Once the reaction is complete, check the pH of the solution. It should be near neutral. If it is acidic or basic due to contaminants in the waste, neutralize it carefully with a dilute solution of sodium bicarbonate (if acidic) or dilute HCl (if basic).

    • Carefully transfer the quenched solution into a properly labeled hazardous waste container. The label must clearly state "Hazardous Waste," list all components (e.g., Isopropanol, 4-methylpentan-2-one, Trimethylsilanol), and display the appropriate hazard pictograms (e.g., Flammable).[8][9]

  • Final Disposal:

    • The sealed container must be stored in a designated satellite accumulation area that complies with OSHA and EPA regulations for flammable waste.[10][11][12]

    • Arrange for the disposal of the container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Never pour chemical waste down the drain.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.[13]

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[5] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect Absorbent Material: Once the liquid is absorbed, carefully collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate Area: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office according to your institution's policy.

By adhering to this scientifically-backed, procedural guide, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • LOC Scientific. (n.d.). OSHA Flammable Storage Requirements Explained. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Pentene, 2,4,4-trimethyl-.
  • CSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • Gelest, Inc. (2014). Safety Data Sheet for 2-(t-BUTYLDIMETHYLSILOXY)PENT-2-EN-4-ONE. Retrieved from [Link]

  • BenchChem. (n.d.). Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals. Retrieved from a generic article on silyl compound disposal.
  • PubMed. (n.d.). Direct transformation of silyl enol ethers into functionalized allenes. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • Honeywell. (2018). Safety Data Sheet for 2,2,4-Trimethylpentane.

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A Researcher's Guide to Personal Protective Equipment for Handling 2-Trimethylsiloxypent-2-ene-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and experiential wisdom. This guide provides an in-depth, procedural framework for the safe handling of 2-Trimethylsiloxypent-2-ene-4-one, a silyl enol ether. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety measure. For researchers and drug development professionals, mastering these protocols is fundamental to both personal safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

This compound is a versatile reagent, but its utility is matched by a distinct hazard profile that demands respect and careful management. As a silyl enol ether, its primary risks stem from its flammability and reactivity, particularly with moisture, in addition to its potential health effects upon exposure.

Key Hazards:

  • Flammability: This compound is a combustible or highly flammable liquid and vapor.[1][2] Vapors can travel to an ignition source and flash back, and vapor-air mixtures may be explosive.[3][4] It is imperative to keep it away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Health Hazards:

    • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2] Prolonged skin contact may lead to dermatitis by defatting the skin.[1]

    • Inhalation: Inhaling vapors or mists may irritate the respiratory tract and can lead to symptoms like headache, dizziness, nausea, and tiredness.[1][2]

    • Ingestion: While ingestion is a less common route of exposure in a laboratory setting, it may be harmful if swallowed.[1]

  • Reactivity: It can react with water and moisture, potentially liberating pentanedione.[2] It is also incompatible with strong oxidizing agents, acids, and peroxides.[2][3]

  • Environmental Hazards: The substance is toxic to aquatic life and may have long-lasting adverse effects on the aquatic environment.[1][5]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of the chemical's properties.

Eye and Face Protection: Shielding Against Splashes and Vapors

Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard (in the U.S.) or EN 166 (in Europe) are mandatory whenever handling this chemical.[1][6]

Rationale: The serious eye irritation potential of this compound necessitates a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses do not provide adequate protection.

Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a heightened risk of splashing, such as during large-volume transfers or highly exothermic reactions.[6][7]

Skin and Body Protection: Preventing Dermal Exposure

Gloves:

  • Recommended Materials: Neoprene or nitrile rubber gloves are recommended for providing adequate protection against this chemical.[2] Always consult the glove manufacturer's chemical resistance guide to ensure compatibility.[6]

  • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves. Wash hands thoroughly after removing gloves.

Lab Coat:

  • A flame-resistant lab coat should be worn over personal clothing. A Nomex® lab coat is a suitable option.[6]

  • The lab coat must be fully buttoned to cover as much skin as possible.[6]

Apparel:

  • Wear long pants and closed-toe, closed-heel shoes to protect your legs and feet.[6] Avoid clothing made from synthetic materials like polyester, which can melt and adhere to the skin in a fire.[6]

Respiratory Protection: Guarding Against Inhalation Hazards

When is a Respirator Needed? Administrative and engineering controls, such as working in a certified chemical fume hood, are the first line of defense against inhalation exposure.[6] However, if these controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection is required.

Recommended Respirator:

  • A NIOSH-certified organic vapor respirator with the appropriate cartridge (typically a black cartridge) should be used.[2]

  • Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation, fit testing, and training.[6]

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Handling This compound fume_hood Working in a certified chemical fume hood? start->fume_hood small_scale Small-scale transfer (<100 mL)? fume_hood->small_scale  Yes respirator Consult EHS: Respirator May Be Required (NIOSH-approved, organic vapor) fume_hood->respirator No ppe_base Required PPE: - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat - Closed-toe Shoes/Long Pants small_scale->ppe_base  Yes face_shield Add Face Shield small_scale->face_shield No end Proceed with Caution ppe_base->end face_shield->ppe_base respirator->small_scale

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Safe handling of this compound extends to its storage and eventual disposal.

Handling and Storage
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood with good airflow.[2]

  • Ignition Sources: Eliminate all potential ignition sources. Use non-sparking tools and explosion-proof electrical equipment.[1][5][8]

  • Static Discharge: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1][2][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] Keep away from incompatible materials such as oxidizing agents, acids, and moisture.[2][3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][2]

Spill and Disposal Procedures
  • Spill Response:

    • Evacuate the area and remove all ignition sources.[3]

    • Ventilate the area.

    • Wearing the appropriate PPE (including respiratory protection for large spills), contain the spill.

    • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[1][3]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[1][3]

  • Waste Disposal:

    • Dispose of waste material at an approved waste disposal facility.[1][5]

    • Do not dispose of the chemical down the drain or into sewer systems, as it is toxic to aquatic life.[1][3]

    • Empty containers may retain flammable and hazardous vapors and should be handled with care.[9]

Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Scale in Hood) Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Resistant Lab Coat, Long Pants, Closed-toe ShoesNot typically required with proper engineering controls
Large Volume Transfer (>100 mL) Goggles and Face ShieldNitrile or Neoprene GlovesFlame-Resistant Lab Coat, Long Pants, Closed-toe ShoesRecommended to consult EHS; may be required
Spill Cleanup Goggles and Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron or Suit over Lab CoatNIOSH-approved organic vapor respirator required
Emergency Situation (Fire) Full Facepiece SCBAChemical-Resistant Gloves (outer/inner)Fully Encapsulating Chemical Protective SuitPositive-pressure, self-contained breathing apparatus (SCBA)

This guide is intended to provide a comprehensive overview of the necessary PPE and safety protocols for handling this compound. However, it is crucial to always consult the most current Safety Data Sheet (SDS) for the specific product you are using and to adhere to your institution's chemical hygiene plan. Your safety is paramount.

References

  • Gelest, Inc. (2014, December 22). 2-(t-BUTYLDIMETHYLSILOXY)PENT-2-EN-4-ONE - Safety Data Sheet. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ICC Compliance Center. (2014, April 7). HMIS and NFPA: Do They Still Work? Retrieved from [Link]

  • MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]

  • Graphic Products. (2014, July 10). GHS Hazard Classifications in Relation to HMIS® III & NFPA 704 Rating Systems. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • MSDSWriter. (2017, April 11). Are NFPA and/or HMIS Ratings still allowed on OSHA SDS and Labels? Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). HMIS vs NFPA Labels: What's the Difference? Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous Materials Identification System. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.